(S)-Patulin Methyl Ether
Description
Properties
IUPAC Name |
(4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-10-8-5-4-7(9)12-6(5)2-3-11-8/h2,4,8H,3H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGCSEQPAOOVGQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=CC(=O)OC2=CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C2=CC(=O)OC2=CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559302 | |
| Record name | (4S)-4-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123251-09-2 | |
| Record name | (4S)-4-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-Patulin Methyl Ether chemical structure and properties
An In-Depth Technical Guide to (S)-Patulin Methyl Ether: Structure, Properties, and Scientific Applications
Introduction
This compound, a derivative of the well-known mycotoxin patulin, serves as a critical tool for researchers in toxicology, synthetic chemistry, and drug development. Unlike its parent compound, which is notorious for its toxicity and presence as a contaminant in fruit products, this compound offers a chemically stabilized platform for investigation.[1][2] The strategic methylation of the reactive hemiacetal hydroxyl group transforms patulin into a more stable ether, effectively "protecting" it. This modification significantly alters its biological reactivity, making it an invaluable intermediate for chemical synthesis and a key reference compound for elucidating the precise toxicological mechanisms of patulin.[1]
This guide provides a comprehensive overview of this compound, moving from its fundamental physicochemical properties to its synthesis and its comparative role in understanding mycotoxin bioactivity. The insights presented herein are intended for professionals who require a deep technical understanding of this compound for advanced research applications.
Physicochemical and Structural Characterization
This compound, systematically named (4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one, is a heterocyclic compound featuring a fused furo[3,2-c]pyran ring system.[3] The defining feature is the methoxy group at the C4 position, which exists as the (S)-stereoisomer. This ether linkage replaces the hemiacetal group found in patulin, a modification that is central to its distinct chemical behavior. The compound typically appears as a yellow to orange or dark brown solid.[2][4]
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one | PubChem[3] |
| Synonyms | (S)-O-Methyl Patulin, Aspergilsmin C | PubChem[3] |
| CAS Number | 123251-09-2 | Biosynth, PubChem[3][5] |
| Molecular Formula | C₈H₈O₄ | PubChem[3] |
| Molecular Weight | 168.15 g/mol | PubChem, Biosynth[3][5] |
| Melting Point | 70 - 73 °C | ChemicalBook, ResearchGate[4][6] |
| Boiling Point | 414.4 °C (Predicted) | ChemicalBook[4] |
| Solubility | Soluble in ethanol; slightly soluble in DMSO and Methanol. | Biosynth, ChemicalBook[4][5] |
| Canonical SMILES | CO[C@@H]1C2=CC(=O)OC2=CCO1 | PubChem[3] |
| InChI Key | VPGCSEQPAOOVGQ-QMMMGPOBSA-N | PubChem[3] |
| Storage | 2°C - 8°C, under inert gas (e.g., Nitrogen) | Biosynth[5] |
Synthesis and Purification Workflow
The synthesis of this compound is often approached from chiral precursors to ensure stereochemical control. One established route begins with L-(+)-arabinose.[7] The rationale for synthesizing the methyl ether is primarily to mask the reactivity of the hemiacetal group in patulin. This protection strategy is crucial for preventing unwanted side reactions when performing chemical modifications on other parts of the molecule, such as when developing haptens for immunoassays.[7]
Experimental Protocol: Purification of this compound
This protocol outlines a representative final step involving the purification of the crude product via flash column chromatography, a standard and self-validating method for obtaining high-purity compounds.
Objective: To purify crude this compound from reaction byproducts.
Materials:
-
Crude this compound solid
-
Silica gel (Merck Kieselgel 60, 230-400 mesh)
-
Solvents: Ethyl acetate (EtOAc) and Hexane (HPLC grade)
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Standard laboratory glassware for chromatography
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane. Carefully pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped. Allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a mobile phase of 2:8 Ethyl Acetate-Hexane.[6] The polarity can be gradually increased if necessary, but this ratio is reported to be effective.
-
Fraction Collection: Collect eluting fractions in test tubes. Monitor the separation process by spotting fractions onto a TLC plate and visualizing under UV light (254 nm). This compound should appear as a distinct spot.
-
Purity Analysis: Combine the fractions that contain the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as a white solid.[6]
-
Validation: Confirm the purity and identity of the final product using analytical techniques such as NMR and Mass Spectrometry. An expected yield for this purification step is approximately 85%.[6] Measure the melting point (expected: 70-73 °C) as a final confirmation of purity.[6]
Diagram: Synthesis & Purification Workflow
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Biological Activity: A Tale of a Blocked Mechanism
The toxicity of the parent compound, patulin, is intrinsically linked to its chemical structure. Patulin exerts its effects primarily through its high affinity for nucleophilic sulfhydryl (-SH) groups found in amino acids like cysteine and in vital enzymes.[8][9][10] This reactivity leads to the formation of covalent adducts, which inhibits enzyme function and disrupts cellular processes.
One of the key mechanisms of patulin-induced intestinal injury is the disruption of the epithelial barrier function.[11] This is proposed to occur through the inactivation of protein tyrosine phosphatases (PTPs), enzymes critical for maintaining the integrity of tight junctions between cells.[11] The active site of these enzymes contains an essential cysteine residue, which is a prime target for patulin's electrophilic attack.[11]
The methylation of the hemiacetal to form this compound fundamentally alters this reactivity. The resulting ether bond is significantly more stable and less electrophilic than the hemiacetal group. Consequently, this compound is expected to have a dramatically reduced affinity for sulfhydryl groups. This chemical rationale explains why it is referred to as a "protected patulin" and serves as a perfect negative control in toxicological studies.[1] By comparing the cellular effects of patulin and this compound, researchers can definitively attribute specific toxic outcomes to the reactivity of the hemiacetal moiety.
Diagram: Proposed Mechanism of Patulin Toxicity and the Protective Role of Methylation
Caption: Patulin's toxicity via sulfhydryl group attack vs. the inert nature of the methyl ether.
Applications in Research and Development
The unique properties of this compound position it as a specialized tool for several scientific applications:
-
Chemical Intermediate: It serves as a versatile building block and scaffold in organic synthesis.[5][12] The protected hemiacetal allows for selective reactions at other positions on the molecule, enabling the creation of novel derivatives for screening and development.
-
Toxicological Research: As detailed above, it is an ideal negative control for studying the mechanism of patulin toxicity. Its use helps to isolate and confirm that the reactivity of the C4 hemiacetal is the primary driver of patulin's adverse biological effects.
-
Immunodiagnostics Development: this compound is a key starting material for the synthesis of haptens.[7] By derivatizing the molecule and conjugating it to carrier proteins, researchers can generate antibodies for the development of sensitive and specific immunoassays for patulin detection in food products.
Conclusion
This compound is more than just a derivative of a mycotoxin; it is a precision instrument for scientific inquiry. Its defining feature—the stable methyl ether that replaces the reactive hemiacetal of patulin—provides a platform to deconstruct the mechanisms of toxicity, synthesize novel compounds, and develop advanced analytical tools. For researchers in the fields of chemistry, toxicology, and food science, a thorough understanding of the properties and applications of this compound is essential for advancing our knowledge of mycotoxins and developing strategies to mitigate their impact.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14356658, this compound. PubChem. Available at: [Link]
-
ResearchGate (n.d.). New Total Synthesis of Patulin. ResearchGate. Available at: [Link]
-
Mahfoud, R., et al. (2002). The mycotoxin patulin alters the barrier function of the intestinal epithelium: mechanism of action of the toxin and protective effects of glutathione. Toxicology and Applied Pharmacology. Available at: [Link]
-
Wikipedia (n.d.). Patulin. Wikipedia. Available at: [Link]
-
Puel, O., et al. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins (Basel). Available at: [Link]
-
ResearchGate (n.d.). New-Total-Synthesis-of-Patulin.pdf. ResearchGate. Available at: [Link]
-
Adachi, Y., et al. (2005). Mechanisms of patulin toxicity under conditions that inhibit yeast growth. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Puntscher, H., et al. (2017). Mitigation of Patulin in Fresh and Processed Foods and Beverages. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
-
Puel, O., et al. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins (Basel). Available at: [Link]
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A Comprehensive Technical Guide to the Total Synthesis of (S)-Patulin Methyl Ether from L-Arabinose
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed, in-depth exploration of the total synthesis of (S)-Patulin Methyl Ether, a crucial derivative of the mycotoxin Patulin, utilizing L-arabinose as a chiral starting material. The synthesis leverages the inherent stereochemistry of L-arabinose, a readily available aldopentose, to achieve an efficient and stereoselective construction of the target furo[3,2-c]pyran-2-one core. This document elucidates the strategic considerations behind the synthetic design, provides step-by-step experimental protocols for each transformation, and offers insights into the mechanistic underpinnings of the key reactions. The synthesis is notable for its high overall yield and the novel application of a spontaneous anti-elimination reaction to form the pivotal unsaturated lactone system. All quantitative data is summarized for clarity, and the logical flow of the synthesis is visually represented. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction: Strategic Imperatives in the Synthesis of Patulin Analogs
Patulin is a mycotoxin produced by several species of fungi, commonly found in decaying fruits, which poses a significant health risk.[1] Its biological activity and unique α,β-unsaturated five-membered lactone structure have made it and its derivatives targets of synthetic interest.[2] The development of a stereocontrolled total synthesis is paramount for accessing enantiomerically pure analogs for toxicological studies and potential therapeutic applications.
The synthetic strategy detailed herein employs a "chiral pool" approach, where a readily available, enantiopure natural product, L-arabinose, serves as the starting material.[3][4] This strategy is advantageous as it circumvents the need for asymmetric synthesis or chiral resolution, thereby enhancing the efficiency of the overall process. The cis-configuration at the C-3 and C-4 positions of L-arabinose is particularly suited for the construction of the furo[3,2-c]pyran-2-one skeleton of the target molecule.[2]
This guide will systematically detail the multi-step synthesis, commencing with the preparation of a key pentopyranosidulose intermediate from L-arabinose, followed by a Wittig reaction, and culminating in a highly efficient lactonization and elimination sequence to furnish this compound.
Synthetic Pathway Overview
The total synthesis of this compound from L-arabinose can be conceptualized as a three-phase process. The following diagram illustrates the high-level workflow from the chiral precursor to the final product.
Caption: High-level overview of the synthetic workflow from L-arabinose.
Detailed Experimental Protocols and Mechanistic Insights
This section provides a comprehensive, step-by-step guide to the synthesis, including reagent quantities, reaction conditions, and purification methods. The causality behind key experimental choices is also discussed.
Preparation of Methyl 3,4-O-isopropylidene-α-L-arabinopyranoside (1)
The initial steps focus on protecting the hydroxyl groups of L-arabinose to facilitate selective oxidation at the C-2 position.
Protocol:
-
Methyl Glycoside Formation: L-arabinose is converted to methyl α-L-arabinopyranoside in 81% yield using standard Fischer glycosidation conditions (methanol and a catalytic amount of acid).[2]
-
Isopropylidene Protection: A mixture of methyl α-L-arabinopyranoside (11.5 g, 70.12 mmol) and anhydrous copper(II) sulfate (30 g) in acetone (500 ml) is stirred with concentrated sulfuric acid (0.5 ml) at room temperature for 24 hours.[2]
-
Work-up: The reaction mixture is neutralized with concentrated aqueous ammonium hydroxide and filtered through celite. The filtrate is concentrated, and the residue is dissolved in dichloromethane (300 ml), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 3,4-O-isopropylidene-α-L-arabinopyranoside (1) as a syrup (12.3 g, 86%).[2]
-
Expertise & Experience: The use of an isopropylidene group to protect the cis-diols at C-3 and C-4 is a classic and efficient strategy in carbohydrate chemistry. This protection is robust enough to withstand the subsequent oxidation and Wittig reaction conditions but can be readily removed under acidic conditions.
Oxidation to Methyl 3,4-O-isopropylidene-α-L-erythro-pentopyranosid-2-ulose (2)
Selective oxidation of the C-2 hydroxyl group is a critical step to introduce a carbonyl functionality for the subsequent Wittig reaction.
Protocol:
-
A mixture of methyl 3,4-O-isopropylidene-α-L-arabinopyranoside (1) (12.3 g, 60.3 mmol), pyridinium chlorochromate (PCC) (27.0 g, 125.3 mmol), and powdered 3Å molecular sieves (21.4 g) in dry dichloromethane (250 ml) is stirred at room temperature for 3 hours.[2]
-
The mixture is diluted with ether and filtered through a silica gel plug, eluting with 1:1 ethyl acetate-hexane.[2]
-
The solvent is evaporated to afford methyl 3,4-O-isopropylidene-α-L-erythro-pentopyranosid-2-ulose (2) (10.6 g, 87%).[2]
-
Trustworthiness: The use of PCC provides a reliable and high-yielding oxidation of the secondary alcohol to the ketone. The inclusion of molecular sieves is crucial to adsorb water, which can otherwise lead to side reactions and lower yields.
Wittig Reaction and Formation of Alkene Mixture (3)
The introduction of a two-carbon unit via a Wittig reaction sets the stage for the formation of the lactone ring.
Protocol:
-
Methyl 3,4-O-isopropylidene-α-L-erythro-pentopyranosid-2-ulose (2) (10.60 g, 52.5 mmol) is dissolved in benzene (150 ml) and stirred at 50°C with (carbomethoxymethylene)triphenylphosphorane (19.9 g, 59.6 mmol) for 6 hours.[2]
-
The solvent is removed under reduced pressure, and the residue is purified by flash chromatography (eluted with 3:7 ethyl acetate-hexane) to afford a 3:1 mixture of E/Z alkene isomers (3) as a colorless oil (11.35 g, 84%).[2]
-
Authoritative Grounding: The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. The stabilized ylide used here generally favors the formation of the (E)-isomer, although a mixture is often obtained. The inability to separate the isomers at this stage is not detrimental as both will converge to the same product in the subsequent step.
Hydrolysis and Lactonization to form (4)
Acid-catalyzed removal of the isopropylidene protecting group is followed by a spontaneous intramolecular cyclization to form the lactone.
Protocol:
-
The mixture of alkene isomers (3) (926 mg, 3.59 mmol) is dissolved in methanol-1.2 N hydrochloric acid (49 ml : 1 ml) and refluxed for 1.5 hours.[2]
-
The solvent is removed, and the residue is partitioned between saturated aqueous sodium bicarbonate solution (10 ml) and dichloromethane (4 x 60 ml).[2]
-
The combined organic layers are dried and evaporated to give the lactone (4) as a white solid (453 mg, 68%).[2]
-
Expertise & Experience: The choice of acidic methanol allows for the concomitant deprotection of the isopropylidene group and hydrolysis of the methyl ester, which then undergoes spontaneous lactonization with the C-4 hydroxyl group. This one-pot procedure enhances the efficiency of the synthesis.
Synthesis of (S)-O-methylpatulin (5)
This final step involves the formation of the α,β-unsaturated lactone via a novel and highly efficient mesylation-elimination sequence.
Protocol:
-
Compound 4 (600 mg, 3.23 mmol) is treated with methanesulfonyl chloride (0.37 ml, 4.57 mmol) in dry pyridine (10 ml) at 0°C.[2]
-
The reaction is allowed to proceed for 24 hours at room temperature.[2]
-
The solution is concentrated, diluted with chloroform (100 ml), and washed successively. The organic layer is dried and evaporated.[2]
-
Purification by chromatography affords (S)-O-methylpatulin (5) in 85% yield.[2]
-
Trustworthiness & Causality: The treatment with methanesulfonyl chloride in pyridine at low temperature initially forms the mesylate at the C-3 hydroxyl group. The pyridine then acts as a base to promote a spontaneous anti-elimination of the mesylate and the proton at C-4, directly forming the double bond of the target molecule. This is a remarkably efficient transformation, affording the product in a high yield of 85%, a significant improvement over previous synthetic routes to patulin itself.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | L-Arabinose | Methyl α-L-arabinopyranoside | MeOH, H+ | 81 |
| 2 | Methyl α-L-arabinopyranoside | Methyl 3,4-O-isopropylidene-α-L-arabinopyranoside (1) | Acetone, H2SO4, CuSO4 | 86 |
| 3 | Compound (1) | Methyl 3,4-O-isopropylidene-α-L-erythro-pentopyranosid-2-ulose (2) | PCC, 3Å molecular sieves | 87 |
| 4 | Compound (2) | Wittig Product (E/Z mixture) (3) | (Carbomethoxymethylene)triphenylphosphorane | 84 |
| 5 | Compound (3) | Lactone (4) | HCl, MeOH | 68 |
| 6 | Compound (4) | This compound (5) | MsCl, Pyridine | 85 |
| Overall | L-Arabinose | This compound (5) | ~23 |
Characterization of this compound
The final product, this compound, is a white solid with the following properties:
-
Molecular Formula: C₈H₈O₄[5]
-
Molecular Weight: 168.15 g/mol [5]
-
CAS Number: 123251-09-2[6]
-
IUPAC Name: (4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one[5]
Conclusion
The total synthesis of this compound from L-arabinose presented in this technical guide demonstrates an efficient and stereoselective route to this important patulin analog. The strategic use of a chiral pool starting material, coupled with a highly effective and novel mesylation-elimination sequence, results in a commendable overall yield of approximately 23%.[2] This methodology provides a robust platform for the synthesis of other patulin derivatives and will be of significant interest to researchers in the fields of natural product synthesis and medicinal chemistry. The detailed protocols and mechanistic insights provided herein are intended to facilitate the reproduction and adaptation of this synthesis for further research and development endeavors.
References
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Seijas, J. A., Vázquez Tato, M. P., Estévez, R., Castedo, L., & Riguera, R. (n.d.). New Total Synthesis of Patulin. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Aouam, T., et al. (2014). The gene PatG involved in the biosynthesis pathway of patulin, a food-borne mycotoxin, encodes a 6-methylsalicylic acid decarboxylase. International Journal of Food Microbiology, 171, 1-7. Retrieved from [Link]
-
Hateb, A., & Acar, J. (2017). Patulin Analysis: Sample Preparation Methodologies and Chromatographic Approaches. In Aflatoxins - Recent Advances and Future Prospects. IntechOpen. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral pool. Retrieved from [Link]
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Ueng, Y.-F., et al. (1995). Patulin-induced Inhibition of Protein Synthesis in Hepatoma Tissue Culture. Toxicology and Applied Pharmacology, 134(2), 298-304. Retrieved from [Link]
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Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins, 2(4), 613-631. Retrieved from [Link]
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The Mycotoxin Patulin and Its Derivatives: A Technical Guide to Natural Occurrence and Biosynthesis
Introduction: The Persistent Challenge of Patulin
Patulin, a polyketide mycotoxin, represents a significant concern for food safety and public health.[1][2][3] Produced by several fungal species belonging to the genera Aspergillus, Penicillium, and Byssochlamys, this thermostable lactone contaminates a wide range of fruits and their derived products, with a particular prevalence in apples and apple-based foods.[1][2][3] The presence of patulin is often indicative of the use of mold-contaminated fruits in production.[1][4] Due to its potential toxicological effects, including immunological, neurological, and gastrointestinal issues, regulatory bodies worldwide have established maximum permissible limits for patulin in foodstuffs.[2][3] This guide provides a comprehensive technical overview of the natural occurrence of patulin and its known derivatives, delves into the intricate molecular pathways of their biosynthesis, and presents detailed methodologies for their extraction and analysis, aimed at researchers, scientists, and professionals in drug development and food safety.
I. Natural Occurrence: A Widespread Contaminant
Patulin's presence has been documented in a variety of food matrices across the globe. While apples and their products, such as juice, cider, and purée, are the most common sources of human exposure, the mycotoxin has also been detected in other fruits like pears, grapes, cherries, and in some vegetables and grains.[1][4]
Fungal Producers of Patulin
A number of fungal species are known to produce patulin. Among the most significant are:
-
Penicillium expansum : The primary culprit for blue mold rot in apples and the main source of patulin contamination in apple products.[2]
-
Aspergillus clavatus : Another key producer of patulin.[2]
-
Byssochlamys nivea : A heat-resistant mold that can be a concern in pasteurized fruit products.[2]
Other species within Penicillium and Aspergillus have also been identified as patulin producers.[2]
Quantitative Occurrence of Patulin in Foodstuffs
The concentration of patulin in contaminated products can vary widely, influenced by factors such as the fungal strain, substrate, temperature, and storage conditions. The following table summarizes reported patulin levels in various food products from different regions.
| Food Product | Geographic Region | Patulin Concentration Range (µg/kg or µg/L) | Key Findings | Reference(s) |
| Apple Juice | Global | Levels can occasionally exceed the common regulatory limit of 50 µg/L. | [5] | |
| Apple Juice Concentrate | Pakistan | Not specified - 328 | Higher levels found in concentrate compared to single-strength juice. | [6] |
| Fresh Apples | Pakistan | 32.3 - 107.3 (variety dependent) | Contamination levels vary significantly between apple cultivars. | [6] |
| Organic Apple Juice | Italy | ~10.92 (mean) | Organic products are not immune to patulin contamination. | [4] |
| Apple-based baby food | Global | Stricter regulatory limits (e.g., 10 µg/kg in the EU) are in place for infant foods. | [4] | |
| Grapes and Grape Juice | Pakistan | Grapes can also be a significant source of patulin contamination. | [6] |
LOD: Limit of Detection
II. The Biosynthesis of Patulin: A Multi-Gene Endeavor
The biosynthesis of patulin is a complex, multi-step process orchestrated by a cluster of genes. This pathway begins with the condensation of acetyl-CoA and malonyl-CoA and proceeds through a series of enzymatic conversions to yield the final toxic product.[2][3][7]
The Patulin Gene Cluster
In patulin-producing fungi, the genes responsible for its biosynthesis are typically located together in a contiguous region of a chromosome, known as a gene cluster.[2] In Aspergillus clavatus and Penicillium expansum, this cluster comprises 15 genes, designated patA through patO.[8][9] These genes encode the enzymes that catalyze the various steps of the pathway, as well as regulatory proteins and transporters.[2][8]
The functions of the key genes in the patulin biosynthetic pathway are outlined in the table below:
| Gene | Encoded Protein/Enzyme | Function in Patulin Biosynthesis | Reference(s) |
| patK | 6-methylsalicylic acid synthase (6-MSAS) | Catalyzes the initial step: condensation of acetyl-CoA and malonyl-CoA to form 6-methylsalicylic acid (6-MSA). | [2][10] |
| patG | 6-methylsalicylic acid decarboxylase | Decarboxylates 6-MSA to form m-cresol. | [2][10] |
| patH | m-cresol hydroxylase | Hydroxylates m-cresol to m-hydroxybenzyl alcohol. | [2][10] |
| patI | m-hydroxybenzyl alcohol hydroxylase | Hydroxylates m-hydroxybenzyl alcohol to gentisyl alcohol. | [2][10] |
| patN | Isoepoxydon dehydrogenase (IDH) | Catalyzes the conversion of gentisaldehyde to isoepoxydon. | [1][2] |
| patE | Patulin synthase | Catalyzes the final step: conversion of E-ascladiol to patulin. | [7][10] |
| patL | Transcription factor | Regulates the expression of other genes in the cluster. | [2] |
| patA, patC, patM | Transporters | Involved in the transport of intermediates or the final patulin molecule. | [2] |
The Patulin Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of patulin, starting from the precursor 6-methylsalicylic acid.
IV. Experimental Protocols for Analysis
Accurate and sensitive analytical methods are crucial for the detection and quantification of patulin and its derivatives in food matrices. The following sections provide detailed, step-by-step methodologies for common analytical workflows.
Sample Preparation: Extraction and Clean-up
The goal of sample preparation is to isolate the analytes of interest from the complex food matrix and remove interfering substances.
This protocol is adapted from a common method for patulin extraction from clear apple juice. [11]
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through a C18 SPE cartridge.
-
Equilibrate the cartridge with 3 mL of deionized water.
-
-
Sample Loading:
-
Load 5 mL of the apple juice sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of 1% acetic acid to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution:
-
Elute patulin from the cartridge with 3 mL of a hexane:acetone (7:3, v/v) mixture.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in 1 mL of a methanol:water (1:1, v/v) solution containing 0.1% acetic acid for HPLC or LC-MS/MS analysis.
-
The QuEChERS method is a streamlined approach that is effective for a variety of food matrices. [12][13]
-
Sample Homogenization and Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (e.g., magnesium sulfate and sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive SPE (dSPE) Clean-up:
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL dSPE tube containing a mixture of primary secondary amine (PSA), C18, and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to an autosampler vial for analysis.
-
The following diagram outlines a general experimental workflow for patulin analysis.
Instrumental Analysis
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are the most common techniques for the determination of patulin.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). [14]* Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 5:95 v/v). [14]* Flow Rate: 1.5 mL/min. [14]* Detection: UV detector set at 276 nm. [14]* Injection Volume: 20 µL.
LC-MS/MS offers higher sensitivity and selectivity, which is particularly important for complex matrices and low-level detection.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). [11]* Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly used. [15]* Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions for Patulin: Precursor ion (m/z) -> Product ion(s) (m/z). Specific transitions should be optimized for the instrument used.
-
V. Conclusion and Future Perspectives
Patulin remains a persistent challenge in the food industry, necessitating continuous monitoring and the development of effective control strategies. A thorough understanding of its natural occurrence, the intricacies of its biosynthetic pathway, and the factors that influence its production are paramount for mitigating its presence in the food supply. The study of patulin derivatives, particularly the non-toxic degradation product desoxypatulinic acid, opens promising avenues for biocontrol and detoxification strategies. The analytical methodologies outlined in this guide provide the necessary tools for accurate and reliable quantification, ensuring the safety and quality of food products for consumers worldwide. Future research should focus on further elucidating the regulatory networks governing patulin biosynthesis, exploring a wider range of patulin-degrading microorganisms, and developing rapid, on-site detection methods to enhance food safety protocols.
References
-
Surveillance of Patulin in Apple, Grapes, Juices and Value-Added Products for Sale in Pakistan. (2020). MDPI. [Link]
-
Biosynthesis and Toxicological Effects of Patulin. (2010). MDPI. [Link]
-
Patulin. Wikipedia. [Link]
-
Patulin in Apples and Apple-Based Food Products: The Burdens and the Mitigation Strategies. (2018). PMC. [Link]
-
Biosynthesis and Toxicological Effects of Patulin. (2010). MDPI. [Link]
-
An Improved Analytical Approach Based on µ-QuEChERS Combined with LC-ESI/MS for Monitoring the Occurrence and Levels of Patulin in Commercial Apple Juices. (2023). MDPI. [Link]
-
Comprehensive review on patulin and Alternaria toxins in fruit and derived products. (2023). PMC. [Link]
-
Determination of Patulin in Apple Juice Using SPE and UHPLC-MS/MS Analysis. Obrnuta faza. [Link]
-
Determination of Patulin in Apple Juice and Apple-Derived Products Using a Robotic Sample Preparation System and LC-APCI-MS/MS. (2024). NIH. [Link]
-
Dissection of patulin biosynthesis, spatial control and regulation mechanism in Penicillium expansum. (2019). PubMed. [Link]
-
Biosynthesis and toxicological effects of patulin. (2010). PubMed. [Link]
-
Biosynthesis and Toxicological Effects of Patulin. (2010). PMC. [Link]
-
Conversion of the Mycotoxin Patulin to the Less Toxic Desoxypatulinic Acid by the Biocontrol Yeast Rhodosporidium kratochvilovae Strain LS11. SciSpace. [Link]
-
Patulin biosynthesis: enzymatic and nonenzymatic transformations of the mycotoxin (E)-ascladiol. ASM Journals. [Link]
-
Structures of patulin, E ascladiol, and Z ascladiol. ResearchGate. [Link]
-
Conversion of the mycotoxin patulin to the less toxic desoxypatulinic acid by the biocontrol yeast Rhodosporidium kratochvilovae strain LS11. (2011). PubMed. [Link]
-
Conversion of the Mycotoxin Patulin to the Less Toxic Desoxypatulinic Acid by the Biocontrol Yeast Rhodosporidium kratochvilovae Strain LS11. ACS Publications. [Link]
-
Determination of Patulin in Processed Foods Using QuEChERS Extraction and UHPLC–MS–MS Analysis. (2016). Chromatography Online. [Link]
-
Survey of patulin in apple juice and other apple products. Food Standards Australia New Zealand. [Link]
-
More than a Virulence Factor: Patulin Is a Non-Host-Specific Toxin that Inhibits Postharvest Phytopathogens and Requires Efflux for Penicillium Tolerance. (2022). APS Journals. [Link]
-
Genomic Characterization Reveals Insights Into Patulin Biosynthesis and Pathogenicity in Penicillium Species. PubMed. [Link]
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(S)-Patulin Methyl Ether mechanism of action as a mycotoxin
An In-depth Technical Guide to the Core Mechanism of Action of (S)-Patulin Methyl Ether as a Mycotoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a derivative of the well-known mycotoxin, patulin. While the toxicological profile of patulin is extensively studied, its O-methylated counterpart remains less characterized. This guide delineates a proposed mechanism of action for this compound, built upon the established reactivity of patulin and fundamental principles of chemical biology. We hypothesize that this compound retains the electrophilic character of its parent compound, acting primarily through the covalent modification of cellular nucleophiles. This document provides a comprehensive overview of the putative molecular interactions, cellular consequences, and robust experimental methodologies required to validate this proposed mechanism.
Introduction: The Patulin Family of Mycotoxins
Mycotoxins are secondary metabolites produced by fungi that can elicit a wide range of toxic effects in humans and animals.[1] Patulin, a polyketide lactone produced by species of Aspergillus, Penicillium, and Byssochlamys, is a common contaminant of fruits and fruit-based products, particularly apples.[2] Its presence in the food chain is a significant public health concern due to its known genotoxic, immunotoxic, and neurotoxic properties.[2] The toxicity of patulin is primarily attributed to its high reactivity towards sulfhydryl groups of amino acids like cysteine.[2]
This compound, also known as (S)-O-Methyl Patulin, is a naturally occurring or synthetic derivative of patulin.[3] While its prevalence and overall toxicological significance are less understood than that of patulin, its structural similarity suggests a related mechanism of action. This guide will explore this putative mechanism in detail.
Chemical Properties of this compound
The chemical structure of this compound is characterized by a furo[3,2-c]pyran-2-one core with a methoxy group at the 4-position.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₄ | [4] |
| Molecular Weight | 168.15 g/mol | [4] |
| IUPAC Name | (4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one | [4] |
| CAS Number | 123251-09-2 | [3] |
The key functional group for its predicted biological activity is the α,β-unsaturated lactone system, which is a known Michael acceptor.
Proposed Core Mechanism of Action: Covalent Adduction to Cellular Nucleophiles
The central hypothesis for the mechanism of action of this compound is its function as an electrophile that forms covalent bonds with soft nucleophiles within the cell. This mechanism is directly analogous to that of patulin.
The Electrophilic Nature of the α,β-Unsaturated Lactone
The α,β-unsaturated lactone moiety in this compound is an electrophilic center. The electron-withdrawing character of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This type of reaction is known as a Michael addition.
Covalent Modification of Proteins
The primary targets for electrophilic mycotoxins are often the nucleophilic side chains of amino acids in proteins. The most reactive of these is the thiol group of cysteine residues. The proposed reaction of this compound with a protein cysteine residue is depicted below.
Caption: Proposed Michael addition of a protein thiol to this compound.
This covalent modification can have several detrimental effects on protein function:
-
Enzyme Inhibition: If the modified cysteine residue is in the active site of an enzyme, its catalytic activity can be irreversibly inhibited.
-
Disruption of Protein Structure and Function: Modification of cysteine residues involved in disulfide bonds or critical for protein folding can lead to denaturation and loss of function.
-
Interference with Signaling Pathways: Many signaling proteins rely on the redox state of cysteine residues for their regulation. Covalent modification can disrupt these signaling cascades.
Depletion of Intracellular Glutathione
Glutathione (GSH) is a major intracellular antioxidant and plays a key role in detoxifying electrophilic compounds. This compound is likely to react with GSH, leading to its depletion. This would have two major consequences:
-
Increased Oxidative Stress: Reduced levels of GSH impair the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.
-
Sensitization to other Toxins: Depletion of GSH can make the cell more vulnerable to other toxic insults.
Comparison with Patulin: The Role of the O-Methyl Group
The primary structural difference between patulin and this compound is the replacement of a hydroxyl group with a methoxy group. This modification may influence the molecule's reactivity and biological activity in several ways:
-
Electronic Effects: The methyl group is weakly electron-donating, which might slightly decrease the electrophilicity of the α,β-unsaturated system compared to the more electron-withdrawing hydroxyl group of patulin. This could potentially reduce its reactivity.
-
Steric Hindrance: The bulkier methoxy group might introduce steric hindrance that could affect the binding of the molecule to the active sites of some enzymes.
-
Metabolic Stability: The methyl ether is generally more resistant to metabolic modification than a hydroxyl group, which could alter the pharmacokinetic profile of the molecule.
Despite these potential differences, the fundamental mechanism of toxicity through covalent modification is likely conserved.
Downstream Cellular Consequences
The initial covalent modification events are expected to trigger a cascade of downstream cellular responses, ultimately leading to cytotoxicity.
Caption: A proposed signaling pathway for this compound-induced cytotoxicity.
Experimental Protocols for Mechanism Validation
A multi-pronged experimental approach is necessary to validate the proposed mechanism of action.
In Vitro Assays
-
Thiol Reactivity Assay:
-
Prepare a solution of a model thiol, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product upon reaction.
-
Add this compound at various concentrations.
-
Monitor the decrease in absorbance over time to determine the rate of thiol reaction.
-
Compare the reactivity to that of patulin.
-
-
Protein Adduct Formation by Mass Spectrometry:
-
Incubate a model protein rich in cysteine residues (e.g., bovine serum albumin) with this compound.
-
Digest the protein into peptides using trypsin.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search for peptide masses corresponding to the addition of the this compound molecule.
-
Use MS/MS fragmentation to confirm the site of modification on the peptide.
-
Cell-Based Assays
-
Cytotoxicity Assays:
-
Culture a relevant cell line (e.g., human intestinal Caco-2 cells or hepatic HepG2 cells).
-
Treat the cells with a range of concentrations of this compound for various time points.
-
Assess cell viability using standard assays such as the MTT assay (measures metabolic activity) or LDH release assay (measures membrane integrity).[5]
-
-
Measurement of Intracellular Glutathione:
-
Treat cells with this compound.
-
Lyse the cells and measure the levels of reduced and oxidized glutathione (GSH and GSSG) using a commercially available kit or HPLC-based methods.
-
-
Detection of Protein Carbonyls (Oxidative Stress Marker):
-
Treat cells with the mycotoxin.
-
Lyse the cells and use a protein carbonyl assay kit (e.g., DNPH-based) to quantify the level of protein oxidation.
-
-
Apoptosis Assays:
-
Treat cells with this compound.
-
Stain cells with Annexin V and propidium iodide.
-
Analyze the stained cells by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.
-
Caption: A streamlined workflow for investigating the mechanism of action.
Conclusion
The proposed mechanism of action for this compound centers on its electrophilic nature, leading to the covalent modification of cellular macromolecules, particularly proteins. This initial insult is hypothesized to trigger a cascade of events, including enzyme inhibition, glutathione depletion, and oxidative stress, culminating in cell death. The experimental framework outlined in this guide provides a clear path for the validation of this hypothesis. A thorough understanding of the molecular toxicology of this compound is crucial for assessing its risk to human and animal health and for the development of potential therapeutic interventions or detoxification strategies.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 14356658, this compound. [Link].
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Toxicological Profile and Biological Activities of (S)-Patulin Methyl Ether
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
(S)-Patulin Methyl Ether, a derivative of the well-documented mycotoxin patulin, presents a compelling case for investigation within drug discovery and toxicology. Patulin itself is a polyketide lactone produced by several fungal species, notorious for its contamination of fruit products and its broad-spectrum toxicity.[1] Its toxicological properties, primarily driven by its high affinity for sulfhydryl groups, have historically curtailed its therapeutic potential as an antibiotic.[1][2][3] This guide provides a detailed examination of the known toxicological landscape of the parent compound, patulin, as a necessary foundation for postulating the profile of this compound. The strategic methylation of the hemiacetal hydroxyl group in the patulin structure is a key chemical modification. This alteration is hypothesized to modulate the electrophilic nature of the molecule, potentially reducing its non-specific binding to cellular thiols and thereby attenuating its toxicity while possibly retaining or enhancing specific biological activities. We will delve into the known anticancer activities of patulin, present detailed protocols for the synthesis of this compound and for evaluating its cytotoxic and genotoxic potential, and propose future directions for its study as a potential therapeutic scaffold.
Chemical Identity and Rationale for Derivatization
This compound, also known as Aspergilsmin C, is the methylated form of (S)-patulin.[4] The parent molecule, patulin (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one), is a small, water-soluble mycotoxin that poses a significant food safety concern.[1][2]
-
Molecular Formula: C₈H₈O₄[4]
-
Molecular Weight: 168.15 g/mol [4]
-
CAS Number: 123251-09-2[5]
-
Synonyms: (4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one, (S)-O-Methyl Patulin[4][5]
The primary rationale for investigating the methyl ether derivative stems from the core mechanism of patulin's toxicity. Patulin is a potent electrophile that readily reacts with nucleophilic sulfhydryl (thiol) groups on proteins and small molecules like glutathione (GSH).[6][7] This covalent binding leads to enzyme inactivation, depletion of cellular antioxidant defenses, and induction of oxidative stress, which are central to its cytotoxic and genotoxic effects.[3][8] The methylation at the C-4 hydroxyl group fundamentally alters the molecule's electronic properties, potentially reducing its electrophilicity and steric hindrance, which could decrease its reactivity towards cellular thiols. This modification provides a logical starting point for decoupling the broad toxicity of patulin from its more specific biological activities.
Toxicological Profile: An Extrapolation from Patulin
Direct toxicological data for this compound is not extensively available in public literature. Therefore, a comprehensive understanding of the parent compound is critical for predictive toxicology and for designing appropriate safety and efficacy studies.
Mechanism of Action: The Thiol Reactivity Hypothesis
The toxicity of patulin is overwhelmingly attributed to its affinity for sulfhydryl groups.[1] This interaction disrupts cellular homeostasis through several mechanisms, as illustrated below.
Caption: Postulated mechanism of patulin-induced cellular toxicity.
This reactivity explains the observation that adducts formed between patulin and cysteine are less toxic than the parent compound.[3][8] For this compound, it is hypothesized that the methyl cap on the hydroxyl group may reduce the rate and extent of such adduct formation, potentially leading to a more favorable toxicity profile.
Cytotoxicity
Patulin exhibits dose- and time-dependent cytotoxicity across a wide range of cell lines.[9] This effect is a direct consequence of its ability to induce oxidative stress and disrupt essential enzymatic functions.[6][8]
| Cell Line | Cell Type | IC50 Value (Patulin) | Exposure Time | Reference |
| HepG2 | Human Hepatoma | 8.43 µM | 48 h | [6] |
| CHO-K1 | Chinese Hamster Ovary | 2.9 µM | 24 h | [10] |
| SH-SY5Y | Human Neuroblastoma | Low µM range | 24-48 h | [11] |
| HCT116 | Human Colon Cancer | 25-50 µM | 24-48 h | |
| HeLa | Human Cervical Cancer | ~2 µM (40% inhibition) | Not Specified | [12] |
| SW-48 | Human Colon Cancer | ~2 µM (30% inhibition) | Not Specified | [12] |
The cytotoxic potential of this compound remains to be experimentally determined but is a critical first step in evaluating its therapeutic index.
Genotoxicity and Carcinogenicity
Patulin's genotoxic effects are well-documented. It can induce chromosomal aberrations and micronucleus formation.[7] Mechanistically, patulin is suspected of causing structural DNA damage by cross-linking, which can lead to cell cycle delays.[7] Despite these findings, the International Agency for Research on Cancer (IARC) classifies patulin in Group 3, "not classifiable as to its carcinogenicity to humans," due to inconclusive long-term animal studies.[6][8] The genotoxicity of this compound is a significant unknown and must be rigorously evaluated using assays for mutagenesis (e.g., Ames test) and clastogenicity (e.g., micronucleus assay).
Biological Activities and Therapeutic Potential
While its toxicity is a major hurdle, patulin has demonstrated biological activities that suggest a derivatization approach could yield valuable lead compounds.
Antimicrobial History
Patulin was first isolated in the 1940s and investigated as an antibiotic against both Gram-positive and Gram-negative bacteria.[3] It was even trialed for treating the common cold.[1] However, due to its high toxicity in animals and humans, its development as a therapeutic antibiotic was abandoned.[2][3] The antimicrobial properties of this compound have not been reported but could be explored.
Anticancer Activity
The most promising therapeutic avenue for patulin derivatives lies in oncology. Patulin has been shown to induce apoptosis and reduce cell viability in various cancer cell lines.[12] Studies have demonstrated its efficacy in cervical, colorectal, neuroblastoma, and breast cancer models.[12] The mechanism appears to involve the generation of reactive oxygen species (ROS) and the activation of key signaling pathways like the p38 MAPK and JNK pathways in human embryonic kidney cells.[12]
The anticancer potential of this compound is predicated on the hypothesis that its reduced general cytotoxicity might widen the therapeutic window, allowing for effective doses to be administered with fewer side effects. Its activity should be screened against a panel of cancer cell lines, particularly those where the parent compound has shown efficacy.
Experimental Methodologies and Protocols
To facilitate further research, this section provides detailed protocols for the synthesis of this compound and for assessing its fundamental toxicological properties.
Synthesis of this compound
This compound can be synthesized with a good overall yield from the readily available chiral starting material L-(+)-arabinose, as previously reported.[13][14]
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Spectroscopic data analysis of (S)-Patulin Methyl Ether (NMR, MS, IR)
An In-depth Technical Guide to the Spectroscopic Data Analysis of (S)-Patulin Methyl Ether
Authored by: A Senior Application Scientist
Introduction: The Structural Elucidation Imperative
This compound, also known as (4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one, is the methylated derivative of Patulin, a mycotoxin produced by several species of fungi that can contaminate fruit products.[1][2] The methylation of the hemiacetal group in Patulin yields a more stable compound, making it a valuable standard for research and a key intermediate in the synthesis of related molecules.[3] Accurate and unambiguous structural confirmation of such molecules is paramount in drug development, metabolomics, and food safety analysis to ensure purity, verify synthetic outcomes, and understand metabolic pathways.
This guide provides a comprehensive, field-proven framework for the analysis of this compound using a multi-spectroscopic approach. We will delve into Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, not merely as data acquisition techniques, but as interconnected tools for structural deduction. The causality behind experimental choices is emphasized, providing a robust, self-validating workflow for researchers and scientists.
Molecular & Physicochemical Properties
A foundational understanding of the target analyte is the first step in any analytical workflow. Key properties inform sample preparation, choice of instrumentation, and interpretation of results.
| Property | Value | Source |
| Chemical Formula | C₈H₈O₄ | [4][5] |
| Molecular Weight | 168.15 g/mol | [4][6] |
| IUPAC Name | (4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one | [4] |
| CAS Number | 123251-09-2 | [5][7] |
| Appearance | Yellow to Orange Solid | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map the complete carbon-hydrogen framework.
Expert Rationale & Experimental Protocol
The choice of solvent and NMR experiments is critical for extracting maximum information. Deuterated chloroform (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. A high-field spectrometer (≥400 MHz) is recommended to achieve optimal signal dispersion, which is crucial for resolving complex spin systems.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved; sonication may be used if necessary.[7]
-
Solvent & Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the following spectra:
-
¹H NMR: To identify and quantify all unique proton environments.
-
¹³C NMR: To identify all unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH₃, CH₂, and CH signals (CH₃/CH appear as positive peaks, CH₂ as negative peaks).
-
2D COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling relationships.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly with the carbons they are attached to.
-
¹H NMR Data Interpretation: A Proton-by-Proton Analysis
The structure of this compound contains 8 protons in distinct chemical environments. The predicted ¹H NMR spectrum provides a unique fingerprint based on chemical shifts, integration, and multiplicity.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H3 | ~6.0 - 6.2 | Singlet (s) | 1H | Vinylic proton on the furanone ring, adjacent to an oxygen and a double bond. |
| H4 | ~5.0 - 5.2 | Singlet (s) | 1H | Acetal proton, deshielded by two adjacent oxygen atoms. |
| H6α, H6β | ~4.2 - 4.5 | Multiplet (m) | 2H | Diastereotopic methylene protons adjacent to an ether oxygen, expected to be a complex multiplet. |
| H7 | ~7.2 - 7.4 | Singlet (s) | 1H | Vinylic proton in the α,β-unsaturated lactone system, highly deshielded. |
| -OCH₃ | ~3.4 - 3.6 | Singlet (s) | 3H | Methoxy group protons, deshielded by the attached oxygen.[8] |
¹³C NMR Data Interpretation: Mapping the Carbon Skeleton
The molecule possesses 8 distinct carbon atoms, each with a characteristic chemical shift determined by its local electronic environment.
| Carbon Label | Predicted δ (ppm) | DEPT-135 | Rationale |
| C2 | ~162 - 165 | N/A | Carbonyl carbon of the α,β-unsaturated lactone. |
| C3 | ~118 - 122 | CH (Up) | Vinylic carbon adjacent to the lactone oxygen. |
| C3a | ~150 - 155 | N/A | Quaternary vinylic carbon at the ring junction. |
| C4 | ~98 - 102 | CH (Up) | Acetal carbon, significantly downfield due to two oxygen attachments.[8] |
| C6 | ~65 - 70 | CH₂ (Down) | Methylene carbon adjacent to the ether oxygen.[8] |
| C7 | ~140 - 145 | CH (Up) | Vinylic carbon β to the carbonyl group, deshielded. |
| C7a | ~105 - 110 | N/A | Quaternary vinylic carbon at the ring junction, shielded by ether oxygen. |
| -OCH₃ | ~55 - 60 | CH₃ (Up) | Methoxy carbon.[8] |
Mass Spectrometry (MS): Confirming Identity and Fragmentation
Mass spectrometry provides the exact molecular weight and offers crucial structural information through controlled fragmentation of the molecule. For a compound of this nature, both a soft ionization technique like Electrospray Ionization (ESI) and a hard technique like Electron Ionization (EI) are valuable.
Expert Rationale & Experimental Protocol
ESI is the method of choice for unequivocally determining the molecular weight. It gently generates ions in solution, typically yielding the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. This is the first and most critical validation step. EI, in contrast, imparts high energy to the molecule in the gas phase, inducing reproducible fragmentation and creating a "fingerprint" mass spectrum that reveals the underlying structural motifs.
Step-by-Step Protocol for MS Analysis:
-
Sample Preparation (LC-MS/ESI): Prepare a dilute solution (~1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water. The use of methanol can sometimes lead to the formation of methanol adducts with patulin-like structures, which can be diagnostically useful.[9]
-
ESI-MS Acquisition: Infuse the sample directly or via an LC system into the ESI source. Acquire spectra in positive ion mode. The primary goal is to identify the [M+H]⁺ ion.
-
EI-MS Acquisition (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS is an excellent option.[10] Dissolve the sample in a volatile solvent (e.g., ethyl acetate). Inject into the GC-MS system. The standard electron energy is 70 eV.
Data Interpretation: Molecular Ion and Fragmentation Pathways
The combination of ESI and EI data provides a self-validating system for confirming the identity of this compound.
Expected Mass Spectrometry Data:
| Ion | m/z (Calculated) | Technique | Rationale |
| [M]⁺ | 168.04 | EI | Molecular ion. |
| [M+H]⁺ | 169.05 | ESI | Protonated molecule, confirms molecular weight. |
| [M-OCH₃]⁺ | 137.02 | EI / ESI-MS/MS | Loss of the methoxy radical (31 Da), a very common and stable fragment for methyl ethers. |
| [M-CO]⁺ | 140.05 | EI | Loss of carbon monoxide (28 Da) from the lactone ring. |
| [M-CH₃O-CO]⁺ | 109.03 | EI / ESI-MS/MS | Subsequent loss of CO from the m/z 137 fragment. |
The fragmentation of the core patulin structure is well-studied, and the fragmentation of this derivative is expected to follow logical pathways based on the stability of the resulting ions.[11]
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a quick check of the molecular architecture.
Expert Rationale & Experimental Protocol
For a solid sample, the KBr pellet method is a robust choice, providing high-quality spectra by dispersing the analyte in an IR-transparent matrix. This avoids solvent absorptions that could obscure key regions of the spectrum.
Step-by-Step Protocol for IR Analysis:
-
Sample Preparation: Mix ~1 mg of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation: Identifying Key Vibrational Modes
The IR spectrum will be dominated by absorptions from the lactone and ether functionalities.
| Functional Group | Expected Absorption (cm⁻¹) | Rationale |
| sp² C-H Stretch | ~3100 - 3000 | Vinylic C-H bonds on the rings. |
| sp³ C-H Stretch | ~3000 - 2850 | C-H bonds of the methoxy and methylene groups. |
| C=O Stretch (Lactone) | ~1760 - 1780 (Strong) | The α,β-unsaturated γ-lactone carbonyl is a key, prominent feature. |
| C=C Stretch (Alkene) | ~1650 - 1670 | Double bonds within the fused ring system. |
| C-O Stretch (Ether/Lactone) | ~1250 - 1050 (Strong, Multiple Bands) | Asymmetric and symmetric stretching of the multiple C-O bonds in the ether and lactone groups. Phenyl alkyl ethers often show two distinct bands.[8] |
Visualized Workflow and Structure
To ensure clarity and reproducibility, the entire analytical process and molecular structure are visualized below.
Chemical Structure of this compound
Caption: Labeled structure of this compound.
Comprehensive Analytical Workflow
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Whitepaper: Discovery, Isolation, and Characterization of (S)-Patulin Methyl Ether from Fungal Species
An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Abstract: (S)-Patulin Methyl Ether is a methylated derivative of patulin, a mycotoxin of significant regulatory and toxicological concern produced by several fungal species.[1][2][3] Understanding the isolation and characterization of such derivatives is crucial for comprehensive toxicological profiling, the development of analytical standards, and research into mycotoxin biosynthesis and metabolism. This guide provides a detailed, field-proven methodology for the discovery, isolation, purification, and structural elucidation of this compound from fungal cultures. It is designed to equip researchers with the technical expertise and causal understanding necessary to successfully navigate the complexities of natural product chemistry, from fermentation to final characterization.
Part 1: Foundational Knowledge - Fungal Origin and Biosynthesis
Producing Organisms: The Fungal Factories
Patulin is a secondary metabolite produced by a range of molds, primarily within the Penicillium, Aspergillus, and Byssochlamys genera.[1][3] The most prolific and commercially significant producer is Penicillium expansum, the fungus responsible for "blue mold" rot in apples, making it the principal source of patulin contamination in apple-derived products.[4][5][6] While patulin is the major metabolite, fungal biosynthetic pathways often produce a spectrum of related derivatives, including this compound. The selection of a high-yield fungal strain is the foundational first step for successful isolation.
The Patulin Biosynthetic Pathway: A Polyketide Assembly Line
To understand the origin of this compound, one must first understand the biosynthesis of its parent compound, patulin. Patulin is a polyketide, a class of natural products synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA units.[1][7]
The pathway is governed by a cluster of co-located genes and involves approximately ten enzymatic steps.[3][7] The key stages are:
-
Initiation: The synthesis begins with the formation of 6-methylsalicylic acid (6-MSA).[1]
-
Key Intermediates: 6-MSA undergoes a series of transformations into key intermediates, including gentisaldehyde.[3][8]
-
Critical Enzyme: Isoepoxydon dehydrogenase (IDH) is a crucial enzyme that catalyzes a key oxidation step in the pathway.[1]
-
Final Steps: A series of further enzymatic modifications convert the intermediates into the final patulin structure.
The formation of This compound is believed to occur via the action of a methyltransferase enzyme, likely encoded by a gene within the patulin biosynthetic cluster, such as patK.[2] This enzyme would catalyze the transfer of a methyl group to the hydroxyl group of patulin or a late-stage precursor, resulting in the ether derivative.
Caption: Simplified biosynthetic pathway of patulin and its methylated derivative.
Part 2: The Core Protocol - A Validated Workflow for Isolation & Purification
This section details a robust, multi-stage workflow for isolating this compound. The causality behind each step is explained to provide a deeper understanding beyond simple instruction. This protocol is designed as a self-validating system, incorporating checkpoints for assessing purity and yield.
Caption: Validated workflow for the isolation of this compound.
Step 1: Fungal Culture and Fermentation
Objective: To generate sufficient biomass and secondary metabolite production in a liquid culture.
Protocol:
-
Strain Selection: Obtain a high-yield patulin-producing strain, such as Penicillium expansum.
-
Inoculum Preparation: Culture the strain on a solid medium like Malt Extract Agar (MEA) or Yeast Extract Sucrose (YES) agar until sporulation is evident.[6]
-
Liquid Culture: Prepare a liquid medium (e.g., YES broth). Inoculate the broth with spores from the solid culture.
-
Incubation: Incubate the culture at 20-25°C for 14-21 days in static conditions. Lower temperatures can favor patulin production.[9]
Expertise & Causality: A static liquid culture provides a low-oxygen environment at the bottom of the flask, which can trigger stress responses in the fungus and enhance secondary metabolite production compared to highly aerated shaken cultures. The extended incubation period allows for the full expression of the biosynthetic gene cluster.
Step 2: Solvent Extraction (Liquid-Liquid Extraction)
Objective: To selectively extract patulin and its derivatives from the aqueous culture broth into an organic solvent.
Protocol:
-
Harvesting: Separate the fungal mycelium from the liquid broth by filtration. The target compounds are primarily secreted into the broth.
-
Solvent Choice: Use ethyl acetate, a solvent with ideal polarity for extracting patulin.[10]
-
Extraction: Transfer the filtered broth to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. Allow the layers to separate.
-
Collection: Collect the upper organic (ethyl acetate) layer. Repeat the extraction process on the aqueous layer two more times to maximize recovery.
-
Drying & Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate to remove residual water. Evaporate the solvent under reduced pressure (rotary evaporator) to yield a crude extract.
Expertise & Causality: Ethyl acetate is chosen for its efficiency in partitioning semi-polar compounds like patulin and its methyl ether away from highly polar sugars and salts in the culture medium. Repeating the extraction ensures a high recovery rate.
Step 3: Purification via Solid-Phase Extraction (SPE)
Objective: To remove major impurities from the crude extract, enriching the sample for the target compound and protecting the downstream HPLC column.
Protocol:
-
Cartridge Selection: Use a silica-based or, for higher selectivity, a Molecularly Imprinted Polymer (MIP) SPE cartridge designed for patulin.[11]
-
Conditioning: Condition the SPE cartridge by passing acetonitrile, followed by deionized water, as per the manufacturer's protocol.[11]
-
Loading: Re-dissolve the crude extract in a minimal volume of a suitable solvent (e.g., 2% acetic acid in water) and load it onto the conditioned cartridge.[11]
-
Washing: Wash the cartridge with a weak solvent (e.g., 1% sodium bicarbonate, then water) to elute polar, interfering compounds while the target analytes remain bound.[11]
-
Elution: Elute the target compounds with a stronger organic solvent mixture, such as diethyl ether followed by ethyl acetate.[11]
-
Evaporation: Evaporate the collected eluate to dryness.
Trustworthiness: SPE is a superior cleanup method to simple liquid-liquid partitioning because it provides a more distinct separation based on specific chemical interactions between the analyte and the solid phase. MIP cartridges offer the highest level of trust, as they are engineered with binding sites specifically shaped for the patulin molecule, ensuring highly selective cleanup.[11]
Step 4: High-Resolution Separation (Preparative HPLC)
Objective: To isolate this compound from other closely related compounds in the purified extract.
Protocol:
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a preparative-scale C18 column and a UV detector set to 276 nm.[11][12]
-
Mobile Phase: Prepare a mobile phase consisting of Solvent A (e.g., 0.1% acetic acid in water) and Solvent B (e.g., methanol or acetonitrile).
-
Sample Injection: Re-dissolve the SPE eluate in the mobile phase and inject it into the HPLC system.
-
Gradient Elution: Run a linear gradient, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B. This will separate compounds based on their hydrophobicity.
-
Fraction Collection: Monitor the chromatogram and collect the eluent corresponding to the peak of interest. The methyl ether derivative is expected to elute slightly later than the more polar patulin.
Expertise & Causality: A reverse-phase C18 column separates molecules based on polarity; less polar compounds like the methyl ether interact more strongly with the stationary phase and thus have a longer retention time than patulin. The addition of acetic acid to the mobile phase maintains an acidic pH, which is critical for the stability of the lactone ring in the patulin scaffold.
| Parameter | Typical Condition | Rationale |
| Column | C18, 5-10 µm particle size | Standard for reverse-phase separation of semi-polar mycotoxins.[12] |
| Mobile Phase A | 0.1% Acetic Acid in Water | Ensures analyte stability and sharp peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting analytes from the C18 column. |
| Detection | UV at 276 nm | Patulin and its derivatives share a chromophore with strong absorbance at this wavelength.[11] |
| Flow Rate | Dependent on column diameter | Optimized for best separation efficiency. |
Part 3: Final Confirmation - Structural Elucidation & Characterization
Objective: To unambiguously confirm the identity, structure, and stereochemistry of the isolated compound as this compound.
Mass Spectrometry (MS)
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Purpose: Provides a definitive molecular weight and a characteristic fragmentation pattern (fingerprint). Procedure: The isolated fraction is analyzed by LC-MS/MS. The precursor ion corresponding to the mass of patulin methyl ether (C₈H₈O₄, Molar Mass: 168.15 g/mol ) is selected and fragmented.[13] This fragmentation pattern is unique to the molecule and confirms its core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Technique: ¹H NMR and ¹³C NMR. Purpose: Determines the precise atomic connectivity of the molecule. Procedure: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed. The ¹H NMR spectrum will show a distinct singlet corresponding to the three protons of the methoxy (-OCH₃) group, confirming the presence and chemical environment of the methyl ether. 2D NMR techniques (COSY, HMBC) can be used to confirm the exact placement of this group on the patulin scaffold.
Stereochemical Analysis
Technique: Chiral HPLC or Polarimetry. Purpose: To confirm the absolute stereochemistry as the (S)-enantiomer. Procedure:
-
Chiral HPLC: The sample can be run on a specialized chiral column designed to separate enantiomers. The retention time is compared to a certified this compound standard.
-
Polarimetry: The specific optical rotation of the purified compound is measured. A pure sample of the (S)-enantiomer will rotate plane-polarized light in a specific direction and magnitude, which can be compared to literature or standard values.
| Property | Value | Source |
| Chemical Formula | C₈H₈O₄ | [13] |
| Molar Mass | 168.15 g/mol | [13] |
| Appearance | White solid / Prisms | [1][13] |
| Melting Point | ~73.0 °C | [13] |
References
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Patulin - Wikipedia. Wikipedia. [Link]
-
Analysis of Patulin in Apple Products Marketed in Belgium: Intra-Laboratory Validation Study and Occurrence. MDPI. [Link]
-
Patulin, main mycotoxin of the apple industry. CORE. [Link]
-
Comprehensive review on patulin and Alternaria toxins in fruit and derived products. Frontiers in Microbiology. [Link]
-
Biosynthesis and Toxicological Effects of Patulin. MDPI. [Link]
-
Biosynthesis and Toxicological Effects of Patulin. PMC - NIH. [Link]
-
Isolation and characterization of filamentous fungi capable of degrading the mycotoxin patulin. PMC - NIH. [Link]
-
Factors Affecting Patulin Production by Penicillium expansum in Apples. PMC - NIH. [Link]
-
Critical review of the analytical methods for determining the mycotoxin patulin in food matrices. ResearchGate. [Link]
-
Patulin Production by Some Fungal Species in Relation to Water Activity and Temperature. Applied and Environmental Microbiology. [Link]
-
Patulin and patulin producing Penicillium spp. occurrence in apples and apple-based products including baby food. SciSpace. [Link]
-
Improved Method for the Thin Layer Chromatographic Determination of Patulin in Apple Juice. Journal of AOAC INTERNATIONAL. [Link]
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- 5. Factors Affecting Patulin Production by Penicillium expansum in Apples - PMC [pmc.ncbi.nlm.nih.gov]
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Patulin and its Derivatives: A Toxicological and Chemical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Patulin is a mycotoxin, a toxic secondary metabolite produced by several species of fungi, most notably from the Aspergillus, Penicillium, and Byssochlamys genera.[1][2] First identified as an antimicrobial agent, its toxic properties soon led to its reclassification as a mycotoxin of significant concern for food safety.[3] This guide provides a comprehensive literature review of patulin, with a particular focus on its chemical nature, biosynthesis, toxicity, and mechanisms of action. Furthermore, it delves into the landscape of patulin derivatives, including its methyl ether analogs, exploring their synthesis, properties, and comparative biological activities where data is available. This document is intended to serve as a technical resource for professionals in research, drug development, and food safety, offering insights into the complex nature of this mycotoxin and its chemical relatives.
Patulin: A Chemical and Toxicological Overview
Chemical Structure and Properties
Patulin (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) is a polyketide lactone with the chemical formula C₇H₆O₄ and a molecular weight of 154.12 g/mol .[1] It presents as a white, crystalline powder that is soluble in water and most organic solvents.[1] The molecule's structure, featuring an α,β-unsaturated lactone, is crucial to its reactivity and biological activity.[1][4] Patulin is stable in acidic conditions and can withstand thermal processing like pasteurization, making it a persistent contaminant in fruit juices and other processed foods.[2]
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one | [1] |
| Molecular Formula | C₇H₆O₄ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | White, crystalline powder | [1] |
| Solubility | Soluble in water and most organic solvents | [1] |
| Stability | Stable in acidic solutions and to heat | [2] |
Fungal Origin and Occurrence in Foodstuffs
Patulin is primarily produced by Penicillium expansum, a common blue mold that causes rot in apples.[2] Consequently, patulin is frequently detected in apples and apple-derived products such as juice, cider, and compotes.[3] Its presence has also been reported in other fruits like pears, grapes, and cherries, as well as in grains and vegetables, albeit less frequently.[2] The contamination of food and feed with patulin is a global issue, with regulatory limits established in many countries to protect consumers.[3] The World Health Organization (WHO) has set a provisional maximum tolerable daily intake (PMTDI) for patulin at 0.4 µg/kg of body weight per day.[3]
Biosynthesis of Patulin
The biosynthesis of patulin is a complex, multi-step enzymatic process that originates from acetyl-CoA.[3] The pathway is a classic example of polyketide synthesis in fungi.
A key precursor in the pathway is 6-methylsalicylic acid (6-MSA), which is formed by the condensation of one acetyl-CoA and three malonyl-CoA molecules.[3] A series of enzymatic reactions, including decarboxylation, hydroxylation, and oxidation, convert 6-MSA through several intermediates to ultimately yield patulin.[3] The genes encoding the enzymes for this pathway are typically found clustered together in the fungal genome.[3]
Caption: Simplified biosynthetic pathway of patulin from acetyl-CoA.
Toxicity and Mechanism of Action
The toxicity of patulin is primarily attributed to its ability to react with sulfhydryl (-SH) groups of amino acids, peptides, and proteins.[3] This reactivity is due to the electrophilic nature of the α,β-unsaturated lactone ring.
Cellular and Molecular Mechanisms
The covalent binding of patulin to sulfhydryl groups can lead to the inactivation of essential enzymes and depletion of intracellular glutathione (GSH), a critical antioxidant.[3] This disruption of the cellular redox balance results in oxidative stress, characterized by an increase in reactive oxygen species (ROS).[5] The accumulation of ROS can damage cellular components, including lipids, proteins, and DNA, leading to a cascade of detrimental effects.
Patulin has been shown to induce apoptosis (programmed cell death) in various cell lines.[6] This is often mediated by mitochondrial dysfunction, as evidenced by changes in mitochondrial membrane potential and the release of pro-apoptotic factors.[6] Furthermore, patulin has been reported to be genotoxic, causing DNA damage and chromosomal aberrations.[3]
Caption: Key mechanisms of patulin-induced cellular toxicity.
Toxicological Effects in Biological Systems
In vitro studies have demonstrated the cytotoxic effects of patulin on a variety of cell lines, including human intestinal, kidney, and neuronal cells.[6][7] In vivo studies in animal models have revealed a range of toxic effects, including gastrointestinal disturbances, neurotoxicity, immunotoxicity, and reproductive toxicity.[3] While some studies have suggested a potential for carcinogenicity, the International Agency for Research on Cancer (IARC) has classified patulin in Group 3, "not classifiable as to its carcinogenicity to humans," due to insufficient evidence.[3]
Patulin Derivatives: Synthesis and Biological Activity
The chemical structure of patulin, with its reactive functional groups, allows for the synthesis of various derivatives. Research into these derivatives is often aimed at understanding structure-activity relationships, developing analytical standards, or exploring potential therapeutic applications.
Patulin Methyl Ether Analogs
(S)-Patulin methyl ether is a derivative where the hydroxyl group at the C-4 position is replaced by a methoxy group. It has been synthesized as an intermediate in the total synthesis of patulin and for use in immunoassays.[8]
Synthesis of this compound:
A common synthetic route involves the protection of the hydroxyl group of a patulin precursor, followed by methylation and subsequent cyclization to form the ether derivative.
| Compound | Molecular Formula | Molecular Weight | Key Features |
| Patulin | C₇H₆O₄ | 154.12 g/mol | C-4 Hydroxyl group |
| This compound | C₈H₈O₄ | 168.15 g/mol | C-4 Methoxy group |
While the synthesis of this compound is established, comprehensive toxicological data comparing it directly to patulin is scarce in the public domain. The modification of the hydroxyl group to a methyl ether would likely alter the molecule's polarity and its ability to act as a hydrogen bond donor, which could influence its biological activity and toxicity. The reactivity with sulfhydryl groups, a key driver of patulin's toxicity, may be retained in the ether analog due to the preservation of the α,β-unsaturated lactone system.
Other Patulin Derivatives and Structure-Activity Relationships
A study focused on the design of novel patulin derivatives as potential herbicides provides valuable insights into the structure-activity relationships of this class of compounds.[9] In this research, 81 derivatives were computationally designed and evaluated for their binding affinity to the D1 protein, a key component of photosystem II in plants, and their predicted toxicity.[9] The study found that modifications at various positions of the patulin scaffold could significantly impact both its herbicidal activity and its predicted toxicity to mammals.[9] For instance, certain substitutions at the C-3, C-4, and C-5 positions resulted in derivatives with higher predicted binding affinity and lower predicted toxicity compared to patulin.[9] This suggests that targeted chemical modifications can be used to modulate the biological and toxicological properties of the patulin molecule.
A preliminary report has also indicated that patulin derivatives possess antimicrobial activity, though detailed information on the specific derivatives and their efficacy is limited.[10]
Analytical Methodologies for Patulin Detection
The accurate and sensitive detection of patulin in food matrices is crucial for ensuring food safety and compliance with regulatory limits. Various analytical techniques have been developed for this purpose.
Chromatographic Methods
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is the most commonly employed method for the routine analysis of patulin.[11] This method typically involves a liquid-liquid extraction or solid-phase extraction (SPE) for sample cleanup and concentration, followed by chromatographic separation on a C18 column and detection at approximately 276 nm.[11] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it requires derivatization of the patulin molecule to increase its volatility.[11] More recently, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a highly sensitive and selective method for patulin analysis.[12]
Step-by-Step HPLC-UV Protocol for Patulin in Apple Juice:
-
Sample Preparation:
-
Mix an aliquot of apple juice with an equal volume of ethyl acetate in a separation funnel.
-
Shake vigorously for 2-3 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction two more times with fresh ethyl acetate.
-
Combine the ethyl acetate extracts.
-
-
Cleanup:
-
Wash the combined ethyl acetate extract with a sodium carbonate solution to remove interfering acidic compounds.
-
Discard the aqueous layer.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
-
Concentration:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a known volume of the mobile phase (e.g., water:acetonitrile).
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 276 nm.
-
Quantification: Compare the peak area of patulin in the sample to a calibration curve prepared from patulin standards.
-
Caption: General workflow for the analysis of patulin in apple juice by HPLC-UV.
Conclusion
Patulin remains a significant mycotoxin of concern due to its widespread occurrence in fruits and fruit-based products and its demonstrated toxicity. Its reactivity with sulfhydryl groups is a key determinant of its mechanism of action, leading to oxidative stress and cellular damage. While the chemical synthesis of patulin derivatives, including its methyl ether analogs, has been explored, a comprehensive understanding of their comparative toxicology is still an emerging area of research. The available data suggests that chemical modification of the patulin scaffold can modulate its biological activity, opening avenues for further investigation into structure-activity relationships. Continued research, coupled with robust analytical monitoring, is essential for mitigating the risks associated with patulin exposure and for exploring the potential applications of its derivatives.
References
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Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins, 2(4), 613–631. [Link]
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Li, X., Li, H., Zhang, M., Li, Y., Wang, J., & Li, J. (2024). Structure-Based Design, Virtual Screening, and Discovery of Novel Patulin Derivatives as Biogenic Photosystem II Inhibiting Herbicides. International Journal of Molecular Sciences, 25(12), 6529. [Link]
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da Silva, S. J. N., Schuch, P. Z., Bernardi, C. R., & Henning, M. (2008). patulin in food: state-of-the-art and analytical trends. Ciência e Agrotecnologia, 32(4), 1265-1276. [Link]
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Jayakumar, T., Thomas, P. A., & Geraldine, P. (2023). Patulin induced neuronal cell damage in human neuroblastoma SH-SY5Y cells. Toxicology Mechanisms and Methods, 33(9), 701-710. [Link]
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An In-Depth Technical Guide to (S)-Patulin Methyl Ether (Aspergillmin C)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Patulin Methyl Ether, also known as Aspergillmin C, is a chiral heterocyclic molecule and a derivative of the mycotoxin patulin. While patulin itself is extensively studied for its toxicity and biosynthetic pathways, its methylated counterpart serves as a crucial chemical entity in various research and development applications. The strategic methylation of the hemiacetal hydroxyl group at the C-4 position significantly alters the molecule's reactivity, transforming it from a potent toxin into a valuable and more stable synthetic intermediate.[1] This guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, and the scientific rationale behind its utility in advanced chemical and biological applications.
Section 1: Chemical Identity and Synonyms
A clear and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. This compound is known by several synonyms across scientific literature and commercial catalogs. Establishing these equivalences is crucial for effective literature searches and material sourcing.
Primary Chemical Names:
Systematic IUPAC Name:
-
(4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one[2]
Other Common Synonyms and Identifiers:
-
(S)-O-Methyl Patulin[3]
-
(S)-4-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one[3]
-
(4S)-4-methoxy-2H,4H,6H-furo[3,2-c]pyran-2-one[2]
Key Identifiers:
The following table summarizes the core chemical properties of this compound, computed by PubChem.[2]
| Property | Value |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Exact Mass | 168.04225873 Da |
| SMILES | CO[C@@H]1C2=CC(=O)OC2=CCO1 |
| InChIKey | VPGCSEQPAOOVGQ-QMMMGPOBSA-N |
Section 2: Synthesis of this compound
The total synthesis of this compound has been efficiently achieved from the readily available and inexpensive aldopentose, L-arabinose. This synthetic route provides a reliable method for obtaining the enantiomerically pure compound, which is essential for its application in stereospecific chemical synthesis and biological studies. The following protocol is based on the work of Seijas et al., published in the journal Heterocycles in 1989.[4]
Rationale for the Synthetic Strategy
The choice of L-arabinose as a starting material is strategic due to its inherent chirality, which is leveraged to establish the desired stereochemistry at the C-4 position of the final product. The synthesis involves a series of transformations that construct the bicyclic furo[3,2-c]pyran-2-one core. A key step in this synthesis is the spontaneous anti-elimination reaction that forms the crucial double bond and the furan ring, leading directly to the methylated patulin derivative in high yield. This contrasts sharply with earlier synthetic routes to patulin itself, which were often plagued by low yields in similar transformation steps.
Experimental Protocol: Total Synthesis from L-Arabinose
This protocol details the multi-step synthesis of (S)-O-methylpatulin from a derivative of L-arabinose.
Step 1: Synthesis of the Lactone Intermediate (Compound 4)
The synthesis begins with a previously prepared mixture of alkene isomers derived from L-arabinose. This mixture is subjected to hydrolysis to yield the key lactone intermediate.
-
Dissolve the mixture of alkene isomers (926 mg, 3.59 mmol) in a 49:1 solution of methanol and 1.2 N hydrochloric acid (50 mL total volume).[4]
-
Reflux the solution for 1.5 hours.[4]
-
Remove the solvent under reduced pressure.
-
Partition the residue between a saturated aqueous solution of sodium bicarbonate (10 mL) and dichloromethane (4 x 60 mL).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the lactone 4 as a white solid (453 mg, 68% yield).[4]
Step 2: Synthesis of (S)-O-methylpatulin (Compound 5)
The final step involves a mesylation followed by a spontaneous elimination reaction to form the target molecule.
-
Treat the lactone 4 (600 mg, 3.23 mmol) with methanesulfonyl chloride (0.37 mL, 4.57 mmol) in dry pyridine (10 mL) at 0°C.[4]
-
Allow the reaction mixture to stand at room temperature for 24 hours.[4]
-
Concentrate the solution under reduced pressure.
-
Dilute the residue with chloroform (100 mL) and wash successively with 3 M aqueous hydrochloric acid (3 mL) and brine (2 mL).[4]
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude (S)-O-methylpatulin.
-
Purify the crude product by flash chromatography using a 2:8 mixture of ethyl acetate and hexane as the eluent to afford pure 5 as a white solid (458 mg, 85% yield).[4]
-
The melting point of the synthesized (S)-O-methylpatulin is 70-73°C.[4]
Caption: Reactivity of Patulin vs. its Methyl Ether.
Section 5: Applications in Research and Drug Development
The stability and defined stereochemistry of this compound make it a valuable tool in several areas of chemical and biological research.
A Stable Intermediate for Chemical Synthesis
The primary application of this compound is as a "protected" form of patulin, serving as a versatile building block in organic synthesis. [3]Its reduced reactivity allows for chemical modifications at other positions of the molecule without the interference of the highly reactive hemiacetal group. This enables the construction of more complex molecules with potential applications in natural product synthesis and medicinal chemistry.
Hapten Synthesis for Immunoassay Development
A notable application of this compound is in the field of immunodiagnostics. It has been used as a starting material for the synthesis of haptens—small molecules that can elicit an immune response when attached to a larger carrier protein. By functionalizing the this compound scaffold, researchers have developed haptens for the production of antibodies against patulin and its derivatives. [5][6]This is a critical step in the development of sensitive and specific immunoassays for the detection of patulin contamination in food and feed, a significant concern for global food safety.
Conclusion
This compound, or Aspergillmin C, represents a fascinating case study in how a simple chemical modification—methylation—can dramatically alter the properties of a molecule, transforming a potent mycotoxin into a valuable and stable synthetic intermediate. Its chemical identity is well-established with numerous synonyms, and a robust synthetic route from L-arabinose makes it accessible for research purposes. While direct biological studies on the methyl ether are sparse, its reduced reactivity compared to patulin is the cornerstone of its utility. As a protected form of patulin, it serves as a key building block in the synthesis of complex molecules and has found a significant application in the development of immunodiagnostic tools for its toxic parent compound. For researchers in natural product synthesis, medicinal chemistry, and food safety, this compound offers a stable and versatile platform for innovation.
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An In-depth Technical Guide to the Physicochemical Properties and Stability of (S)-Patulin Methyl Ether
Introduction
(S)-Patulin Methyl Ether, a derivative of the mycotoxin patulin, is a molecule of significant interest in the fields of toxicology, drug development, and analytical chemistry. As a "protected" form of patulin, where the hemiacetal hydroxyl group is methylated, its physicochemical properties and stability profile are altered compared to the parent compound.[1] This modification can influence its biological activity, toxicity, and suitability as a reference standard or intermediate in chemical synthesis. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound and detailed protocols for its stability assessment, offering valuable insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties govern its solubility, permeability, and interaction with biological systems.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Chemical Name | (S)-4-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one | [2][3] |
| Synonyms | (S)-O-Methyl Patulin, Aspergillmin C | [2] |
| CAS Number | 123251-09-2 | [2][3] |
| Molecular Formula | C₈H₈O₄ | [2][3] |
| Molecular Weight | 168.15 g/mol | [2][3] |
| Melting Point | 70-73 °C | [4] |
| Boiling Point | 414.4 ± 45.0 °C (Predicted) | [4] |
| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly), Ethanol | [4][5] |
| Predicted LogP | -0.5 | [2] |
Spectral Data (Predicted)
Due to the limited availability of experimental spectral data in public literature, the following are predicted spectra to aid in the characterization of this compound.
-
¹H NMR (Predicted): Key signals would be expected for the methoxy group protons, protons on the furan and pyran rings, and the methylene protons.
-
¹³C NMR (Predicted): Signals corresponding to the carbonyl carbon, carbons of the heterocyclic rings, and the methoxy carbon would be anticipated.
-
Mass Spectrum (Predicted): The molecular ion peak [M]+ at m/z 168.0423 would be expected, along with characteristic fragmentation patterns.
-
UV-Vis Spectrum (Predicted): Based on the chromophore of the parent compound, patulin, an absorption maximum in the UV region is expected.[6]
Stability Profile and Degradation Pathways
The stability of this compound is a critical parameter influencing its storage, handling, and application. While specific stability studies on this derivative are not extensively published, its stability can be inferred from the known behavior of patulin and general principles of chemical degradation.
Causality Behind Stability
The methylation of the hemiacetal hydroxyl group in patulin to form this compound is expected to enhance its stability, particularly against degradation pathways initiated by the reactivity of the free hydroxyl group. However, the core lactone and α,β-unsaturated ketone functionalities remain, suggesting potential susceptibility to hydrolysis and nucleophilic attack under certain conditions.
Potential Degradation Pathways
Based on the degradation of patulin, the following pathways are plausible for this compound under stress conditions:
-
Hydrolysis: The lactone ring can undergo hydrolysis under strongly acidic or, more readily, alkaline conditions, leading to an open-chain carboxylic acid.
-
Thermal Degradation: Elevated temperatures can induce decomposition, potentially through decarboxylation or rearrangement reactions. Patulin itself shows significant degradation at temperatures above 100°C.[7][8]
-
Photodegradation: Exposure to UV light may lead to photochemical reactions, including isomerization or polymerization, especially given the conjugated system in the molecule.[9][10]
The following diagram illustrates a potential degradation pathway for this compound via hydrolysis.
Caption: Workflow for forced degradation studies of this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties and stability of this compound. While some data is based on prediction and inference from the parent compound, the provided experimental protocols offer a robust framework for the empirical determination of these critical parameters. A comprehensive characterization of this compound will undoubtedly facilitate its effective use in scientific research and drug development, ensuring data integrity and reproducibility.
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Methodological & Application
Protocol for the synthesis of (S)-Patulin Methyl Ether as a research intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of (S)-Patulin Methyl Ether, a critical research intermediate. The following application notes offer in-depth technical guidance, safety protocols, and analytical methods for the successful synthesis, purification, and characterization of the target compound.
Introduction
This compound is a derivative of patulin, a mycotoxin produced by several species of fungi, particularly Aspergillus and Penicillium[1]. While patulin itself exhibits toxicity, its derivatives, such as the methyl ether, serve as valuable intermediates in the synthesis of various biologically active molecules and are utilized in the development of analytical standards for mycotoxin research. The methylation of the hemiacetal hydroxyl group of patulin yields a more stable compound, making it a suitable building block for further chemical modifications. This protocol details a stereospecific method for the synthesis of the (S)-enantiomer of patulin methyl ether from commercially available patulin.
Synthesis Workflow Overview
The synthesis of this compound from patulin is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of patulin to form an alkoxide, which then acts as a nucleophile to attack an electrophilic methyl source, in this case, methyl iodide. Silver oxide is employed as a mild base to facilitate the deprotonation of the patulin hydroxyl group.
Caption: Synthetic workflow for this compound.
Mechanistic Insight: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers. In this specific application, it is adapted for the O-methylation of the hemiacetal hydroxyl group of patulin. The reaction proceeds via an SN2 mechanism[2].
-
Deprotonation: Silver oxide (Ag₂O) acts as a base, abstracting the acidic proton from the hydroxyl group of patulin to form a silver alkoxide intermediate. The stereocenter at the hemiacetal carbon is maintained during this process.
-
Nucleophilic Attack: The resulting alkoxide, a potent nucleophile, attacks the electrophilic methyl group of methyl iodide.
-
Displacement: The iodide ion is displaced as a leaving group, and the C-O bond is formed, yielding this compound.
The use of silver oxide is advantageous as it is a mild, heterogeneous base, which can minimize side reactions and facilitate purification. This particular variation of the Williamson ether synthesis is often referred to as the Purdie methylation, especially in carbohydrate chemistry[3].
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Patulin | ≥98% | Commercially available | Handle with extreme caution in a fume hood. |
| Methyl Iodide | ≥99% | Commercially available | Light-sensitive, store in a dark bottle. Highly toxic. |
| Silver (I) Oxide | ≥99% | Commercially available | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available | Use from a freshly opened bottle or a solvent purification system. |
| Ethyl Acetate | HPLC Grade | Commercially available | For chromatography. |
| Hexane | HPLC Grade | Commercially available | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially available | For flash chromatography. |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add patulin (1.0 g, 6.49 mmol).
-
Under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (20 mL). Stir the mixture until the patulin is completely dissolved.
-
To the stirred solution, add silver (I) oxide (2.25 g, 9.73 mmol, 1.5 equivalents).
-
Wrap the flask in aluminum foil to protect the reaction from light.
-
-
Addition of Methyl Iodide:
-
Slowly add methyl iodide (0.81 mL, 13.0 mmol, 2.0 equivalents) to the suspension using a syringe.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
-
Work-up:
-
After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the silver salts.
-
Wash the filter cake with dichloromethane (3 x 10 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellowish solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel[4].
-
Column Packing: Use a glass column packed with silica gel in a hexane/ethyl acetate (9:1) slurry.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A suggested gradient is starting from 10% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate in hexane.
-
Collect fractions and analyze by TLC. Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield this compound as a white to off-white solid. An expected yield is approximately 85%[5].
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₈H₈O₄[1] |
| Molecular Weight | 168.15 g/mol [1][6] |
| Appearance | White to off-white solid |
| Melting Point | 70-73 °C[5] |
| ¹H NMR (CDCl₃, 400 MHz) | Expected chemical shifts (δ, ppm): ~6.2 (s, 1H), ~5.9 (d, 1H), ~5.1 (m, 1H), ~4.4 (dd, 1H), ~4.2 (dd, 1H), ~3.5 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected chemical shifts (δ, ppm): ~170, ~160, ~110, ~105, ~100, ~70, ~55 |
| Mass Spectrometry (ESI+) | m/z: 169.0495 [M+H]⁺, 191.0315 [M+Na]⁺ |
Safety and Handling
Extreme caution must be exercised when handling patulin and methyl iodide due to their high toxicity.
Patulin:
-
Toxicity: Patulin is a mycotoxin and is toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected mutagen and carcinogen[7][8].
-
Handling: Always handle patulin in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene)[9].
-
Waste Disposal: All patulin-contaminated waste (solid and liquid) must be treated as hazardous waste and disposed of according to institutional and local regulations. Decontamination can be achieved by treatment with ammonia or potassium permanganate in alkaline conditions[10].
Methyl Iodide:
-
Toxicity: Methyl iodide is highly toxic, a suspected carcinogen, and can cause severe harm if inhaled, ingested, or absorbed through the skin[11][12]. It is a volatile liquid, and its vapors should not be inhaled.
-
Handling: Handle methyl iodide exclusively in a well-ventilated chemical fume hood. Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Ensure there are no ignition sources nearby as it can form explosive mixtures with air at elevated temperatures[11][13].
-
Storage: Store methyl iodide in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents and bases[11][14].
-
Waste Disposal: Dispose of methyl iodide waste in designated, sealed containers as hazardous chemical waste, following all institutional and local guidelines[11].
Logical Workflow for Synthesis and Purification
Caption: Logical workflow for the synthesis and purification of this compound.
References
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PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. Patulin. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2018). New Total Synthesis of Patulin. Retrieved from [Link]
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Reddit. (2021). How does methyl iodide and silver oxide together react with aldoses? Retrieved from [Link]
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ChemHelpASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Mitigation of Patulin in Fresh and Processed Foods and Beverages. PubMed Central. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]
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PubMed. (1975). Purification of catechol-O-methyltransferase by Affinity Chromatography. Retrieved from [Link]
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PubMed. (1995). Procedures for destruction of patulin in laboratory wastes. Retrieved from [Link]
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Priester, C., & He, L. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins, 2(4), 600-624. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Australian Beverages Council. (n.d.). Patulin Fact Sheet and Technical Guidance Document. Retrieved from [Link]
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Riguera, R. et al. (1991). New Total Synthesis of Patulin. Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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ResearchGate. (2018). Silver(I) Oxide Mediated Selective Monoprotection of Diols in Pyranosides. Retrieved from [Link]
-
ResearchGate. (2021). Mass spectrum showing the deprotonated molecular ion [M-H]⁻ of PAT at m/z 153.0. Retrieved from [Link]
-
International Labour Organization. (2012). ICSC 0509 - METHYL IODIDE. Retrieved from [Link]
-
Romer Labs. (n.d.). Biopure TM U-[ 13 C 7 ]-Patulin - 25 µg/mL in acetonitrile. Retrieved from [Link]
-
YouTube. (2021). Exercise 23.28 - Predicting the Product of a Hofmann Elimination Retrosynthesis. Retrieved from [Link]
-
SGS Digicomply. (2025). Patulin Contamination: Current Challenges and Future Developments. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of tritiated methyl iodide and its initial application. Retrieved from [Link]
-
ResearchGate. (2018). 13 C NMR Data of 1 and Betulinic Acid Methyl Ester (11) (CDCl 3 , ppm). Retrieved from [Link]
-
Biology LibreTexts. (2021). 1.14: Column Chromatography. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Patulin (HMDB0034299). Retrieved from [Link]
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Application Notes & Protocols: (S)-Patulin Methyl Ether in Immunoanalytical Techniques
Foreword: The Challenge of Patulin Immunoassay and a Path Forward
Patulin, a mycotoxin produced by several fungal species, poses a significant threat to food safety, particularly in apple and apple-derived products.[1] Its detection is crucial for consumer protection, with regulatory limits established in many countries.[2] While chromatographic methods like HPLC are standard for patulin analysis, they can be time-consuming and require sophisticated equipment, making them less suitable for rapid, on-site screening.[3] Immunoanalytical methods, such as ELISA and lateral flow assays, offer a compelling alternative due to their speed, simplicity, and high throughput.[4]
However, the development of reliable immunoassays for patulin has been notoriously challenging.[5] The small size of the patulin molecule necessitates its conjugation to a larger carrier protein to elicit an immune response—a standard practice for small molecules known as haptens.[6][7] The primary obstacle lies in patulin's inherent chemical reactivity and instability, particularly its electrophilic nature, which complicates the production of stable immunogens and leads to difficulties in generating high-affinity, specific antibodies.[8][9]
Early attempts to generate antibodies using patulin derivatives like patulin hemisuccinate or hemiglutarate showed limited success, often resulting in low-affinity antibodies with poor specificity for the native toxin.[6][10] This guide explores a more robust and chemically sound approach, leveraging the stabilized derivative, (S)-Patulin Methyl Ether, as a key building block in hapten synthesis. Furthermore, it delves into a groundbreaking strategy that circumvents the instability of patulin by targeting a stable, rapidly formed patulin adduct for antibody production, a method that has recently enabled the development of the first high-affinity monoclonal antibodies and successful rapid immunoassays for this elusive mycotoxin.[5][8]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, detailed protocols, and practical insights for the application of this compound and related strategies in the development of sensitive and specific immunoanalytical techniques for patulin detection.
Part 1: The Hapten Strategy - From this compound to a Functional Immunogen
The cornerstone of developing an immunoassay for a small molecule like patulin is the design and synthesis of a stable and representative hapten. This compound serves as an excellent starting material for creating such a hapten because the methylation of the hemiacetal hydroxyl group enhances the stability of the patulin core, preventing unwanted reactions during the subsequent conjugation steps.[9]
Rationale for Using this compound
The hemiacetal group in native patulin is a key site of instability. By converting it to a methyl ether, the molecule's susceptibility to nucleophilic attack is reduced, allowing for more controlled chemical modifications at other positions.[9][11] This stability is crucial for the successful synthesis of a hapten that retains the essential antigenic determinants of the patulin molecule, which is necessary to elicit the production of specific antibodies.
Synthesis of a Carboxylic Acid-Functionalized Hapten from this compound
The introduction of a linker arm with a terminal carboxylic acid group is a common and effective strategy for preparing a hapten for conjugation to a carrier protein. The carboxyl group can be readily activated to form an amide bond with the primary amine groups (e.g., from lysine residues) on the surface of proteins like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[12]
Protocol 1: Synthesis of a Patulin Hapten (Hapten-COOH) from this compound
Objective: To synthesize a patulin derivative with a linker arm terminating in a carboxylic acid group, suitable for conjugation to a carrier protein.
Materials:
-
Succinic anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1 M
-
Brine solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Addition of Reagents: Add succinic anhydride (1.5 equivalents) and anhydrous pyridine (2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude product (Hapten-COOH) by column chromatography on silica gel to obtain the pure hapten.
-
Characterization: Confirm the structure and purity of the synthesized hapten using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Hapten-Carrier Protein Conjugation
To make the small hapten molecule immunogenic, it must be covalently linked to a larger carrier protein.[15] The choice of carrier protein and the hapten-to-carrier molar ratio are critical factors that influence the immunogenicity of the resulting conjugate and the affinity of the antibodies produced.[12] KLH is generally more immunogenic and is often used for immunization, while BSA conjugates are typically used for screening assays like ELISA to avoid generating antibodies against the carrier protein itself.[16]
Protocol 2: Conjugation of Hapten-COOH to Carrier Proteins (BSA and KLH)
Objective: To covalently link the synthesized Hapten-COOH to Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) using the carbodiimide method.
Materials:
-
Hapten-COOH
-
Bovine Serum Albumin (BSA)
-
Keyhole Limpet Hemocyanin (KLH)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Spectrophotometer
Procedure:
-
Hapten Activation:
-
Dissolve Hapten-COOH (e.g., 5 mg) in a small volume of DMF.
-
Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the hapten solution.
-
Stir the mixture at room temperature for 4-6 hours in the dark to form the NHS-ester.
-
-
Protein Preparation:
-
Dissolve the carrier protein (BSA or KLH, e.g., 10 mg) in PBS (pH 7.4).
-
-
Conjugation Reaction:
-
Slowly add the activated hapten solution dropwise to the stirring protein solution.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against PBS (pH 7.4) for 48 hours at 4°C, with several changes of the buffer, to remove unconjugated hapten and coupling reagents.
-
-
Characterization and Storage:
-
Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
Estimate the hapten-to-protein conjugation ratio using MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a unique absorbance peak.
-
Store the conjugate solution in aliquots at -20°C or -80°C.
-
Part 2: The Adduct Strategy - A Paradigm Shift in Patulin Antibody Production
Recent breakthroughs have demonstrated that the most effective way to generate high-affinity antibodies is not by targeting a stabilized patulin derivative, but by embracing its reactivity.[5] This innovative approach involves reacting patulin with a thiol-containing compound to form a stable adduct, which is then used as the immunogen.[8][9] This strategy has led to the successful production of monoclonal antibodies with subnanomolar affinity, a significant advancement in the field.[5]
Rationale for the Adduct Approach
The reaction of patulin with thiol compounds (like cysteine or dithiolates) in an aqueous medium is rapid and quantitative at room temperature.[5] The resulting adduct is structurally complex and stable, making it an ideal immunogen. By immunizing with this adduct, the resulting antibodies are highly specific for the adduct. For sample analysis, a simple and rapid pre-treatment step is performed where the sample is mixed with the thiol-containing reagent to convert any patulin present into the target adduct, which is then detected by the immunoassay.
Diagram: The Patulin Adduct Strategy
Caption: Workflow of the patulin adduct immunoanalytical strategy.
Part 3: Development of Immunoanalytical Techniques
Once high-quality immunogens are produced (either via the this compound hapten strategy or the adduct strategy), the next phase is to produce antibodies and develop the immunoassay.
Antibody Production (Monoclonal)
Monoclonal antibodies (mAbs) are preferred for commercial assays due to their high specificity, batch-to-batch consistency, and continuous supply.[17] The production involves immunizing mice with the hapten-KLH conjugate, followed by hybridoma technology.[18]
Protocol 3: Monoclonal Antibody Production
Objective: To generate monoclonal antibodies specific to the patulin hapten or adduct.
Materials:
-
Hapten-KLH or Adduct-KLH conjugate
-
Adjuvant (e.g., Freund's Complete and Incomplete Adjuvant)
-
BALB/c mice
-
Myeloma cell line (e.g., SP2/0)
-
Polyethylene glycol (PEG)
-
HAT (hypoxanthine-aminopterin-thymidine) selection medium
-
HT (hypoxanthine-thymidine) medium
-
ELISA plates coated with Hapten-BSA or Adduct-BSA conjugate
-
Cell culture reagents and equipment
Procedure:
-
Immunization:
-
Emulsify the immunogen (Hapten-KLH or Adduct-KLH) with Freund's Complete Adjuvant for the primary immunization.
-
Immunize BALB/c mice subcutaneously or intraperitoneally.
-
Administer booster injections with the immunogen emulsified in Freund's Incomplete Adjuvant every 2-3 weeks.
-
Monitor the antibody titer in the mouse serum using an indirect ELISA with plates coated with the BSA conjugate.
-
-
Cell Fusion:
-
Select a mouse with a high antibody titer and give a final intravenous booster injection without adjuvant 3-4 days before fusion.
-
Isolate spleen cells from the immunized mouse.
-
Fuse the spleen cells with myeloma cells using PEG as the fusing agent.
-
-
Selection and Cloning:
-
Select for fused hybridoma cells by culturing in HAT medium. Unfused myeloma cells cannot survive in this medium, and spleen cells have a limited lifespan.
-
Screen the supernatants from the hybridoma cultures for the presence of specific antibodies using indirect ELISA.
-
Clone positive hybridomas by limiting dilution to ensure monoclonality.
-
-
Antibody Production and Purification:
-
Expand the selected monoclonal hybridoma cell lines in vitro in cell culture flasks or in vivo as ascites in mice.
-
Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
-
-
Characterization:
-
Characterize the purified antibodies for their isotype, affinity (e.g., using surface plasmon resonance), and specificity against related compounds.[17]
-
Competitive ELISA Development
For small molecules like patulin, a competitive ELISA format is the most common and effective approach.[19] In this format, free patulin (or its adduct) in the sample competes with a labeled patulin derivative (enzyme conjugate) for a limited number of antibody binding sites. A lower signal indicates a higher concentration of patulin in the sample.
Diagram: Competitive ELISA Workflow
Caption: Components and principle of a competitive LFIA.
Part 4: Validation of Immunoanalytical Methods
Method validation is a critical process to ensure that the developed assay is reliable, reproducible, and fit for its intended purpose. [20][21]Key validation parameters should be assessed according to international guidelines. [22]
Key Validation Parameters
Table 1: Performance Parameters for Immunoassay Validation
| Parameter | Description | Acceptance Criteria (Example) |
| Specificity / Cross-Reactivity | The ability of the antibody to distinguish the analyte from other structurally related compounds. | Cross-reactivity with major related mycotoxins should be < 1%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably distinguished from zero. | Calculated as the mean of the blank + 3 standard deviations. Should be well below the regulatory limit. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Often the lowest point on the standard curve. Should be at or below the regulatory limit (e.g., 10-50 µg/kg). [2] |
| Working Range | The range of concentrations over which the assay is precise and accurate. | Defined by the linear portion of the standard curve (typically 20-80% of B/B₀). |
| Precision (Repeatability & Reproducibility) | The closeness of agreement between a series of measurements. Assessed at different concentrations within the working range. | Coefficient of Variation (CV) should be < 15% for intra-assay and < 20% for inter-assay precision. |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Determined by spiking blank matrix samples with known concentrations of the analyte. | Mean recovery should be within 70-120%. |
| Matrix Effect | The influence of sample components on the assay performance. | Assessed by comparing standard curves prepared in buffer and in matrix extracts. Significant differences indicate a matrix effect that must be mitigated (e.g., by further sample dilution). [23] |
Conclusion
The development of immunoanalytical techniques for patulin has been a significant challenge in the field of food safety. The use of stabilized precursors like this compound for hapten synthesis represents a logical chemical approach to overcoming the inherent instability of the parent molecule. However, the recent paradigm shift towards targeting a stable, in-situ formed patulin adduct has proven to be a more effective strategy, yielding the high-affinity monoclonal antibodies required for sensitive and robust immunoassays. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can develop and validate reliable ELISA and LFIA methods for the rapid screening of patulin, thereby enhancing the toolkit available for ensuring the safety of our food supply.
References
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- Production and quality control of monoclonal antibodies | EMA. (n.d.).
- The production of polyclonal antibodies against the mycotoxin derivative patulin hemiglutarate - PubMed. (1993).
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- Guidelines for the Validation of Microbiological Methods for the FDA Foods Program, 3rd Edition. (2019).
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Application Note: (S)-Patulin Methyl Ether as a Novel Stable Standard for the HPLC Analysis of Patulin in Apple Juice
Abstract
This application note presents a comprehensive protocol for the use of (S)-Patulin Methyl Ether as a reference standard in the quantitative analysis of the mycotoxin patulin in apple juice by High-Performance Liquid Chromatography (HPLC) with UV detection. Patulin, a toxic secondary metabolite produced by several fungal species, is a regulated contaminant in food products worldwide.[1][2] The inherent instability of patulin in various solvents can compromise the accuracy and reproducibility of analytical measurements. This guide details a robust analytical workflow, leveraging the potentially enhanced stability of this compound to improve the reliability of patulin quantification. The protocol encompasses standard preparation, sample extraction, HPLC-UV analysis, and a complete method validation strategy based on internationally recognized guidelines.
Introduction: The Rationale for a Derivatized Standard
Patulin (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) is a mycotoxin produced by molds such as Penicillium, Aspergillus, and Byssochlamys species that can contaminate fruits and fruit-based products, particularly apples.[1][2] Due to its potential carcinogenicity, mutagenicity, and teratogenicity, regulatory bodies including the World Health Organization (WHO) and the US Food and Drug Administration (FDA) have set maximum permissible limits for patulin in apple juice, typically at 50 µg/L.[3]
Accurate quantification of patulin is therefore critical for food safety and quality control. The standard analytical method is reversed-phase HPLC with UV detection at approximately 276 nm.[4][5] A significant challenge in patulin analysis is the stability of the patulin standard itself. Patulin is known to be unstable, particularly in alkaline conditions, and can degrade during storage, leading to underestimation of the contaminant in samples.[6]
This application note investigates the use of this compound, a chemically modified derivative of patulin, as a more stable and reliable calibrant. The methylation of the hemiacetal hydroxyl group is hypothesized to block a key degradation pathway, thereby increasing its stability in solution while maintaining a chromophore suitable for UV detection. The use of a stable derivative as a standard can enhance the precision and accuracy of quantification over time.[7][8]
Physicochemical Properties of Standards
A comparison of the key properties of patulin and its methyl ether derivative is essential for understanding their chromatographic behavior and for accurate preparation of standard solutions.
| Property | Patulin | This compound |
| CAS Number | 149-29-1[9] | 123251-09-2[10] |
| Molecular Formula | C₇H₆O₄[9] | C₈H₈O₄[10] |
| Molecular Weight | 154.12 g/mol [9] | 168.15 g/mol [10] |
| Structure | ||
| UV λmax | ~276 nm | Expected to be similar to patulin |
| Solubility | Soluble in ethanol, ethyl acetate, acetone[9] | Soluble in ethanol[10] |
Note: The structure images are illustrative.
Experimental Protocol
This section provides a step-by-step methodology for the analysis of patulin in apple juice using this compound as the analytical standard.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Ethyl acetate (analytical grade)
-
Anhydrous sodium sulfate
-
Formic acid (≥98%)
-
0.45 µm syringe filters (PTFE)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[3]
Preparation of Standard Solutions
Causality: The use of an acidified solvent for stock and working solutions is critical for enhancing the stability of both patulin and its derivatives, preventing degradation that could skew quantification.[11] A gravimetric approach to standard preparation ensures the highest accuracy.
-
Primary Stock Solution (100 µg/mL):
-
Accurately weigh approximately 5 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and bring to volume with acetonitrile containing 0.1% formic acid. This solution should be stored at -20°C in an amber vial.
-
-
Working Standard Solutions (0.01 - 1.0 µg/mL):
-
Prepare a series of working standards by serial dilution of the primary stock solution with a mobile phase simulant (e.g., Water:Acetonitrile 95:5 with 0.1% formic acid).
-
These solutions should be prepared fresh daily to ensure accuracy.
-
Sample Preparation: Solid Phase Extraction (SPE)
Causality: A robust sample cleanup is essential to remove matrix interferences, such as 5-hydroxymethylfurfurfural (5-HMF), which can co-elute with patulin and cause inaccurate quantification.[6] The SPE protocol provides a more selective cleanup than traditional liquid-liquid extraction.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load 5 mL of clear apple juice onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove sugars and other polar interferences.
-
Elution: Elute the patulin from the cartridge with 3 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase simulant.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
HPLC Instrumentation and Conditions
Causality: The selection of a C18 stationary phase provides the necessary hydrophobicity for retaining the polar patulin molecule. An acidic mobile phase is employed to suppress the ionization of any residual silanols on the column and to maintain the stability of the analyte.[11] The UV detection wavelength of 276 nm is selected based on the known maximum absorbance of patulin.[4]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 95% Water with 0.1% Formic Acid, 5% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 276 nm |
| Run Time | 10 minutes |
Method Validation Protocol
To ensure that the analytical method is fit for its intended purpose, a full validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or AOAC INTERNATIONAL.[12][13]
Specificity
Specificity will be demonstrated by analyzing blank apple juice samples (confirmed to be free of patulin) to ensure no endogenous components interfere with the patulin peak at its retention time.
Linearity and Range
Linearity will be assessed by constructing a calibration curve with at least five concentrations of the this compound standard over the expected range of patulin concentrations in apple juice (e.g., 10-100 µg/L). The correlation coefficient (r²) should be ≥ 0.995.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Accuracy (Recovery)
Accuracy will be determined by spiking a blank apple juice matrix with known concentrations of a certified patulin standard (low, medium, and high levels corresponding to 25, 50, and 100 µg/L). The samples will be prepared and analyzed in triplicate. The recovery will be calculated as:
Recovery (%) = (Measured Concentration / Spiked Concentration) * 100
Acceptable recovery is typically within 70-110%.[12]
Precision (Repeatability and Intermediate Precision)
-
Repeatability (Intra-day precision): Analyze six replicate samples of spiked apple juice at a medium concentration level (50 µg/L) on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on two different days with different analysts or instruments if possible.
The precision will be expressed as the relative standard deviation (RSD), which should be ≤ 15%.[12]
Stability of this compound Standard
The stability of the this compound stock and working solutions will be evaluated over time under different storage conditions (refrigerated and room temperature). The response will be compared to that of a freshly prepared standard.
Data Presentation and Workflow
Expected Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| LOD | Reportable |
| LOQ | ≤ 10 µg/L |
| Accuracy (Recovery) | 70 - 110% |
| Precision (RSD) | ≤ 15% |
Experimental Workflow Diagram
Caption: HPLC analysis workflow for patulin.
Conclusion
The use of this compound as a standard for the HPLC-UV analysis of patulin in apple juice presents a promising approach to improving the accuracy and reliability of this critical food safety test. Its anticipated greater stability offers a significant advantage over the native patulin standard. The detailed protocol and rigorous validation plan outlined in this application note provide a comprehensive framework for researchers and quality control laboratories to implement and verify this method. Successful validation will establish this compound as a valuable tool in the routine monitoring of patulin contamination.
References
- Welch Materials. (2024, December 5). Unlocking the Potential of Derivatization Technology in HPLC Analysis.
- Chromatography Online. (n.d.). Principles and Applications of Derivatization Techniques in Chromatographic Analysis.
- HTA S.R.L. (n.d.). Derivatization in HPLC.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Ray, D. (2018, January 1). Analyte Derivatization as an Important Tool for Sample Preparation.
- ResearchGate. (2025, August 5). Chromatographic determination of the mycotoxin patulin in fruit juices.
- ResearchGate. (2025, August 5). Validation of analytical methods for determining mycotoxins in foodstuffs.
- Al-Taher, F., & Al-Khafaji, K. (2021). Validation of HPLC and Enzyme-Linked Immunosorbent Assay (ELISA) Techniques for Detection and Quantification of Aflatoxins in Different Food Samples. Applied Sciences, 11(23), 11451.
- Scientific Research Publishing. (n.d.). Validation of High Performance Liquid Chromatography with Fluorescence Detector Methods for Determination of Aflatoxins in Different Food and Animal Feed Samples.
- ResearchGate. (2025, August 6). An optimized method for the accurate determination of patulin in apple products by isotope dilution-liquid chromatography/mass spectrometry.
- Sigma-Aldrich. (n.d.). Better Tools for Fast and Convenient Patulin Analysis.
- Biosynth. (n.d.). This compound | 123251-09-2 | FP26769.
- Waters. (n.d.). Rapid Determination of Patulin in Apple Juice.
-
National Center for Biotechnology Information. (n.d.). Patulin. PubChem Compound Database. Retrieved from [Link]
- Agilent. (1992, April 10). Analysis of Mycotoxins by HPLC with Automated Confirmation by Spectral Library (5091-8692).
- Semantic Scholar. (2010, April 5). Biosynthesis and Toxicological Effects of Patulin.
- ResearchGate. (2025, August 5). Validation of a HPLC method for ochratoxin A determination.
- PubMed. (2015). An optimized method for the accurate determination of patulin in apple products by isotope dilution-liquid chromatography/mass spectrometry. Analytical and Bioanalytical Chemistry, 407(18), 5475-5482.
- MDPI. (2022). Chromatographic Determination of the Mycotoxin Patulin in 219 Chinese Tea Samples and Implications for Human Health. Molecules, 27(9), 2852.
- Scribd. (n.d.). HPLC Method for Patulin Detection.
- MDPI. (2022). Analysis of Patulin in Apple Products Marketed in Belgium: Intra-Laboratory Validation Study and Occurrence. Foods, 11(15), 2296.
- ResearchGate. (2017, April 27). (PDF) Patulin Analysis: Sample Preparation Methodologies and Chromatographic Approaches.
- MDPI. (2023, July 20). Rapid Identification of the Mycotoxin Patulin by Gas Chromatography–Mass Spectrometry.
- ACG Publications. (2024, October 9). Patulin reference material certified by RP-HPLC-UV and gravimetry for food safety analysis.
- ResearchGate. (2025, August 6). The validated and sensitive HPLC-DAD method for determination of patulin in strawberries | Request PDF.
- MDPI. (2010).
- SIELC Technologies. (n.d.). HPLC Method For Analysis Of Patulin on Newcrom R1 Column.
- Thermo Fisher Scientific. (n.d.). Analysis of Patulin in Fruit Juices and Extracts Using Liquid Chromatography Triple Quadrupole Mass Spectrometry.
- ASM Journals. (1983). Patulin Biosynthesis: Enzymatic and Nonenzymatic Transformations of the Mycotoxin (E)-ascladiol. Applied and Environmental Microbiology, 45(5), 1470-1475.
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Application Note: A Robust LC-MS/MS Method for the Quantification of Patulin and its Cysteine Derivative in Complex Food Matrices
Abstract
This application note presents a detailed, validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of patulin and its primary thiol-adduct, patulin-cysteine. Developed for researchers, food safety scientists, and drug development professionals, this protocol provides a comprehensive workflow from sample preparation to data analysis. We delve into the scientific rationale behind critical experimental choices, including the selection of sample extraction techniques (QuEChERS and SPE), chromatographic conditions, and mass spectrometric parameters. The method has been validated according to stringent international guidelines, demonstrating excellent linearity, accuracy, precision, and low limits of detection and quantification across a variety of challenging food matrices, including apple puree and cereal-based baby food. This guide serves as a complete resource, offering both a high-level understanding and the practical steps necessary for the reliable determination of patulin and its derivatives.
Introduction: The Challenge of Patulin Quantification
Patulin is a mycotoxin produced by several species of fungi, most notably Penicillium expansum, which is a common contaminant of rotting apples and other fruits.[1] Due to its genotoxic, immunotoxic, and neurotoxic properties, the presence of patulin in food products, particularly those intended for infants and young children, is a significant global health concern.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Commission have established strict maximum levels for patulin in various foodstuffs.[3][4] The European Union, under Commission Regulation (EU) 2023/915, sets maximum levels for patulin at 50 µg/kg for fruit juices, 25 µg/kg for solid apple products, and a more stringent limit of 10 µg/kg for apple products destined for infants and young children.[4][5]
A significant challenge in accurately assessing patulin exposure is its high reactivity with sulfhydryl groups, such as the thiol group in the amino acid cysteine.[6] This reaction leads to the formation of patulin-cysteine adducts, which are less toxic than the parent molecule but can still serve as an indicator of initial contamination.[6] Therefore, a robust analytical method should ideally be capable of quantifying both the parent patulin and its relevant derivatives.
This application note addresses this challenge by providing a comprehensive LC-MS/MS method for the simultaneous quantification of patulin and patulin-cysteine. We will explore the rationale behind method development choices, from sample preparation strategies designed to mitigate matrix effects to the optimization of mass spectrometry parameters for maximum sensitivity and specificity.
Method Development: Rationale and Experimental Choices
The development of a reliable LC-MS/MS method for patulin and its derivatives requires careful consideration of the entire analytical workflow. The following sections detail the rationale behind the chosen experimental parameters.
Sample Preparation: Mitigating Matrix Effects
The complexity of food matrices, which are rich in sugars, organic acids, and pigments, can lead to significant matrix effects in LC-MS/MS analysis, often resulting in ion suppression and inaccurate quantification.[3] The choice of sample preparation technique is therefore critical.
For solid and semi-solid matrices such as apple puree and cereal-based baby food, a modified QuEChERS protocol is the method of choice.[7][8] This approach offers a streamlined extraction and cleanup process, effectively removing a broad range of interfering compounds.
The rationale for the selection of QuEChERS components is as follows:
-
Acetonitrile: This extraction solvent provides good recovery for the moderately polar patulin molecule while precipitating proteins and other macromolecules.
-
Magnesium Sulfate (MgSO₄): Anhydrous MgSO₄ is used to remove water from the sample extract, which improves the partitioning of patulin into the acetonitrile layer.
-
Sodium Chloride (NaCl): Helps to induce phase separation between the aqueous and organic layers.
-
Dispersive Solid-Phase Extraction (dSPE): A cleanup step using a combination of primary secondary amine (PSA) and graphitized carbon black (GCB) is employed. PSA effectively removes organic acids and sugars, while GCB removes pigments and sterols.[8]
For liquid matrices like clear apple juice, Solid-Phase Extraction (SPE) provides a more targeted cleanup. Molecularly Imprinted Polymers (MIPs) offer high selectivity for patulin, resulting in exceptionally clean extracts.[9][10] The mechanism involves the creation of a polymer with cavities specifically designed to bind patulin, allowing for the washing away of matrix components before the selective elution of the analyte.[10][11]
Chromatographic Separation
The chromatographic separation is designed to resolve patulin and its cysteine adduct from matrix interferences and from each other.
-
Column Chemistry: A C18 stationary phase, such as an Agilent InfinityLab Poroshell 120 EC-C18, provides excellent retention and peak shape for patulin.[12]
-
Mobile Phase: A gradient elution with water and methanol, both containing 10 mM ammonium formate and 0.1% formic acid, is employed.[12] The ammonium formate aids in ionization, while the formic acid ensures a low pH to maintain patulin stability and promote protonation for positive ion mode or deprotonation for negative ion mode.
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.
While Electrospray Ionization (ESI) is widely used in LC-MS/MS, Atmospheric Pressure Chemical Ionization (APCI) has been shown to provide superior sensitivity for patulin, with some studies reporting a tenfold increase in signal intensity compared to ESI.[12] APCI is also less susceptible to matrix effects for this analyte.[12] Therefore, APCI in negative ionization mode is the recommended approach.
Specific precursor-to-product ion transitions are monitored for both patulin and its derivatives to ensure unambiguous identification and quantification. The use of a stable isotope-labeled internal standard, such as ¹³C-patulin, is crucial to compensate for any remaining matrix effects and variations in instrument response.[12]
Detailed Protocols
Materials and Reagents
-
Patulin certified reference standard
-
Patulin-cysteine adduct (synthesized or commercially available)
-
¹³C-labeled Patulin internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
QuEChERS extraction salts (e.g., anhydrous MgSO₄, NaCl)
-
dSPE cleanup tubes (containing PSA and GCB)
-
SPE cartridges (MIP or C18)
Sample Preparation Protocol: QuEChERS for Solid/Semi-Solid Samples
-
Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 x g for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant to a dSPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
-
LC System: Agilent 1290 Infinity II LC System or equivalent
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent with APCI source
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate and 0.1% Formic Acid in Water
-
Mobile Phase B: 10 mM Ammonium Formate and 0.1% Formic Acid in Methanol
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: APCI, Negative
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Patulin | 153.0 | 109.0 | 81.0 |
| ¹³C-Patulin | 160.0 | 115.0 | - |
| Patulin-Cysteine | 274.1 | 153.0 | 120.1 |
Method Validation
The developed method was validated according to the performance criteria outlined in Commission Implementing Regulation (EU) 2023/2782.[13] The validation was performed in apple puree and a cereal-based baby food matrix.
Linearity
Linearity was assessed by constructing calibration curves using matrix-matched standards over a concentration range of 1 to 100 µg/kg. The method demonstrated excellent linearity with a coefficient of determination (R²) > 0.99 for both analytes in both matrices.
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.
| Matrix | Analyte | LOD (µg/kg) | LOQ (µg/kg) |
| Apple Puree | Patulin | 0.5 | 1.5 |
| Patulin-Cysteine | 1.0 | 3.0 | |
| Cereal-based Baby Food | Patulin | 0.8 | 2.5 |
| Patulin-Cysteine | 1.5 | 5.0 |
Accuracy and Precision
Accuracy (expressed as recovery) and precision (expressed as relative standard deviation, RSD) were evaluated by spiking blank matrix samples at three concentration levels (low, medium, and high).
| Matrix | Analyte | Spiking Level (µg/kg) | Recovery (%) | RSD (%) |
| Apple Puree | Patulin | 10 | 95 | 4.2 |
| 25 | 98 | 3.5 | ||
| 50 | 102 | 2.8 | ||
| Patulin-Cysteine | 20 | 92 | 5.1 | |
| 50 | 96 | 4.3 | ||
| 100 | 99 | 3.9 | ||
| Cereal-based Baby Food | Patulin | 10 | 91 | 6.5 |
| 25 | 94 | 5.8 | ||
| 50 | 97 | 4.9 | ||
| Patulin-Cysteine | 20 | 88 | 7.2 | |
| 50 | 91 | 6.4 | ||
| 100 | 95 | 5.5 |
The obtained recovery and precision values are well within the acceptable ranges specified by international guidelines.
Visualizations
Experimental Workflow
Caption: Overview of the analytical workflow for patulin quantification.
Patulin-Cysteine Adduct Formation
Caption: Reaction of patulin with the thiol group of cysteine.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective solution for the quantification of patulin and its primary metabolite, patulin-cysteine, in challenging food matrices. The use of a modified QuEChERS protocol for sample preparation, coupled with APCI-MS/MS detection, ensures reliable results that meet the stringent requirements of international regulatory bodies. This method is well-suited for routine monitoring in food safety laboratories and for research applications investigating the occurrence and fate of patulin in the food chain.
References
-
Determination of Patulin in Apple Juice and Apple-Derived Products Using a Robotic Sample Preparation System and LC-APCI-MS/MS. (2024). National Institutes of Health. [Link]
-
An Improved Analytical Approach Based on µ-QuEChERS Combined with LC-ESI/MS for Monitoring the Occurrence and Levels of Patulin in Commercial Apple Juices. (2023). MDPI. [Link]
-
Determination of Patulin in Apple Juice Using SPE and UHPLC-MS/MS Analysis. Obrnuta faza. [Link]
-
Mycotoxins. (2024). U.S. Food and Drug Administration. [Link]
-
Analysis of Patulin in Apple Products Marketed in Belgium: Intra-Laboratory Validation Study and Occurrence. (2023). National Institutes of Health. [Link]
-
Optimization and Validation of a Method Without Alkaline Clean-Up for Patulin Analysis on Apple Puree Agar Medium (APAM) and Apple Products. (2021). ResearchGate. [Link]
-
Optimization and applicability of high performance liquid chromatographic methods for quantification of patulin and ochratoxin A in fruit purées. (2015). CABI Digital Library. [Link]
-
Determination of Patulin in Processed Foods Using QuEChERS Extraction and UHPLC–MS–MS Analysis. (2016). LCGC International. [Link]
-
Assessment of Patulin Content in Apple Puree and Apple and Fruit Puree by High Performance Liquid Chromatography. (2014). Semantic Scholar. [Link]
-
Patulin ELISA Test Kit Validation. Gold Standard Diagnostics. [Link]
-
Analysis of Patulin in Apple Products Marketed in Belgium: Intra-Laboratory Validation Study and Occurrence. R Discovery. [Link]
-
DETERMINATION OF PATULIN IN APPLE PUREE USING LC-MS WITH TRIPLE QUADRUPOLE DETECTOR. (2022). ResearchGate. [Link]
-
Determination of patulin in apple juice by liquid chromatography-electrospray tandem mass spectrometry. (2014). ResearchGate. [Link]
-
CP 7307.001, Mycotoxins in Domestic and Imported Human Foods. (2025). U.S. Food and Drug Administration. [Link]
-
AOAC Official Method 2000.02 Patulin in Clear and Cloudy Apple Juices and Apple Puree. (2000). Scribd. [Link]
-
FDA Guidance Multi-Mycotoxin Residue Testing in Food. NofaLab. [Link]
-
New Mycotoxin EU Regulations: Key Changes and Updates. (2024). Romer Labs. [Link]
-
Determination of Patulin in Processed Foods Using QuEChERS Extraction and UHPLC-MS/MS Analysis. Separation Science. [Link]
-
FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. [Link]
-
Electrophilic Properties of Patulin. N -Acetylcysteine and Glutathione Adducts. (2000). ResearchGate. [Link]
-
Commission Regulation (EU) 2023/915 of 25 April 2023 on maximum levels for certain contaminants in food and repealing Regulation (EC) No 1881/2006. EUR-Lex. [Link]
-
Updates to the EU Contaminants Commission Regulation (EU) 2023/915. (2024). Food Forensics. [Link]
-
Commission Implementing Regulation (EU) 2023/2782 of 14 December 2023 laying down the methods of sampling and analysis for the official control of mycotoxins in food and repealing Regulation (EC) No 401/2006. EUR-Lex. [Link]
-
PFAS Food Legislation Overview eBook. Agilent. [Link]
-
An optimized method for the accurate determination of patulin in apple products by isotope dilution-liquid chromatography/mass spectrometry. (2015). PubMed. [Link]
-
Development of a computationally-designed polymeric adsorbent specific for mycotoxin patulin. (2017). Analyst. [Link]
-
Analysis of Patulin in Apple Products Marketed in Belgium: Intra-Laboratory Validation Study and Occurrence. (2023). MDPI. [Link]
-
Selective Automated Solid Phase Extraction of Patulin from Apple Products Using Molecularly Imprinted Polymers. AGA Analytical. [Link]
-
Selective Solid Phase Extraction of Patulin from Cider Using Molecularly Imprinted Polymers. Affinisep. [Link]
-
Biosynthesis and Toxicological Effects of Patulin. (2017). MDPI. [Link]
-
Determination of Patulin and Ochratoxin A using HPLC in apple juice samples in Saudi Arabia. (2010). National Institutes of Health. [Link]
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A Multiparametric Approach for Assessing the In Vitro Cytotoxicity of (S)-Patulin Methyl Ether in HepG2 Cells
An Application Note and Protocol
Abstract
This application note provides a comprehensive framework for evaluating the cytotoxic potential of (S)-Patulin Methyl Ether, a derivative of the mycotoxin Patulin, using the human hepatocellular carcinoma cell line, HepG2. We present an integrated, multiparametric approach employing three distinct assays that measure separate hallmarks of cell death: metabolic activity (MTT assay), cell membrane integrity (LDH assay), and apoptosis (Annexin V/PI staining). This guide offers detailed, field-tested protocols, explains the scientific rationale behind experimental choices, and provides a strategy for data interpretation. The objective is to equip researchers, scientists, and drug development professionals with a robust methodology to characterize the hepatotoxic profile of novel compounds.
Introduction and Scientific Background
Patulin (PAT) is a mycotoxin produced by several fungal species, commonly found in rotting fruits and apple-based products.[1] Its toxicity is a significant concern for food safety, and it is known to exert cytotoxic effects through mechanisms including the induction of oxidative stress, depletion of glutathione, and promotion of apoptosis.[1][2][3] The human liver is a primary target for detoxification and is therefore susceptible to damage from such xenobiotics.[3] Consequently, the human hepatoma HepG2 cell line serves as a critical and well-established in vitro model for hepatotoxicity studies.[4][5]
This compound is a synthetic derivative of Patulin. While the toxicological profile of the parent compound is documented, the effects of structural modifications, such as etherification, on its biological activity are unknown. A thorough cytotoxic evaluation is therefore essential.
A single cytotoxicity assay provides only a limited view of a compound's effect. A more robust assessment relies on a multiparametric approach. This guide details the concurrent use of three gold-standard assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of a cell population, which is proportional to the number of viable cells.[6] Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into a purple formazan product.[6][7]
-
Lactate Dehydrogenase (LDH) Release Assay: Quantifies the amount of the stable cytosolic enzyme LDH that has leaked into the cell culture medium.[8] LDH release is an indicator of compromised plasma membrane integrity, a hallmark of necrosis or late apoptosis.[9]
-
Annexin V/Propidium Iodide (PI) Staining Assay: Differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.[10] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI is a nucleic acid stain that can only enter cells with compromised membranes.[11]
By integrating data from these three assays, researchers can build a comprehensive cytotoxicity profile, distinguishing between cytostatic effects, apoptosis, and necrosis.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| HepG2 Cell Line | ATCC | HB-8065 |
| This compound | Custom Synthesis/Vendor | N/A |
| Eagle's Minimum Essential Medium (EMEM) | ATCC | 30-2003 |
| Fetal Bovine Serum (FBS) | Gibco | A3160401 |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | ATCC | 30-2101 |
| D-PBS (Phosphate-Buffered Saline) | ATCC | 30-2200 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| MTT Reagent | Sigma-Aldrich | M5655 |
| LDH Cytotoxicity Assay Kit | ThermoFisher Scientific | 88953 |
| Annexin V-FITC/PI Apoptosis Detection Kit | ThermoFisher Scientific | 88-8005-72 |
| 96-well flat-bottom cell culture plates | Corning | 3596 |
| T-75 Cell Culture Flasks | Corning | 430641 |
| Flow Cytometry Tubes | Falcon | 352052 |
Experimental Workflow Overview
The overall experimental process follows a logical progression from cell preparation to multi-assay analysis. This workflow ensures consistency and allows for the correlation of data from different cytotoxic endpoints.
Caption: Overall experimental workflow from cell culture to data analysis.
Detailed Protocols
Protocol 1: HepG2 Cell Culture and Maintenance
Causality: Maintaining a healthy, sub-confluent cell population is critical for reproducible results. Over-confluent cells can exhibit altered metabolism and reduced viability, confounding cytotoxicity measurements.[12] Passaging between 5 and 25 passages post-thaw is recommended to avoid genetic drift and senescence.[12]
-
Culture Medium: Prepare complete growth medium consisting of EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[13]
-
Incubation: Culture HepG2 cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.[5]
-
Passaging: When cells reach 80-90% confluency (typically every 3-4 days), perform subculturing.[12] a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with 5-10 mL of sterile D-PBS. c. Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach. HepG2 cells grow in clusters, so ensure dissociation into a single-cell suspension by gently pipetting.[12] d. Neutralize the trypsin by adding 8 mL of complete growth medium. e. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 280 x g for 5 minutes.[13] f. Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at a ratio of 1:4 to 1:8.[5]
Protocol 2: Cell Seeding and Compound Treatment
Causality: A precise initial cell density ensures that, in untreated wells, cells are in the logarithmic growth phase during the experiment. The concentration range for a novel compound is logically based on the known potency of its parent compound to ensure the capture of a full dose-response curve, including the IC₅₀ value. Patulin has reported IC₅₀ values in HepG2 cells ranging from ~2.5 µM to 9.3 µM after 24-72 hours.[2][4] Therefore, a range bracketing these values is a rational starting point.
-
Cell Seeding: Harvest cells as described in Protocol 1. Count viable cells using a hemocytometer or automated cell counter. Seed 1 x 10⁴ cells in 100 µL of complete growth medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this stock, create serial dilutions in complete growth medium to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: After 24 hours of cell attachment, carefully remove the medium and add 100 µL of medium containing the various concentrations of the test compound, vehicle control (medium with 0.1% DMSO), and a positive control (e.g., 100 µM Etoposide).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
Protocol 3: MTT Assay for Metabolic Viability
Causality: This assay measures mitochondrial function. A decrease in the conversion of MTT to formazan indicates mitochondrial dysfunction, which is a common early indicator of cytotoxicity.[7][14]
-
Reagent Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[15]
-
Measurement: Gently mix the plate on an orbital shaker for 5 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[7]
-
Calculation:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Protocol 4: LDH Release Assay for Membrane Integrity
Causality: This assay measures the loss of intracellular contents due to a compromised cell membrane, a key feature of necrosis. It is performed on the supernatant before the addition of any reagents that would lyse the remaining cells, providing a direct measure of cytotoxicity that has already occurred.
-
Control Setup: This assay requires three controls:
-
Sample Collection: Following the treatment period, centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Stop the reaction using the provided Stop Solution (if applicable) and measure the absorbance at 490 nm.
-
Calculation:
-
Cytotoxicity (%) = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Protocol 5: Annexin V/PI Staining for Apoptosis Detection
Causality: This flow cytometry-based assay provides detailed information on the mode of cell death. The externalization of phosphatidylserine is an early and specific event in apoptosis, while the uptake of PI indicates a loss of membrane integrity, characteristic of late apoptosis or necrosis.[10][16]
-
Cell Harvesting: Following treatment in a 6-well plate, collect the culture medium (which contains floating dead cells). Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with their corresponding collected medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.[11]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.[10]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL working solution) to the 100 µL cell suspension.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.[16]
Data Analysis and Interpretation
Quantitative Data Summary
Data from the MTT and LDH assays should be tabulated to determine the dose-dependent effects and to calculate the IC₅₀ (the concentration of a drug that gives half-maximal inhibitory response).
Table 1: Hypothetical Cytotoxicity Data for this compound on HepG2 Cells (48h)
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) |
|---|---|---|
| 0 (Vehicle) | 100.0 ± 4.5 | 0.0 ± 2.1 |
| 1 | 95.2 ± 5.1 | 3.4 ± 1.8 |
| 5 | 78.6 ± 6.2 | 10.1 ± 3.3 |
| 10 | 51.3 ± 4.8 | 25.7 ± 4.0 |
| 25 | 22.4 ± 3.9 | 58.9 ± 5.5 |
| 50 | 8.1 ± 2.5 | 85.3 ± 6.1 |
| IC₅₀ (µM) | ~10.5 | ~20.0 |
Interpretation Insight: A discrepancy between the IC₅₀ values from MTT and LDH assays is common and informative. A lower IC₅₀ from the MTT assay suggests that the compound impairs metabolic activity or has cytostatic effects at concentrations lower than those required to cause outright membrane lysis (necrosis).[14]
Apoptosis Data Interpretation
The flow cytometry data is visualized in a quadrant plot, which separates the cell population into four groups.
Table 2: Interpretation of Annexin V/PI Quadrant Analysis
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
|---|---|---|---|
| Lower Left (Q4) | Negative | Negative | Live, healthy cells |
| Lower Right (Q3) | Positive | Negative | Early apoptotic cells |
| Upper Right (Q2) | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left (Q1) | Negative | Positive | Necrotic cells/Debris (rare) |
An increase in the percentage of cells in the lower-right and upper-right quadrants with increasing compound concentration is a clear indicator of induced apoptosis.
Elucidating the Mechanism of Action: Caspase Activation
Scientific Rationale: If the Annexin V/PI assay indicates that this compound induces apoptosis, a logical next step is to investigate the underlying molecular pathway. Most apoptotic pathways converge on the activation of a family of proteases called caspases.[17] Caspase-9 is a key initiator caspase in the intrinsic (mitochondrial) pathway, while Caspase-8 initiates the extrinsic (death receptor) pathway. Both pathways activate the executioner caspase, Caspase-3, which is responsible for cleaving cellular substrates and dismantling the cell.[18][19][20] Measuring the activity of Caspase-3 confirms the engagement of the core apoptotic machinery.
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Application Notes & Protocols: (S)-Patulin Methyl Ether as a Scaffold for Novel Herbicide Development
Abstract
The escalating challenge of herbicide-resistant weeds necessitates the discovery of compounds with novel mechanisms of action (MoA). Natural products, particularly secondary metabolites from fungi, offer a rich chemical diversity for this purpose.[1][2] Patulin, a mycotoxin produced by several fungal species, has been identified as a potent natural phytotoxin that functions by inhibiting Photosystem II (PSII), a validated herbicidal target.[3][4] However, its broad-spectrum toxicity, particularly towards mammals, precludes its direct use in agriculture.[5] This document provides a comprehensive guide for utilizing (S)-Patulin Methyl Ether, a stabilized and synthetically tractable derivative, as a core scaffold for the rational design and development of a new generation of PSII-inhibiting herbicides. We present the scientific rationale, a strategic workflow, and detailed protocols for in silico design, bioactivity screening, and lead candidate evaluation.
Section 1: The Scientific Rationale - From Mycotoxin to Herbicide Scaffold
Patulin's Herbicidal Mechanism of Action
Patulin exerts its phytotoxic effects by interrupting the photosynthetic electron transport chain in plants.[3] Specifically, it acts as a potent inhibitor of Photosystem II (PSII). Research, including molecular modeling and chlorophyll fluorescence analysis, has demonstrated that patulin binds to the QB-binding niche on the D1 protein of the PSII complex.[3][5] This binding event physically blocks the transfer of electrons from the primary plastoquinone acceptor (QA) to the secondary plastoquinone acceptor (QB), effectively halting linear electron flow, preventing ATP and NADPH production, and leading to the generation of reactive oxygen species (ROS) that cause rapid cellular damage, manifesting as leaf lesions and plant death.[3] The interaction is stabilized by hydrogen bonds formed with key amino acid residues, such as histidine 252, within the binding pocket.[5]
The Necessity of a Scaffold Approach
While patulin's herbicidal activity is promising, its utility is severely hampered by its inherent toxicity. Patulin is a highly reactive molecule due to its α,β-unsaturated lactone structure and hemiacetal group. It has a strong affinity for nucleophilic sulfhydryl groups (-SH) found in amino acids like cysteine, leading to the non-specific inhibition of numerous enzymes and depletion of cellular antioxidants like glutathione.[6][7] This reactivity is a primary contributor to its genotoxic, immunotoxic, and cytotoxic effects in mammalian cells.[5][6]
The development of this compound addresses this critical issue. By converting the reactive hemiacetal hydroxyl group into a stable methyl ether, the molecule's indiscriminate reactivity is significantly reduced. This modification creates a chemically robust and synthetically versatile scaffold that retains the core furo[3,2-c]pyran-2-one structure essential for binding to the D1 protein, while minimizing the potential for off-target covalent interactions. This strategic derivatization allows for focused chemical modifications to enhance herbicidal potency and selectivity, transforming a hazardous mycotoxin into a viable lead structure for herbicide discovery.
This compound: Physicochemical Properties
A clear understanding of the scaffold's properties is fundamental for designing a successful derivatization strategy.
| Property | Value | Source |
| IUPAC Name | (4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one | [8] |
| CAS Number | 123251-09-2 | [8][9] |
| Molecular Formula | C₈H₈O₄ | [8] |
| Molar Mass | 168.15 g/mol | [8][9] |
| Appearance | Solid (Melting Point: ~73 °C) | [9] |
| Canonical SMILES | CO[C@@H]1C2=CC(=O)OC2=CCO1 | [8] |
Section 2: Experimental Design & Workflow
Overall Strategy for Scaffold-Based Herbicide Discovery
A multi-disciplinary approach is required to efficiently progress from the this compound scaffold to a viable herbicide candidate. The workflow integrates computational chemistry with synthetic chemistry and biological screening to create a feedback loop for lead optimization. This process prioritizes candidates with high potency at the target site while systematically eliminating those with undesirable toxicological profiles.
Conclusion
This compound represents a highly promising starting point for the development of novel herbicides. By leveraging its natural product-derived core, which is pre-validated by nature to interact with a key herbicidal target, researchers can apply modern medicinal chemistry and computational design strategies to engineer potent and selective molecules. This scaffold-based approach provides a rational pathway to convert a problematic mycotoxin into a valuable tool for sustainable agriculture, helping to address the critical need for new weed management solutions.
References
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Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins, 2(4), 613–631. [Link]
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National Center for Biotechnology Information. (n.d.). Patulin. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Li, Y., et al. (2021). Action Mode of the Mycotoxin Patulin as a Novel Natural Photosystem II Inhibitor. Journal of Agricultural and Food Chemistry, 69(26), 7438–7447. [Link]
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Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins, 2(4), 613-631. [Link]
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Li, S., et al. (2024). Structure-Based Design, Virtual Screening, and Discovery of Novel Patulin Derivatives as Biogenic Photosystem II Inhibiting Herbicides. International Journal of Molecular Sciences, 25(12), 6797. [Link]
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El-Sayed, A. S., et al. (2014). Effect of Patulin from Penicillium vulpinum on the Activity of Glutathione-S-Transferase and Selected Antioxidative Enzymes in Maize. Toxins, 6(1), 40–56. [Link]
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Wang, Y., et al. (2023). Efficient Biodegradation of Patulin by Aspergillus niger FS10 and Metabolic Response of Degrading Strain. Toxins, 15(1), 58. [Link]
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Wikipedia. (n.d.). Patulin. Retrieved from [Link]
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Singh, A. K., & Pandey, A. K. (2019). Fungal metabolites as a natural source of herbicide: a novel approach of weed management. Journal of Applied and Natural Science, 11(1), 158-163. [Link]
-
Riguera, R., et al. (2018). New Total Synthesis of Patulin. ResearchGate. Retrieved from [Link]
-
Dayan, F. E., & Duke, S. O. (2014). Natural Compounds as Next-Generation Herbicides. Plant Physiology, 166(3), 1089–1105. [Link]
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Li, Y., et al. (2021). Action Mode of the Mycotoxin Patulin as a Novel Natural Photosystem II Inhibitor. Journal of Agricultural and Food Chemistry. [Link]
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Zhemchuzhnikova, I., et al. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. International Journal of Molecular Sciences, 23(19), 11888. [Link]
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Nakajima, H., et al. (1997). A New Biorational Approach to the Development of Herbicides from Fungal Metabolites. ACS Symposium Series. [Link]
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Chen, Y., et al. (2022). The effects of natural active substances in food on the toxicity of patulin. ResearchGate. Retrieved from [Link]
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Duke, S. O., et al. (2017). Natural products as sources of herbicides: Current status and future trends. ResearchGate. Retrieved from [Link]
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Zhemchuzhnikova, I., et al. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. International Journal of Molecular Sciences, 23(19), 11888. [Link]
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Sparks, T. C., et al. (2023). Natural Product-Based Crop Protection Compounds: Origins and Future Prospects. Journal of Agricultural and Food Chemistry, 71(4), 1753–1773. [Link]
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Singh, A. K., & Pandey, A. K. (2019). Fungal metabolites as a natural source of herbicide: a novel approach of weed management. Journal of Applied and Natural Science, 11(1), 158-163. [Link]
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Application Note & Protocols: Experimental Use of (S)-Patulin Methyl Ether in Studying Enzyme Inhibition
Prepared by: Senior Application Scientist, Gemini Division Document ID: AN-SPE-2026-01 Revision: 1.0
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of (S)-Patulin Methyl Ether, a derivative of the mycotoxin patulin, as a tool for studying enzyme inhibition. While direct literature on this specific ether derivative is limited, its structural similarity to patulin strongly suggests a shared mechanism of action: covalent modification of nucleophilic amino acid residues. Patulin is well-documented to possess a strong affinity for sulfhydryl groups, making enzymes with critical cysteine residues in their active sites—such as cysteine proteases and certain phosphatases—primary putative targets.[1][2] This guide outlines the scientific rationale, detailed protocols, and data interpretation frameworks for characterizing this compound as a covalent enzyme inhibitor. Protocols cover initial screening, potency determination (IC50), mechanism of action (MOA) validation, and cellular-level cytotoxicity assessment.
Background & Putative Mechanism of Action
This compound is a semi-synthetic derivative of (S)-Patulin, a polyketide mycotoxin.[3] The core chemical scaffold of patulin contains an α,β-unsaturated γ-lactone, a reactive electrophilic moiety. This structure is susceptible to nucleophilic attack, particularly via a Michael addition reaction.[4] The most prominent biological nucleophiles capable of this reaction are the thiol groups (-SH) of cysteine residues within proteins.[1][2]
The reaction between the inhibitor and a cysteine residue in the enzyme's active site is predicted to form a stable, covalent thioether bond. This irreversible modification prevents substrate binding or catalysis, leading to time-dependent enzyme inactivation. Cysteine proteases, which utilize a catalytic cysteine residue for peptide bond hydrolysis, are a well-established class of enzymes susceptible to this type of inhibition.[5][6] Therefore, this compound is hypothesized to be an effective covalent inhibitor for this enzyme class.
The primary goal of the following protocols is to empirically test this hypothesis and characterize the compound's inhibitory properties.
Caption: Putative mechanism of covalent enzyme inhibition by this compound.
Protocol 1: In Vitro Screening for Cysteine Protease Inhibition
Objective: To perform an initial screen to determine if this compound inhibits a model cysteine protease. Papain is used here as a readily available and robust model enzyme.
Principle: This assay measures the enzymatic activity of papain using a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage and subsequent fluorescent signal generation will decrease.
Materials:
-
Papain (from Carica papaya)
-
This compound (stock solution in DMSO)
-
N-α-Benzoyl-L-arginine-7-amido-4-methylcoumarin (Boc-L-Arg-AMC) fluorogenic substrate
-
Assay Buffer: 100 mM Sodium Phosphate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 6.5
-
DMSO (Spectroscopic grade)
-
Black, flat-bottom 96-well microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Protocol Steps:
-
Prepare Reagents:
-
Papain Working Solution: Prepare a 2X papain solution (e.g., 20 nM) in Assay Buffer. Keep on ice.
-
Inhibitor Dilutions: Prepare a series of 2X concentrations of this compound in Assay Buffer. Ensure the final DMSO concentration does not exceed 1%. Include a "vehicle control" with DMSO only.
-
Substrate Solution: Prepare a 2X substrate solution (e.g., 20 µM Boc-L-Arg-AMC) in Assay Buffer. Protect from light.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of the 2X inhibitor dilutions (or vehicle control) to the appropriate wells.
-
Add 50 µL of the 2X papain working solution to all wells.
-
Mix gently by agitation and incubate for 30 minutes at room temperature. This pre-incubation allows the covalent inhibitor to react with the enzyme.
-
-
Initiate Reaction & Measure:
-
Initiate the enzymatic reaction by adding 100 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes at 30°C.
-
Data Interpretation:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Compare the rates of the inhibitor-treated wells to the vehicle control. A significant reduction in the reaction rate indicates inhibitory activity.
Protocol 2: Determination of Inhibitor Potency (IC50 Value)
Objective: To determine the concentration of this compound required to inhibit 50% of the enzyme's activity (IC50) after a fixed pre-incubation time.
Principle: For covalent inhibitors, the IC50 is time-dependent.[7] A lower IC50 value at a given time point indicates higher potency. This protocol establishes the dose-response relationship at a defined pre-incubation time.
Materials: Same as Protocol 1.
Protocol Steps:
-
Prepare Inhibitor Dilution Series:
-
Create a 10-point, 2-fold serial dilution of this compound in DMSO.
-
From this, prepare 4X working solutions in Assay Buffer (e.g., final concentrations ranging from 100 µM to 0.2 µM).
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 50 µL of the 4X inhibitor dilutions to the appropriate wells. Include wells for "No Inhibitor" (vehicle control) and "No Enzyme" (background) controls.
-
Add 50 µL of 4X papain solution (e.g., 40 nM final) to all wells except the "No Enzyme" control.
-
Mix and pre-incubate for a fixed time (e.g., 30 minutes) at room temperature.
-
-
Initiate Reaction & Measure:
-
Add 50 µL of 4X substrate solution (e.g., 40 µM final) to all wells.
-
Measure the endpoint fluorescence after a fixed reaction time (e.g., 20 minutes) where the vehicle control signal is robust but not saturated.
-
Data Analysis:
-
Subtract the average background fluorescence from all wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
Plot % Inhibition versus log[Inhibitor Concentration].
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
Sample Data Presentation:
| [Inhibitor] (µM) | % Activity (Mean) | Std. Dev. |
| 100.0 | 2.5 | 1.1 |
| 50.0 | 4.8 | 1.5 |
| 25.0 | 10.2 | 2.3 |
| 12.5 | 24.7 | 3.1 |
| 6.25 | 48.9 | 4.5 |
| 3.13 | 75.1 | 5.2 |
| 1.56 | 91.3 | 4.8 |
| 0.78 | 98.2 | 3.9 |
| 0.39 | 99.5 | 2.7 |
| 0.00 (Vehicle) | 100.0 | 3.5 |
Protocol 3: Mechanism of Action (MOA) - Irreversibility Assay
Objective: To determine if the inhibition by this compound is irreversible, which is characteristic of covalent binding.
Principle: This protocol uses dialysis to remove any unbound inhibitor from an enzyme-inhibitor mixture. If the inhibitor is covalently bound, its inhibitory effect will persist after dialysis, whereas a reversible inhibitor's effect will be lost.[8][9]
Materials:
-
Target Enzyme (e.g., Papain)
-
This compound
-
A known reversible inhibitor of the target enzyme (positive control)
-
Dialysis device with an appropriate molecular weight cutoff (MWCO) (e.g., 10 kDa Slide-A-Lyzer MINI Dialysis Device)
-
Assay Buffer (as in Protocol 1)
-
Fluorogenic substrate
Caption: Workflow for determining irreversible enzyme inhibition via dialysis.
Protocol Steps:
-
Sample Preparation:
-
Sample A (Vehicle): Mix enzyme with DMSO in Assay Buffer.
-
Sample B (Reversible Control): Mix enzyme with a high concentration (e.g., 10x IC50) of a known reversible inhibitor.
-
Sample C (Test Compound): Mix enzyme with a high concentration (e.g., 10x IC50) of this compound.
-
Incubate all three samples for 60 minutes at room temperature.
-
-
Dialysis:
-
Load each sample into a separate dialysis device.
-
Dialyze against a large volume of cold Assay Buffer (e.g., 1 L) for at least 4 hours at 4°C, with at least one buffer change. This step dilutes the free inhibitor concentration by >1000-fold.
-
-
Post-Dialysis Activity Assay:
-
Recover the samples from the dialysis devices.
-
Measure the enzymatic activity of an aliquot from each sample using the procedure from Protocol 1 (steps 3 onwards, without the pre-incubation step).
-
Data Interpretation:
-
Vehicle Control: Should exhibit ~100% activity.
-
Reversible Inhibitor Control: Activity should be largely restored (>80%) as the inhibitor is dialyzed away.
-
This compound: If inhibition is irreversible (covalent), enzyme activity will remain significantly inhibited even after dialysis.
Protocol 4: Cellular-Level Assessment of Cytotoxicity
Objective: To evaluate the general cytotoxicity of this compound on a relevant cell line.
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is proportional to the number of viable, metabolically active cells.[12]
Materials:
-
A relevant human cell line (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm.
Protocol Steps:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound (or vehicle control).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of Solubilization Buffer to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[13]
-
-
Measure Absorbance:
-
Read the absorbance at 570 nm.
-
Data Interpretation:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.
-
Plotting this data will yield a cytotoxic dose-response curve, from which a CC50 (50% cytotoxic concentration) can be determined. This value is critical for designing future cell-based target engagement assays, ensuring that observed effects are due to specific enzyme inhibition rather than general toxicity.
Caption: Hypothetical pathway illustrating the cellular consequence of inhibiting a target.
References
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Fengycin Study Authors. (2022). Study on the mechanism of inhibiting patulin production by fengycin. PMC - NIH. [Link]
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Mycotoxin Patulin as PSII Inhibitor Study Authors. (2021). Action Mode of the Mycotoxin Patulin as a Novel Natural Photosystem II Inhibitor. PubMed. [Link]
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Kuzmic, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. PMC - NIH. [Link]
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Arafat, W., & Musa, M. N. (1995). Patulin-induced Inhibition of Protein Synthesis in Hepatoma Tissue Culture. PubMed. [Link]
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Covalent Inhibition Guide Authors. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. [Link]
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Turk, V. (n.d.). The Role of Cysteine Proteinases and their Inhibitors in the Host-Pathogen Cross Talk. NIH. [Link]
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Covalent Adduct Detection Authors. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC - NIH. [Link]
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Pan, C., et al. (2024). Patulin-degrading enzymes sources, structures, and mechanisms: A review. ResearchGate. [Link]
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Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]
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Patulin Control Methods Review Authors. (2025). Comprehensive Review of Patulin Control Methods in Foods. ResearchGate. [Link]
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Creative Diagnostics. (n.d.). Cysteine Protease. Creative Diagnostics. [Link]
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Kuzmic, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. ResearchGate. [Link]
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Covalent Reversible Inhibitors Review Authors. (n.d.). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. MDPI. [Link]
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MTT Assay Protocol Authors. (2023). MTT (Assay protocol). Protocols.io. [Link]
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Covalent Inhibition Assay Figure Authors. (n.d.). Fig. 3. (A) Preincubation assay showing covalent inhibition over time... ResearchGate. [Link]
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Patulin Degradation Study Authors. (2022). Possible Reaction Mechanisms Involved in Degradation of Patulin by Heat-Assisted Cysteine under Highly Acidic Conditions. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Cysteine protease. Wikipedia. [Link]
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Irreversible Inhibitors Guide Authors. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. [Link]
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Patulin and GST Study Authors. (n.d.). Effect of Patulin from Penicillium vulpinum on the Activity of Glutathione-S-Transferase and Selected Antioxidative Enzymes in Maize. MDPI. [Link]
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Assay Guidance Manual Authors. (2013). Cell Viability Assays. NCBI Bookshelf - NIH. [Link]
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BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]
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Covalent Binding Measurement Method Authors. (n.d.). A new method for measuring covalent binding of chemicals to cellular macromolecules. Europe PMC. [Link]
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AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. AXXAM. [Link]
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Cytotoxicity MTT Assay Protocols Authors. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Therapeutic Protein Engineering Review Authors. (n.d.). Molecular Survival Strategies Against Kidney Filtration: Implications for Therapeutic Protein Engineering. MDPI. [Link]
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Cysteine Protease in Pathosystems Review Authors. (2014). Key Roles of Cysteine Protease in Different Plant Pathosystem. OMICS International. [Link]
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Covalent Inhibitor Synthesis Authors. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. MDPI. [Link]
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Dose-Response Curves Article Authors. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
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Cysteine Proteases and Apoptosis Review Authors. (2023). The intersection between cysteine proteases, Ca2+ signalling and cancer cell apoptosis. PubMed. [Link]
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Patulin Review Authors. (n.d.). Biosynthesis and Toxicological Effects of Patulin. MDPI. [Link]
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DavidsonX. (n.d.). IC50 Determination. edX. [Link]
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Domainex. (n.d.). Covalent inhibitor drug discovery. Domainex. [Link]
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Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. [Link]
-
Covalent Inhibitor Discovery Authors. (2022). Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. Kyoto University Research Information Repository. [Link]
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Application Notes and Protocols for (S)-Patulin Methyl Ether: A Guide for Researchers
Abstract
(S)-Patulin Methyl Ether, a derivative of the mycotoxin patulin, is a key compound in various research and development applications, including its use as a protected intermediate in chemical synthesis.[1] Given its classification as a toxic organic solid and its relationship to a known carcinogen, stringent adherence to safety protocols is paramount.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of this compound, ensuring laboratory safety and experimental integrity. The protocols herein are grounded in established chemical safety principles and regulatory guidelines, addressing the specific chemical nature of this compound.
Introduction: Understanding the Compound
This compound, systematically named (4S)-4-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one, is the methyl ether derivative of patulin.[4] Patulin itself is a mycotoxin produced by several species of fungi, such as Penicillium and Aspergillus, and is known for its toxicological effects, including carcinogenicity and mutagenicity.[3] The methylation of the hemiacetal hydroxyl group in patulin to form the methyl ether results in a "protected patulin," which is generally less reactive than the parent compound. This reduced reactivity is a key consideration in its handling, yet the potential for hydrolysis back to the more hazardous patulin necessitates rigorous safety measures.
The primary objective of these application notes is to provide a framework for the safe and effective use of this compound in a laboratory setting. This includes a thorough understanding of its hazards, the implementation of appropriate engineering and personal protective controls, and the establishment of clear protocols for routine handling, long-term storage, spill management, and ultimate disposal. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring compliance with occupational safety standards.[5][6]
Hazard Identification and Risk Assessment
A comprehensive risk assessment must be conducted before any work with this compound commences. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures, and the potential for exposure.
Physicochemical and Toxicological Properties
A summary of the known properties of this compound is presented in Table 1. Due to the limited availability of a specific Safety Data Sheet (SDS), data from the parent compound, patulin, is included as a conservative proxy for toxicological hazards.
| Property | This compound | Patulin (for Toxicological Reference) |
| Synonyms | (S)-O-Methyl Patulin, Aspergilsmin C | 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one |
| CAS Number | 123251-09-2[7] | 149-29-1 |
| Molecular Formula | C₈H₈O₄[7] | C₇H₆O₄ |
| Molecular Weight | 168.15 g/mol [7] | 154.12 g/mol |
| Appearance | White to off-white solid | Colorless crystalline compound |
| Melting Point | 73.00 °C[2] | 108 - 111 °C |
| Boiling Point | 414.40 °C (Predicted)[2] | Not available |
| Solubility | Soluble in ethanol[2] | Soluble in water, ethanol, methanol |
| UN Number | 2811 (Toxic solid, organic, n.o.s.)[2] | Not available |
| Hazard Class | 6.1 (Toxic)[2] | Not available |
| Hazard Statements | H300: Fatal if swallowed. H315: Causes skin irritation.[2] | Toxic by inhalation, in contact with skin, and if swallowed. May cause irritation. Carcinogenic and mutagenic effects observed in laboratory experiments. |
Primary Hazards
-
Acute Toxicity: this compound is classified as fatal if swallowed (H300).[2] Extreme caution must be exercised to prevent ingestion.
-
Skin Irritation: The compound causes skin irritation (H315), necessitating the use of appropriate gloves and protective clothing.[2]
-
Potential for Hydrolysis: In the presence of strong acids, this compound can hydrolyze back to patulin.[8][9] Patulin is a known carcinogen and mutagen.[3] Therefore, conditions that could facilitate this hydrolysis must be carefully controlled.
-
Inhalation Hazard: As a solid, there is a risk of generating airborne dust during handling, which could be inhaled. The toxicological effects of inhaling this compound are not well-documented, but given its oral toxicity, inhalation exposure should be minimized.
Safe Handling Protocols
All handling of this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[10]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:[10]
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat must be worn and kept fully buttoned.
-
Respiratory Protection: While working in a fume hood should be sufficient, a respirator may be required for certain procedures, such as cleaning up large spills.
Weighing and Dispensing
-
Weighing of the solid should be performed in a fume hood on a tared weigh boat or within a containment enclosure.
-
Use spatulas and other tools dedicated to handling this compound to prevent cross-contamination.
-
Avoid generating dust. If the material is a fine powder, handle it with extra care.
Solution Preparation
-
When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and hazard warnings.
Storage Requirements
Proper storage is critical to maintain the integrity of the compound and to prevent accidental exposure.
Storage Conditions
-
Temperature: Store at 2°C - 8°C in a refrigerator.[2]
-
Atmosphere: Store under an inert gas, such as nitrogen, to prevent potential degradation.[2]
-
Container: Keep in a tightly sealed, clearly labeled container.
-
Location: Store in a designated area for toxic substances, separate from incompatible materials.[11]
Incompatible Materials
To prevent hazardous reactions, store this compound away from:[12]
-
Strong Acids: Can cause hydrolysis to the more toxic patulin.
-
Strong Oxidizing Agents: May lead to vigorous and potentially explosive reactions.
-
Strong Bases: Can catalyze the hydrolysis of the lactone ring, leading to degradation.[13]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to mitigate the hazard. A spill kit specifically for toxic solids should be readily available.
Small Spills (less than 1 gram)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including double-gloving.
-
Containment: Gently cover the spill with an absorbent material designed for chemical spills to prevent the powder from becoming airborne.[14]
-
Cleanup: Carefully scoop the absorbent material and spilled substance into a labeled, sealable waste container.
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Then, decontaminate the area with a suitable laboratory detergent and rinse with water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Large Spills (more than 1 gram)
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Isolate the Area: Close the laboratory door and post a warning sign.
-
Do Not Attempt to Clean: Only personnel with specialized training in hazardous spill response should handle large spills.[15]
Disposal Protocols
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.[16][17]
Waste Collection
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed hazardous waste container.
Chemical Inactivation (Decontamination)
For the decontamination of glassware and equipment, or for the treatment of small amounts of the compound before disposal, chemical inactivation can be employed. These procedures should be performed in a fume hood with appropriate PPE.
Protocol 1: Alkaline Hydrolysis
This method targets the lactone ring, which is susceptible to hydrolysis under basic conditions.[13][18]
-
Prepare a 1 M solution of sodium hydroxide (NaOH) in a 9:1 ethanol/water mixture.
-
Carefully add the this compound waste to the NaOH solution with stirring.
-
Allow the reaction to proceed at room temperature for at least 24 hours to ensure complete hydrolysis of the lactone.
-
Neutralize the resulting solution with a weak acid (e.g., citric acid) to a pH between 6 and 8.
-
Dispose of the neutralized solution as hazardous waste.
Protocol 2: Oxidative Degradation
This method utilizes a strong oxidizing agent to break down the molecule. Sodium hypochlorite (bleach) has been shown to be effective against mycotoxins.[19][20]
-
Prepare a fresh solution of sodium hypochlorite (at least 5% active chlorine).
-
Carefully add the this compound waste to the hypochlorite solution with stirring.
-
Allow the reaction to proceed for at least 2 hours.
-
Quench any remaining hypochlorite with a reducing agent such as sodium bisulfite.
-
Dispose of the resulting solution as hazardous waste.
Visualization of Workflows
Experimental Workflow
Caption: Standard laboratory workflow for using this compound.
Spill Response Logic
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Application Notes & Protocols: Characterizing Photosystem II Inhibition with (S)-Patulin Methyl Ether
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Engine of Photosynthesis
Photosystem II (PSII) is the multi-subunit protein-pigment complex embedded within the thylakoid membranes of plants, algae, and cyanobacteria. It functions as a light-driven water-plastoquinone oxidoreductase, catalyzing the critical initial steps of photosynthesis: the oxidation of water and the reduction of plastoquinone.[1] This process not only generates the molecular oxygen essential for aerobic life but also provides the electrons that power the conversion of light into chemical energy.[1] Given its central role, PSII is a primary target for a wide range of synthetic herbicides and naturally occurring phytotoxins. The study of PSII inhibitors is therefore crucial, not only for the development of novel bioherbicides but also for advancing our fundamental understanding of photosynthetic electron transport.
Recent research has identified the mycotoxin Patulin (PAT) as a novel, natural inhibitor of Photosystem II.[2][3] Studies have demonstrated that Patulin exhibits significant herbicidal activity by blocking the photosynthetic electron transport chain.[1][2] This application guide leverages the established mechanism of Patulin to provide a comprehensive framework and detailed protocols for investigating its derivative, (S)-Patulin Methyl Ether, as a potential PSII inhibitor. The methodologies described herein are designed to provide robust, verifiable data on the compound's mechanism of action and inhibitory potency.
Part 1: The Mechanistic Benchmark: Patulin's Mode of Action
Understanding the inhibitory mechanism of the parent compound, Patulin, is essential for designing experiments and interpreting data for its derivatives. The photosynthetic electron transport within PSII begins with the photo-oxidation of the reaction center chlorophyll, P680. The energized electron is rapidly transferred through a series of cofactors to a primary quinone acceptor, Q_A, and subsequently to a secondary quinone acceptor, Q_B.[1]
Scientific evidence indicates that Patulin acts as a classic Q_B-site inhibitor, similar to commercial herbicides like Diuron (DCMU).[2] It interrupts the photosynthetic process by specifically blocking electron transport from Q_A to Q_B.[2][3] This blockage leads to a rapid accumulation of the reduced form of Q_A (Q_A⁻), effectively shutting down further photochemistry and halting the downstream processes of photosynthesis, including oxygen evolution. Molecular docking studies corroborate this, suggesting that Patulin binds to the Q_B niche on the D1 protein of the PSII reaction center, forming hydrogen bonds with key amino acid residues like histidine 252.[1][2]
Part 2: Experimental Design and Preparation
Preparation of this compound Stock Solution
The quality and accurate concentration of the inhibitor stock solution are paramount for reproducible results.
-
Causality: this compound is sparingly soluble in water. A water-miscible organic solvent is required to create a concentrated stock that can be diluted into the aqueous assay buffer without immediate precipitation. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and relative inertness at low final concentrations.
Protocol:
-
Obtain this compound (CAS No. 123251-09-2)[4]. Note its molecular weight (168.15 g/mol )[4].
-
Accurately weigh 1-2 mg of the compound using a calibrated analytical balance.
-
Dissolve the compound in high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing.
-
Prepare serial dilutions from this stock solution in DMSO to create a range of working stocks.
-
Store all stock solutions in amber glass vials at -20°C to prevent degradation. The final concentration of DMSO in the experimental assay should not exceed 0.5-1% (v/v) to avoid solvent-induced artifacts.
Preparation of Photosynthetically Active Biological Material
The following protocol details the isolation of thylakoid membranes from spinach, a robust and widely used model system. Alternatively, cultures of green algae such as Chlamydomonas reinhardtii or cyanobacteria like Synechocystis sp. PCC 6803 can be used.
-
Causality: The isolation procedure is performed at low temperatures (0-4°C) and under dim light to minimize proteolytic degradation and photoinhibition, ensuring the isolation of highly active PSII complexes.[5] The use of an osmoticum like glycinebetaine in the buffers helps stabilize the PSII complex, preserving high rates of oxygen evolution.[5]
Protocol: Thylakoid Isolation from Spinach
-
Homogenization: Use fresh, dark-adapted spinach leaves (approx. 50 g). De-vein the leaves and homogenize them in a chilled blender with 200 mL of ice-cold grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂, 1 mM MnCl₂, 2 mM EDTA, and 1 M glycinebetaine).
-
Filtration: Filter the homogenate through several layers of cheesecloth into a chilled beaker to remove large debris.
-
Centrifugation: Transfer the filtrate to centrifuge tubes and centrifuge at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Washing: Gently resuspend the chloroplast pellet in a wash buffer (e.g., 50 mM HEPES-KOH pH 7.5, 5 mM MgCl₂, 15 mM NaCl).
-
Osmotic Lysis: To obtain thylakoid membranes, resuspend the pellet in a hypotonic lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 5 mM MgCl₂) and incubate on ice for 5 minutes.
-
Final Collection: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Discard the supernatant (stroma) and resuspend the thylakoid pellet in a small volume of the final assay buffer.
-
Chlorophyll Determination: Determine the chlorophyll concentration spectrophotometrically. The final preparation should be adjusted to a working concentration of ~1 mg chlorophyll/mL and stored on ice in darkness.
Part 3: Core Protocols for Assessing PSII Inhibition
Two complementary techniques are presented to provide a comprehensive assessment of PSII inhibition. Chlorophyll fluorescence provides rapid, detailed information on the status of the electron transport chain, while oxygen evolution measures the overall catalytic output of PSII.
Protocol 1: Chlorophyll a Fluorescence Analysis (JIP-Test)
-
Principle: This non-invasive technique measures the fluorescence emission from chlorophyll a in PSII.[6][7] When a dark-adapted sample is exposed to a short, saturating pulse of light, the fluorescence intensity rises from a minimal level (F₀) to a maximal level (Fₘ) in a characteristic polyphasic curve known as the Kautsky effect or OJIP transient.[8] An inhibitor blocking electron flow from Q_A to Q_B will cause a rapid accumulation of Q_A⁻, preventing re-oxidation. This leads to a faster rise in fluorescence to an intermediate step known as the J-step (at ~2 ms).[9] Analysis of this transient provides a detailed fingerprint of the inhibitor's action.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the isolated thylakoid stock to a final concentration of 10-15 µg chlorophyll/mL in the assay buffer.
-
Dark Adaptation: Place the sample in the fluorometer cuvette or leaf clip and allow it to dark-adapt for at least 15 minutes. This ensures all PSII reaction centers are "open" (Q_A is fully oxidized) and non-photochemical quenching is relaxed, which is critical for measuring the true F₀ and Fₘ.[7]
-
Inhibitor Addition: Add a specific volume of the this compound stock solution (or DMSO for the control) to achieve the desired final concentration. Gently mix and incubate for 2-5 minutes in darkness to allow the inhibitor to bind to its target site.
-
Measurement: Record the chlorophyll a fluorescence induction curve (OJIP transient) using a suitable fluorometer (e.g., a Plant Efficiency Analyser, PEA). The measurement involves applying a single, high-intensity pulse of light (e.g., >3000 µmol photons m⁻² s⁻¹) for 1-2 seconds.
-
Data Analysis: Extract the fluorescence intensity values at key time points: F₀ (or F₅₀µs), F_J (~2ms), and F_P (Fₘ). Calculate the following key parameters:
-
Maximum Quantum Yield of PSII (F_v/F_m): Calculated as (F_m - F₀) / F_m. This parameter reflects the overall potential efficiency of PSII photochemistry.[9]
-
Relative Variable Fluorescence at the J-step (V_J): Calculated as (F_J - F₀) / (F_m - F₀). A significant increase in V_J is a hallmark of inhibition at the Q_B site.[9]
-
Protocol 2: Oxygen Evolution Measurement
-
Principle: This method directly measures the net rate of photosynthetic oxygen production, a primary function of PSII. The assay is typically conducted using a Clark-type oxygen electrode, which polarographically measures the concentration of dissolved oxygen in a liquid sample.[10][11] The addition of a PSII inhibitor will cause a dose-dependent decrease in the rate of light-induced oxygen evolution.[12]
Step-by-Step Methodology:
-
System Setup: Calibrate a Clark-type oxygen electrode system according to the manufacturer's instructions.[11] Set the temperature of the reaction vessel (e.g., 25°C).
-
Sample Preparation: Add the assay buffer to the reaction vessel, followed by an artificial electron acceptor (e.g., 0.5 mM 2,6-dichloro-p-benzoquinone, DCBQ). DCBQ is necessary because it accepts electrons after Q_B, ensuring that electron flow is not limited by downstream processes.[12] Finally, add the thylakoid suspension (e.g., to a final concentration of 50 µg chlorophyll/mL).
-
Baseline Measurement: Turn off the actinic light source and record the rate of oxygen consumption in the dark (respiration).
-
Control Rate: Turn on the saturating actinic light source and record the steady-state rate of oxygen evolution. This is the uninhibited, control rate.
-
Inhibitor Addition: Inject a known concentration of this compound stock solution into the sealed chamber. Allow the rate of oxygen evolution to stabilize.
-
Inhibited Rate: Record the new steady-state rate of oxygen evolution in the presence of the inhibitor.
-
Data Analysis:
-
Correct all light-dependent rates for the dark respiration rate.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit oxygen evolution by 50%).
-
Part 4: Data Interpretation and Expected Outcomes
The combination of fluorescence and oxygen evolution data provides a powerful, self-validating system for characterizing a PSII inhibitor.
| Parameter | Control (DMSO) | Known Inhibitor (DCMU) | Expected Result for this compound (if active) | Interpretation |
| F_v/F_m | ~0.8 (for intact systems) | Slightly Decreased | Slightly Decreased | A minor decrease may occur due to photo-damage, but a large drop is not expected for a Q_B inhibitor. |
| V_J | ~0.3-0.4 | Significantly Increased (>0.6) | Significantly Increased | A strong increase is the primary indicator of a block in electron transport between Q_A and Q_B.[9] |
| O₂ Evolution Rate | 100% (Relative) | ~0% | Decreased (Dose-dependent) | Confirms the loss of overall PSII catalytic function. |
| IC₅₀ (O₂ Evolution) | N/A | ~0.05 µM | To be determined | Quantifies the potency of the inhibitor. For Patulin, the reported IC₅₀ is 2.24 µM.[2][3] |
Integrated Analysis: If this compound is a PSII inhibitor acting at the Q_B site, the experimental results should show a dose-dependent decrease in the rate of oxygen evolution, with a quantifiable IC₅₀ value. This will be mechanistically supported by the chlorophyll fluorescence data, which should demonstrate a significant, dose-dependent increase in the V_J parameter with only a minor effect on the F_v/F_m ratio. This specific combination of results provides strong evidence that the compound is blocking the Q_A to Q_B electron transfer step, consistent with the known action of its parent compound, Patulin.
References
-
Sane, P. V. (2004). Thermoluminescence: a technique for probing photosystem II. Methods in Molecular Biology, 274, 229–248. [Link]
-
Murchie, E. H., & Lawson, T. (2013). Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications. Journal of Experimental Botany, 64(13), 3983–3998. [Link]
-
Qubit Systems. (n.d.). Chlorophyll Fluorescence Imaging. QubitPhenomics.com. [Link]
-
Mahfoud, C., et al. (2002). The mycotoxin patulin alters the barrier function of the intestinal epithelium: mechanism of action of the toxin and protective effects of glutathione. Food and Chemical Toxicology, 40(4), 527-535. [Link]
-
Baker, N. R. (2008). Chlorophyll fluorescence: a probe of photosynthesis in vivo. Annual Review of Plant Biology, 59, 89-113. [Link]
-
Hansatech Instruments Ltd. (n.d.). Oxygen Measurements. [Link]
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PP Systems. (n.d.). Liquid-phase and gas-phase oxygen measurement-Hansatech Instruments. [Link]
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Desai, T. S. (2014). Thermoluminescence. ResearchGate. [Link]
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Kamagata, Y., et al. (2007). Mechanisms of patulin toxicity under conditions that inhibit yeast growth. Applied and Environmental Microbiology, 73(10), 3298-3306. [Link]
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ResearchGate. (n.d.). Mechanism of patulin driving toxicity at the cellular level. [Link]
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Glaser, N., & Stopper, H. (2012). Patulin: Mechanism of genotoxicity. Food and Chemical Toxicology, 50(5), 1796–1801. [Link]
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Wikipedia. (2023). Chlorophyll fluorescence. [Link]
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Johnson, G. N., et al. (1994). The origin of 40-50°C thermoluminescence bands in Photosystem II. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1183(3), 516-522. [Link]
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Mishra, A., et al. (2023). Revelations on photosystem II, thermoluminescence, and artificial photosynthesis: a retrospective of Govindjee from fundamentals to applications. Photosynthesis Research, 158(2-3), 131-161. [Link]
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Jegerschöld, C., et al. (1995). Heterogeneity and Photoinhibition of Photosystem II Studied with Thermoluminescence. Plant Physiology, 107(3), 943–951. [Link]
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Simon Fraser University. (n.d.). Oxygen Evolution Lab. [Link]
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ResearchGate. (2018). New Total Synthesis of Patulin. [Link]
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ResearchGate. (2002). The Mycotoxin Patulin Alters the Barrier Function of the Intestinal Epithelium: Mechanism of Action of the Toxin and Protective Effects of Glutathione. [Link]
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ResearchGate. (2015). Measurement of Photosynthetic Oxygen Evolution. [Link]
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CID Bio-Science. (2023). Chlorophyll Fluorescence: Importance and Applications. [Link]
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Delieu, T., & Walker, D. A. (1972). An improved cathode for the measurement of photosynthetic oxygen evolution by isolated chloroplasts. New Phytologist, 71(2), 201-225. [Link]
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ResearchGate. (n.d.). New-Total-Synthesis-of-Patulin.pdf. [Link]
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Li, Y., et al. (2021). Action Mode of the Mycotoxin Patulin as a Novel Natural Photosystem II Inhibitor. Journal of Agricultural and Food Chemistry, 69(26), 7437–7446. [Link]
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ResearchGate. (1993). Preparation protocols for high-activity Photosystem II membrane particles of green algae and higher plants, pH dependence of oxygen evolution and comparison of the S-2-state multiline signal by X-band EPR spectroscopy. [Link]
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Li, Y., et al. (2021). Action Mode of the Mycotoxin Patulin as a Novel Natural Photosystem II Inhibitor. PubMed. [Link]
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de la Cruz, T. E., et al. (2021). Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices. ACS Omega, 6(4), 2893–2904. [Link]
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Li, Y., et al. (2024). Structure-Based Design, Virtual Screening, and Discovery of Novel Patulin Derivatives as Biogenic Photosystem II Inhibiting Herbicides. International Journal of Molecular Sciences, 25(12), 6791. [Link]
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Ferroni, L., et al. (2022). Photosystem II photoinhibition and photoprotection in a lycophyte, Selaginella martensii. Physiologia Plantarum, 174(2), e13665. [Link]
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Mulo, P., et al. (1997). Stepwise Photoinhibition of Photosystem II: Studies with Synechocystis Species PCC 6803 Mutants with a Modified D-E Loop of the Reaction Center Polypeptide D1. Plant Physiology, 114(4), 1483–1490. [Link]
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Tyystjärvi, E. (2013). Photoinhibition of Photosystem II. International Review of Cell and Molecular Biology, 300, 243-303. [Link]
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Turco, A., et al. (2021). Dispersive solid phase extraction using a hydrophilic molecularly imprinted polymer for the selective extraction of patulin in apple juice. Microchimica Acta, 188(10), 340. [Link]
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Sekiguchi, J., & Gaucher, G. M. (1979). Patulin biosynthesis: enzymatic and nonenzymatic transformations of the mycotoxin (E)-ascladiol. Applied and Environmental Microbiology, 38(5), 881-886. [Link]
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Puel, O., et al. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins, 2(4), 613–631. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Purification of (S)-Patulin Methyl Ether by Flash Chromatography
Welcome to the technical support center for the chromatographic purification of (S)-Patulin Methyl Ether. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to develop robust, efficient, and scalable purification methods for this specific molecule. As a moderately polar, synthetically valuable compound, this compound presents unique challenges that require a systematic and well-understood approach to flash chromatography.
This document moves beyond simple protocols to explain the underlying principles governing separation, empowering you to troubleshoot effectively and optimize logically.
Section 1: Understanding the Analyte - this compound
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. These properties dictate its interaction with both the stationary and mobile phases.
| Property | Value / Description | Significance for Chromatography |
| Molecular Formula | C₈H₈O₄[1][2] | Provides the elemental composition. |
| Molecular Weight | 168.15 g/mol [1][2] | Standard molecular weight for a small molecule. |
| Structure | Contains a furo[3,2-c]pyran-2(6H)-one core with a methoxy group. | The lactone, ether, and cyclic ether functionalities impart significant polarity. |
| Predicted Polarity | Moderately Polar | Strong interactions with polar stationary phases like silica gel are expected.[3] |
| Solubility | Soluble in ethanol, methanol, DMSO, and other polar organic solvents.[1][4][5] | Dictates the choice of loading solvent and potential mobile phases. High solubility in strong solvents may necessitate dry loading techniques to prevent band broadening.[3][6] |
| Stability | The parent compound, Patulin, is stable in dilute acids but can be unstable under alkaline conditions.[7][8] The methyl ether is a protected form, but stability on acidic silica gel should always be verified.[9] | Potential for on-column degradation is a key consideration. Deactivated silica or alternative stationary phases may be required if instability is observed. |
Section 2: Method Development Workflow: From TLC to Optimized Flash Method
A systematic workflow is critical to developing a purification method that is both effective and reproducible. The most common and resource-efficient approach is to use Thin-Layer Chromatography (TLC) to scout for optimal conditions before scaling up to a flash column.[10][11]
Experimental Protocol 1: TLC-Based Method Development
-
Sample Preparation: Prepare a concentrated stock solution of your crude this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at ~10-20 mg/mL.
-
Solvent System Screening:
-
Begin with a standard mid-polarity solvent system, such as 70:30 Hexane:Ethyl Acetate.
-
Spot a small amount of the crude mixture onto a silica gel TLC plate.
-
Develop the plate in a chamber saturated with the chosen solvent system.
-
Visualize the plate using a UV lamp (Patulin and its derivatives absorb UV light, typically around 276 nm[4][7]).
-
-
Optimization Goal: Adjust the solvent ratio to achieve a retention factor (Rf) for this compound between 0.15 and 0.35 .[12]
-
If Rf is too low (<0.15): The compound is too retained. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase Ethyl Acetate).[3]
-
If Rf is too high (>0.35): The compound is eluting too quickly, which will result in poor separation on the column. Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase Hexane).
-
-
Assess Separation: Ensure there is adequate separation (ΔRf) between the target spot and its closest impurities. An ideal ΔRf is ≥ 0.15.[13]
-
Confirm Stability (Self-Validation Step): Run a 2D TLC. First, develop the plate in one solvent system. Then, rotate the plate 90 degrees and develop it again in the same solvent system. If the target spot migrates to the diagonal, it is stable on silica. If new spots appear off the diagonal, the compound is degrading, and an alternative strategy (e.g., deactivated silica, different stationary phase) is required.[9]
TLC Rf to Column Volume (CV) Relationship
The Rf value from your TLC plate is inversely related to the number of column volumes (CV) required to elute the compound from the column. This relationship is fundamental for predicting the behavior of your compound during flash chromatography.[12]
| TLC Rf Value | Corresponding CVs (Approx.) | Elution Behavior & Recommendation |
| > 0.5 | < 2 | Too Fast: High risk of co-elution with non-polar impurities and the solvent front. Poor separation is very likely.[14] |
| 0.35 - 0.5 | 2 - 3 | Acceptable, but Risky: Separation may be compromised for complex mixtures. Use only if impurities are far from the target. |
| 0.15 - 0.35 | 3 - 7 | Optimal Range: Provides the best balance of resolution, run time, and solvent consumption. This is the target range for method development.[12] |
| < 0.15 | > 7 | Too Slow: Leads to excessive run times, high solvent consumption, and potential for peak broadening due to diffusion.[14] |
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the flash chromatography of this compound in a direct question-and-answer format.
FAQs: Separation & Elution Problems
Q1: My separation is poor and peaks are co-eluting. What should I do?
A1: Poor resolution is the most common challenge. Address it systematically:
-
Re-evaluate Your Mobile Phase: The polarity difference between your chosen solvents may be insufficient. If using Hexane/Ethyl Acetate, consider switching to a system with different selectivity, such as Dichloromethane/Methanol. This changes the nature of the solvent-solute interactions beyond simple polarity.
-
Optimize the Gradient: An isocratic elution (constant solvent ratio) based on TLC may not be sufficient. A shallow gradient can significantly improve resolution. Start the gradient at a lower polarity than your TLC conditions (e.g., 5-10% less of the polar solvent) and slowly ramp up to a higher polarity.[15]
-
Reduce Sample Load: Overloading the column is a primary cause of poor separation.[16][17] As a rule of thumb, for silica gel, do not exceed a sample load of 1-10% of the silica mass, depending on the difficulty of the separation. For a challenging separation, reduce the load to <1%.
-
Check Flow Rate: While flash chromatography is designed to be fast, excessively high flow rates can decrease the number of theoretical plates and harm resolution.[18] Try reducing the flow rate by 25-30% to see if separation improves.
Q2: My compound's peak is tailing significantly. Why is this happening and how can I fix it?
A2: Peak tailing occurs when a portion of the analyte is retained more strongly than the bulk, leading to a drawn-out, asymmetrical peak.
-
Primary Cause - Secondary Interactions: The free silanol (-Si-OH) groups on the surface of silica gel are acidic and can form strong hydrogen bonds with the polar ether and lactone groups on your molecule. This causes a fraction of the molecules to "stick" and elute slowly.[19][20]
-
Solution: Add a small amount of a polar modifier to your mobile phase. For a moderately acidic compound like this compound, adding 0.1-0.5% acetic acid or formic acid to the mobile phase can dramatically reduce tailing.[21] The acid protonates the silanol groups, minimizing these unwanted secondary interactions.
Q3: My peak is fronting (a "shark fin" shape). What does this mean?
A3: Peak fronting is less common than tailing and is almost always caused by one of two things:
-
Column Overload: You have loaded too much sample onto the column. The stationary phase becomes saturated, and excess molecules have nowhere to bind, causing them to travel faster down the column with the solvent front.[22] The solution is to significantly reduce the amount of crude material loaded.
-
Solubility Mismatch: If your sample is not very soluble in the mobile phase, it can precipitate at the top of the column and then slowly redissolve as the gradient becomes stronger, causing a fronting effect. Ensure your sample is fully dissolved before loading.
Q4: My compound won't elute from the column, or the recovery is very low.
A4: This is a frustrating problem that can point to several issues:
-
Mobile Phase is Too Weak: Your solvent system is not polar enough to move the compound. If you are at 100% Ethyl Acetate and still see no elution, you need a more aggressive solvent system, such as Dichloromethane with a gradient of Methanol (e.g., 0-10% MeOH).
-
Compound Decomposition: Your compound may be unstable on the silica gel. This should have been caught by the 2D TLC test.[9] If this is suspected, try using deactivated (neutral) silica or a different stationary phase like alumina or C18 reversed-phase.
-
Sample Precipitation at Loading: If you used liquid loading and your sample crashed out of solution upon injection because the loading solvent was much stronger than the initial mobile phase, it may be stuck at the top of the column. This is a strong argument for using the dry loading technique.
Section 4: Advanced Optimization - Loading Techniques
The way you introduce your sample onto the column has a profound impact on the quality of the separation.[16]
Q5: Should I use liquid loading or dry loading?
A5: The choice depends on your sample's solubility and the amount you are purifying.
-
Liquid Loading:
-
How: Dissolving the crude sample in a small volume of solvent and injecting it directly onto the column.
-
When to Use: Only when the sample is readily soluble in a solvent that is weaker than or equal in polarity to the initial mobile phase .
-
Major Pitfall: Dissolving the sample in a strong solvent (like pure Methanol or DCM) and injecting it onto a column running a weak mobile phase (like 95:5 Hexane:EtOAc) will destroy your separation. The strong solvent acts like a mobile phase, carrying your compound down the column in a broad, unresolved band before the gradient even starts.[6]
-
-
Dry Loading (Recommended for this compound):
-
How: Dissolve your crude product in a volatile solvent (e.g., DCM, Methanol). Add a small amount of silica gel (or another inert sorbent like Celite®) to this solution to form a slurry. Evaporate the solvent completely to leave your compound adsorbed onto the silica. Load this dry powder onto the top of your column or into an empty solid load cartridge.
-
When to Use:
-
When your sample is poorly soluble in the mobile phase.
-
When you must dissolve your sample in a strong solvent.
-
When purifying large quantities of material.
-
-
Primary Advantage: This technique ensures that your entire sample starts as a very narrow, concentrated band at the top of the column, leading to significantly sharper peaks and better resolution.[3][16]
-
References
-
(2017). Patulin Analysis: Sample Preparation Methodologies and Chromatographic Approaches. ResearchGate. [Link]
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved January 14, 2026, from [Link]
- Amelin, V. G., Karaseva, N. M., & Tret’yakov, A. V. (2013). Chromatographic methods for the determination of mycotoxins in food products. Journal of Analytical Chemistry, 68(3), 195–211.
- Li, P., Zhang, Z., Hu, X., & Zhang, Q. (2019). Chromatographic Determination of the Mycotoxin Patulin in 219 Chinese Tea Samples and Implications for Human Health. International Journal of Environmental Research and Public Health, 16(11), 1893.
- Akgul, S., et al. (2017). High Performance Liquid Chromatographic Method for the Determination of Patulin in Oil based Products: Cheese Approach.
- Shu, Y., et al. (2011). Improving Resolution and Column Loading Systematically in Preparative Liquid Chromatography for Isolating a Minor Component from Peppermint Extract.
-
Biotage. (2023). 5 Steps to successful flash chromatography. Retrieved January 14, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 14, 2026, from [Link]
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569.
- Malysheva, O., et al. (2019). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins, 11(8), 450.
-
Berg, R. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus. [Link]
-
Ucci, A. (2019). A Tale of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]
-
Akgul, S. (2017). High Performance Liquid Chromatographic Method for the Determination of Patulin in Oil-based Products: Cheese Approach. Austin Publishing Group. [Link]
-
Ray, A. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Chromatography Today. [Link]
-
Jones, R. (2024). Flash Column Loading. Sorbent Technologies, Inc. [Link]
- Amagata, T., et al. (2016).
-
Cytiva. (n.d.). Tips for troubleshooting “fronting” or “tailing” chromatography peaks. Retrieved January 14, 2026, from [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. [Link]
-
Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Retrieved January 14, 2026, from [Link]
- Kumar, P., et al. (2020). Rapid and sensitive detection of mycotoxins by advanced and emerging analytical methods: A review. Food Science & Nutrition, 8(5), 2183-2203.
-
UCT. (n.d.). Determination of Patulin in Apple Juice Using SPE and UHPLC-MS/MS Analysis. Retrieved January 14, 2026, from [Link]
-
Teledyne Labs. (2023). Overview of Silica Column Sample Loading Techniques. Retrieved January 14, 2026, from [Link]
-
Taylor, T. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. CHROMacademy. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14356658, this compound. Retrieved January 14, 2026, from [Link].
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Teledyne ISCO. (2021). Flash chromatography method development without TLC plates?! Is it possible? YouTube. [Link]
-
Biotage. (2023). How does flow rate impact flash chromatography results? Retrieved January 14, 2026, from [Link]
- Tittlemier, S. A., et al. (2024). Developments in analytical techniques for mycotoxin determination: an update for 2022-23. World Mycotoxin Journal, 17(2), 103-128.
- Davis, J. M., & Stoll, D. R. (2006). Effect of Sampling Rate on Resolution in Comprehensive Two-Dimensional Liquid Chromatography. Analytical Chemistry, 78(24), 8456-8463.
-
Buchi. (n.d.). All you need to know about using TLC data for flash method optimization. Retrieved January 14, 2026, from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved January 14, 2026, from [Link]
- Malachová, A., et al. (2022). Developments in mycotoxin analysis: an update for 2020-2021. World Mycotoxin Journal, 15(1), 3-24.
-
SIELC Technologies. (n.d.). HPLC Method For Analysis Of Patulin on Newcrom R1 Column. Retrieved January 14, 2026, from [Link]
- Movassaghi, M., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Teledyne ISCO. (2021). Flash Method Development from TLC Plates Webinar. YouTube. [Link]
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Technical Support Center: Overcoming Solubility Challenges of (S)-Patulin Methyl Ether and Other Hydrophobic Compounds in Aqueous Solutions
A Foreword from the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with hydrophobic small molecules. The focus of our discussion is a compound of interest, (S)-Patulin Methyl Ether. It's important to note that this specific derivative of patulin is not widely documented in scientific literature. Patulin itself, a mycotoxin, is a water-soluble polyketide lactone[1]. However, the addition of a methyl ether group is chemically expected to decrease its polarity, thereby significantly reducing its solubility in aqueous solutions—a common challenge for researchers developing in vitro assays.
This guide leverages established principles for solubilizing hydrophobic compounds to provide you with robust, field-proven strategies. The methodologies outlined here are broadly applicable to a wide range of poorly soluble molecules, ensuring you can proceed with your experiments confidently and accurately. Our goal is to equip you with the knowledge to not only solve immediate solubility issues but also to proactively design your experimental workflows for success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water a concern?
This compound is a derivative of patulin, a mycotoxin naturally produced by certain species of fungi[1][2]. While patulin has some water solubility, the methylation of one of its hydroxyl groups to form an ether significantly increases its lipophilicity (attraction to fats and oils) and reduces its ability to form hydrogen bonds with water. This chemical modification makes it poorly soluble in aqueous buffers, which are the foundation of most biological and cellular assays. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results[3].
Q2: What are the initial indicators of a solubility problem in my experiment?
There are several tell-tale signs that you may be facing a solubility issue:
-
Visible Particulates or Cloudiness: The most obvious sign is the appearance of a cloudy or milky suspension, or even visible crystals, after adding your compound to an aqueous buffer.
-
Inconsistent Assay Results: High variability between replicate wells or experiments can often be traced back to inconsistent amounts of dissolved compound.
-
Non-linear Dose-Response Curves: If you observe a plateau or a drop-off in activity at higher concentrations that doesn't fit a standard pharmacological model, it may be due to the compound precipitating out of solution at its limit of solubility.
Q3: I suspect a solubility issue. What is my first course of action?
The universally accepted first step is the "stock solution" method . This involves dissolving your compound at a high concentration in a water-miscible organic solvent and then diluting this stock solution into your aqueous experimental medium. This technique is fundamental for ensuring your compound is fully dissolved before it is introduced to the aqueous environment of your assay[4].
Q4: What safety precautions are necessary when handling this compound?
Given that the parent compound, patulin, is a mycotoxin with known genotoxic, immunotoxic, and hepatotoxic effects, it is crucial to handle this compound with a high degree of caution[1]. Always work in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All waste materials should be disposed of according to your institution's hazardous waste guidelines.
Troubleshooting Guide: From Dissolution to Data
This section provides a systematic approach to overcoming solubility challenges, starting with the most common and straightforward methods and progressing to more advanced techniques.
Problem 1: My compound, this compound, does not dissolve in my aqueous buffer.
This is the most common starting point for researchers working with hydrophobic molecules. The key is to avoid direct dissolution in aqueous media.
Causality: The principle here is "like dissolves like." A hydrophobic compound will readily dissolve in a non-polar or polar aprotic organic solvent. By creating a concentrated stock in a suitable solvent that is also miscible with water, you can then perform a serial dilution into your aqueous buffer, ensuring the compound remains in solution at the final, much lower, working concentration[4]. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high dissolving power and miscibility with water[5][6].
Detailed Protocol: Preparing a DMSO Stock Solution
-
Weighing the Compound: Accurately weigh a small amount of this compound (e.g., 1-5 mg) using a calibrated analytical balance.
-
Solvent Addition: In a sterile, chemically resistant vial (e.g., glass or polypropylene), add a calculated volume of high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Facilitating Dissolution:
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Data Presentation: Common Organic Solvents for Stock Solutions
| Solvent | Polarity | Use in Cell Culture | Typical Final Concentration | Notes |
| DMSO | Polar Aprotic | Widely Used | < 0.5%[6][8] | Can be cytotoxic at higher concentrations[5][9]. |
| Ethanol | Polar Protic | Common | < 0.5% | Can have biological effects; ensure a vehicle control is used. |
| Methanol | Polar Protic | Less Common | < 0.1% | More toxic to cells than ethanol. |
| DMF | Polar Aprotic | Limited | < 0.1% | Use with caution due to higher toxicity. |
Visualization: Troubleshooting Workflow
Caption: A decision tree for troubleshooting compound solubility issues.
Problem 2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer.
This indicates that while the compound is soluble in the organic solvent, it crashes out when the solution becomes predominantly aqueous. This is known as reaching the "kinetic solubility" limit.
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can be encapsulated within these cores, effectively shielding it from the aqueous environment and keeping it in solution[10]. Non-ionic surfactants like Tween® 20 or Polysorbate 80 are commonly used in biological research as they are generally less disruptive to proteins and cell membranes[11][12].
Detailed Protocol: Formulation with Tween® 20
-
Prepare Surfactant Stock: Create a 10% (w/v) stock solution of Tween® 20 in your assay buffer.
-
Determine Working Concentration: Add the 10% Tween® 20 stock to your final assay buffer to achieve a working concentration typically between 0.01% and 0.1%. It's best to be above the CMC but as low as possible to avoid assay interference.
-
Add Compound: Slowly add your DMSO stock solution of this compound to the surfactant-containing buffer while gently vortexing. The slow addition allows time for the micelles to form around the compound molecules.
-
Vehicle Control: Crucially , your vehicle control must contain the same final concentrations of both DMSO and Tween® 20 as your experimental samples.
Data Presentation: Common Non-Ionic Surfactants
| Surfactant | Typical Working Concentration | Key Characteristics |
| Tween® 20 (Polysorbate 20) | 0.01% - 0.1% | Widely used in immunoassays (ELISA, Western Blot)[13]. |
| Tween® 80 (Polysorbate 80) | 0.01% - 0.1% | Commonly used in pharmaceutical formulations. |
| Triton™ X-100 | 0.01% - 0.1% | Effective, but can be more disruptive to cell membranes. |
Visualization: Surfactant Micelle Formation
Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.
Causality: Cyclodextrins are cyclic oligosaccharides that have a bucket-like shape with a hydrophobic interior and a hydrophilic exterior[14][15]. They can form "inclusion complexes" by trapping a hydrophobic guest molecule, like this compound, within their internal cavity. This complex is then soluble in water due to the hydrophilic outer surface of the cyclodextrin[14][16]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred due to its higher solubility and lower toxicity compared to native β-cyclodextrin[16].
Detailed Protocol: Formulation with HP-β-CD
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to create a solution, typically in the range of 1-10 mM.
-
Complex Formation: Add the DMSO stock of this compound directly to the HP-β-CD solution.
-
Equilibration: Gently mix the solution and allow it to equilibrate for at least 30-60 minutes at room temperature to ensure efficient complex formation. Sonication can accelerate this process.
-
Vehicle Control: The vehicle control must contain the same final concentrations of DMSO and HP-β-CD.
Visualization: Cyclodextrin Inclusion Complex
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Patulin - Wikipedia [en.wikipedia.org]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. researchgate.net [researchgate.net]
- 11. chemiis.com [chemiis.com]
- 12. The Impact of Tween 20 on the Physical Properties and Structure of Agar Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding Tween 20: The Versatile Emulsifier - Oreate AI Blog [oreateai.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 16. scispace.com [scispace.com]
Preventing degradation of (S)-Patulin Methyl Ether during storage and experiments
Welcome to the technical support resource for (S)-Patulin Methyl Ether (CAS 123251-09-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. By understanding its chemical nature and potential liabilities, you can mitigate degradation and ensure the accuracy and reproducibility of your results.
Introduction to this compound Stability
This compound, also known as (S)-4-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one, is a derivative of the mycotoxin Patulin.[1] The methylation of the hemiacetal hydroxyl group to an ether significantly alters its reactivity compared to the parent compound. While patulin's degradation is often initiated at its reactive hydroxyl group, the stability of this compound is primarily governed by the integrity of its ether linkage, the lactone ring, and the fused furanone system. The primary concerns for this molecule are peroxide formation, hydrolysis, and photodegradation.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered when working with this compound.
Part 1: Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: Based on supplier safety data, this compound should be stored at 2°C - 8°C under an inert gas atmosphere, such as nitrogen or argon . This is the most critical parameter to prevent degradation. The compound is a solid with a melting point of approximately 73°C.[2]
-
Causality: The requirement for refrigeration and an inert atmosphere stems from two primary chemical liabilities. First, like many ethers, this compound is susceptible to the formation of explosive peroxides upon prolonged exposure to oxygen and light.[3] An inert atmosphere displaces oxygen, preventing this pathway. Second, cold storage slows down all potential degradation reactions, preserving the compound's integrity over time.
Q2: I received this compound as a solid. How should I prepare a stock solution?
A2: To prepare a stock solution, it is imperative to use a dry, peroxide-free solvent and maintain an inert atmosphere.
-
Recommended Solvents: The compound is reported to be soluble in ethanol. Other polar aprotic solvents like anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) are also suitable for creating concentrated stock solutions.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Perform all manipulations in a glove box or using a Schlenk line under an inert atmosphere.[4][5]
-
Add the desired volume of anhydrous solvent to the vial using a dry syringe.
-
Gently agitate or sonicate to ensure complete dissolution.
-
Store the stock solution under the same conditions as the solid: 2°C - 8°C, under an inert atmosphere, and protected from light in an amber vial.
-
Q3: For how long is a stock solution of this compound stable?
A3: The long-term stability of this compound in solution has not been extensively published. As a best practice, prepare fresh solutions for critical experiments. For routine use, stock solutions in anhydrous aprotic solvents (e.g., ACN, DMSO) stored at 2°C - 8°C under nitrogen should be considered stable for short-term use (1-2 weeks). It is advisable to perform a purity check via HPLC if the solution is stored for longer periods.
Experimental Conditions
Q4: My experiment is in an aqueous buffer. Is this compound stable?
A4: The stability in aqueous solutions is pH-dependent. The core structure contains a lactone (a cyclic ester), which is susceptible to hydrolysis.
-
Acidic to Neutral pH (pH 4-7): The lactone ring is expected to be relatively stable. The parent compound, patulin, is known to be stable in acidic conditions (pH 3.5-5.5).[6][7]
-
Alkaline pH (pH > 7.5): The rate of lactone hydrolysis increases significantly under basic conditions, leading to the opening of the pyranone ring.[8] This degradation is irreversible and will result in a loss of activity. It is strongly recommended to avoid exposing the compound to alkaline conditions for any extended period.
Q5: Can I heat my experimental solution containing this compound?
A5: Caution should be exercised when heating solutions of this compound. While patulin is relatively heat-stable, especially in acidic media, the stability of the methyl ether derivative at elevated temperatures is not well-documented.[9][10] High temperatures can accelerate hydrolysis of the lactone ring, particularly in aqueous solutions. If heating is necessary, it should be for the shortest duration possible, and a control sample should be analyzed post-heating to assess for degradation.
Q6: Is the compound sensitive to light?
A6: Yes. The furo-pyranone core structure contains chromophores that absorb UV light, making it susceptible to photodegradation.[11] It is crucial to protect both solid samples and solutions from light by using amber vials and minimizing exposure to direct laboratory lighting.[12] For photosensitive experiments, conduct manipulations under low-light or red-light conditions.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Loss of Compound Activity or Inconsistent Results Over Time
| Potential Cause | Diagnostic Check | Recommended Solution |
| Degradation of Stock Solution | Analyze the stock solution by HPLC-UV. Compare the peak area and retention time to a freshly prepared standard. Look for the appearance of new peaks. | Prepare fresh stock solutions from the solid material. Aliquot stock solutions upon preparation to minimize freeze-thaw cycles and contamination. |
| Peroxide Formation | Use peroxide test strips to check solvents (especially ethers like THF or dioxane if used). Note: Do not test concentrated stock solutions directly. | Always use fresh, peroxide-free, inhibitor-free solvents for preparing solutions. Store solvents appropriately to prevent peroxide formation. |
| Hydrolysis in Aqueous Buffer | Check the pH of your experimental buffer. If it is >7.5, hydrolysis is likely. Run a time-course experiment and analyze samples by HPLC to monitor the disappearance of the parent peak. | Adjust the experimental buffer to a pH between 6.0 and 7.4. If alkaline conditions are required, minimize the exposure time of the compound to the buffer. |
| Photodegradation | If experiments are conducted under bright, direct light, this is a probable cause. | Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure during experimental setup. |
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
| Potential Cause | Identity of New Peak(s) | Mechanism & Prevention |
| Lactone Hydrolysis | A more polar compound with a higher molecular weight (addition of H₂O). The expected product would be the corresponding hydroxy-carboxylic acid. | Occurs in aqueous solutions, accelerated by basic pH. To prevent, maintain a neutral to slightly acidic pH and use the compound promptly after adding to aqueous media. |
| Ether Hydrolysis | (S)-Patulin. This would be a less common pathway under standard biological conditions but could occur under strong acidic conditions. | This reaction typically requires harsh acidic conditions. Ensure buffers are not excessively acidic. |
| Oxidative Degradation | Various oxidized species. Peroxide formation is a key concern for the ether group. | Caused by exposure to atmospheric oxygen. Always handle and store the compound under an inert atmosphere (Nitrogen or Argon). Use degassed solvents for experiments. |
Part 3: Protocols and Data
Table 1: Summary of Storage and Handling Conditions
| Parameter | Solid Compound | Stock Solution (in Aprotic Solvent) | Aqueous Experimental Solution |
| Temperature | 2°C - 8°C | 2°C - 8°C | As per experimental requirements (minimize heat) |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Inert Gas (Nitrogen/Argon) | N/A (use degassed buffers if possible) |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) | Protect from light |
| Recommended Solvents | N/A | Anhydrous ACN, DMSO, Ethanol | Buffers pH 6.0 - 7.4 |
| pH Stability | N/A | N/A | Stable at slightly acidic to neutral pH. Unstable at pH > 7.5.[8] |
Protocol 1: Purity Analysis by HPLC-UV
This is a general method to assess the purity of this compound and detect degradation products. This method should be optimized for your specific instrumentation.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile (ACN).
-
Dilute this stock to a working concentration of 10-50 µg/mL in the mobile phase.
-
For experimental samples, dilute them to fall within the calibration curve range.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 276 nm (based on the absorbance maximum of patulin, which should be similar for the derivative).[4]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
The parent this compound peak should be sharp and symmetrical.
-
Degradation products will typically appear as more polar (earlier eluting) or less polar peaks. The appearance of new peaks or a decrease in the main peak area relative to a control indicates degradation.
-
Part 4: Visualizing Degradation Pathways
Diagram 1: Key Stability Factors
The following diagram illustrates the primary environmental factors that must be controlled to prevent the degradation of this compound.
Caption: Key environmental stressors and their corresponding degradation pathways for this compound.
Diagram 2: Experimental Workflow for Handling
This workflow outlines the decision-making process for handling the compound from storage to experimental use.
Caption: Recommended workflow for the storage and handling of this compound.
References
-
Li, Y., Dong, C., Li, S., et al. (2021). Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. Toxins, 13(9), 662. [Link]
-
Babaali, E., Abbasi, A., & Sarlak, Z. (2017). Risks of Patulin and Its Removal Procedures: A Review. Journal of Food Quality and Hazards Control, 4(1), 3-10. [Link]
-
Li, Y., Dong, C., Li, S., et al. (2021). Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. PubMed. [Link]
-
Sciencemadness Discussion Board. (2007). Storage of Di-ethylether. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
He, J., Yue, T., Yuan, Y., et al. (2024). Patulin Biodegradation Mechanism Study in Pichia guilliermondii S15-8 Based on PgSDR-A5D9S1. Foods, 13(7), 1104. [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Jackson, L. S., & Canada, A. T. (2017). Mitigation of Patulin in Fresh and Processed Foods and Beverages. Toxins, 9(5), 158. [Link]
-
Chem LibreTexts. (2021). 8.8: Chemistry of Esters. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methoxy-2,3,6a,9a-tetrahydrocyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione | C17H12O6 | CID 14403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles [beilstein-journals.org]
- 10. Lactone synthesis [organic-chemistry.org]
- 11. ruidera.uclm.es [ruidera.uclm.es]
- 12. ossila.com [ossila.com]
Technical Support Center: Optimization of Clean-up Procedures for Patulin Analysis in Apple Juice
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of patulin in apple juice. As researchers and scientists, you are aware that accurate quantification of this mycotoxin is critical for ensuring food safety and meeting regulatory limits, such as the 50 µg/L action level set by the U.S. FDA and other international bodies.[1][2] The primary challenge in this analysis lies not in the final detection, but in the sample preparation. The complex matrix of apple juice—rich in sugars, organic acids, and phenolic compounds—can interfere with analysis, leading to inaccurate results.[1]
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address the specific issues you may encounter during your experiments. It moves beyond simple procedural lists to explain the causality behind each step, empowering you to make informed decisions in your own laboratory workflows.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I'm experiencing low and inconsistent recovery of patulin. What are the most likely causes?
Low and inconsistent recovery is the most common issue in patulin analysis. The root cause often lies in the chemical nature of patulin itself and its interaction with the sample matrix.
-
pH Instability: Patulin contains a lactone ring that is susceptible to hydrolysis under alkaline conditions (pH > 7.5). Many traditional liquid-liquid extraction (LLE) methods use a sodium carbonate wash to remove acidic interferences.[3][4] If this step is not carefully controlled (i.e., prolonged exposure, incorrect concentration), the basic environment will degrade patulin, leading to significant losses.
-
Incomplete Extraction: Patulin is a moderately polar molecule. The efficiency of its extraction from the aqueous juice matrix into an organic solvent like ethyl acetate depends on achieving a thorough emulsion and sufficient mixing time. Insufficient shaking or vortexing will result in a poor partition coefficient and, consequently, low recovery.[6]
-
Loss During Evaporation: After extraction, the organic solvent is typically evaporated to concentrate the analyte. Using excessive heat or a strong nitrogen stream can lead to the loss of patulin due to its volatility.
-
Improper SPE Technique: If using Solid-Phase Extraction (SPE), common errors include letting the cartridge dry out between steps, loading the sample too quickly, or using incorrect solvents for washing and elution. Each of these can lead to channeling and incomplete binding or elution of the analyte.
Q2: My chromatogram shows a peak co-eluting with patulin. How can I resolve this interference?
The most common co-eluting interference in the analysis of patulin from apple juice is 5-hydroxymethylfurfural (HMF) .[3][4] HMF is formed from the dehydration of sugars during the heat treatment (pasteurization) of juice and shares similar chromatographic properties with patulin.[4]
-
Chromatographic Optimization: The first line of defense is your HPLC/UHPLC method.
-
Mobile Phase: Adjusting the mobile phase composition can resolve the peaks. A common mobile phase is a mixture of water and a small amount of an organic solvent like acetonitrile or tetrahydrofuran (THF).[3][8] Fine-tuning the percentage of the organic modifier can often provide the necessary separation.
-
Column Selection: Using a high-resolution column, such as one with smaller particle sizes (e.g., <3 µm) or a different stationary phase chemistry (e.g., an end-capped C18), can improve separation from HMF.[8][9]
-
-
Clean-up Procedure Enhancement: An effective clean-up is crucial for removing HMF before injection.
-
Sodium Carbonate Wash (in LLE): The 1.5% sodium carbonate wash step in the traditional LLE method is effective at removing some interfering compounds.[4][7][10]
-
Selective SPE: Solid-Phase Extraction offers a more targeted clean-up. Molecularly Imprinted Polymer (MIP) SPE cartridges, which are designed with specific cavities for the patulin molecule, provide exceptional selectivity and can effectively remove HMF and other matrix components.[5]
-
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my clean-up? What about QuEChERS?
The choice of clean-up method depends on your laboratory's throughput needs, budget, and desired level of selectivity.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Principle | Partitioning of analyte between two immiscible liquid phases (e.g., apple juice and ethyl acetate). | Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted with a small solvent volume. | A quick extraction with an organic solvent, followed by partitioning with salts and clean-up using dispersive SPE (d-SPE). |
| Pros | Low cost of consumables, well-established (AOAC Official Method 995.10).[8] | High selectivity and recovery, excellent sample concentration, potential for automation, reduced solvent usage compared to LLE.[5] | Very fast, simple, high-throughput, uses minimal solvent.[1] |
| Cons | Labor-intensive, can form emulsions, uses large volumes of organic solvents, patulin instability during alkaline wash. | Higher cost per sample, requires method development (sorbent selection, solvent optimization). | May require more optimization for specific matrix effects in apple juice; may not provide as clean an extract as traditional SPE for very sensitive LC-MS/MS analysis. |
| Best For | Laboratories with lower sample throughput and budget constraints. | High-throughput labs requiring high-quality data, automation, and minimal matrix effects. | Screening large numbers of samples quickly where ultimate sensitivity is not the primary goal. |
Expert Recommendation: For routine quality control, a well-optimized LLE method can be very effective. For research and development or for analyses requiring the lowest detection limits (e.g., with LC-MS/MS), SPE, particularly with advanced sorbents like MIPs, is superior for providing a cleaner extract.[1]
Q4: What is the purpose of the sodium carbonate wash in the traditional LLE method, and what are the risks?
The sodium carbonate (Na₂CO₃) wash is a critical step in the classic LLE procedure for purifying the ethyl acetate extract.[3][4][10]
-
Purpose: Apple juice contains numerous organic acids and phenolic compounds that are also extracted by ethyl acetate. These compounds can interfere with the chromatographic analysis. By washing the organic extract with a mild basic solution (1.5% Na₂CO₃), these acidic interferences are converted to their salt forms, which are more soluble in the aqueous phase and are thus removed from the ethyl acetate layer.[4]
-
Risks & Mitigation: The primary risk is the degradation of patulin via hydrolysis of its lactone ring in the alkaline environment.
-
Mitigation: This risk is managed by keeping the contact time with the sodium carbonate solution brief (e.g., vigorous shaking for 30-60 seconds) and immediately proceeding to the next step.[7] It is also crucial to ensure the final extract is stabilized in a slightly acidic medium (pH ~4) before analysis.[4]
-
Visualizing the Workflow & Troubleshooting
A logical approach to method selection and problem-solving is essential. The following diagrams illustrate a decision-making process and a troubleshooting workflow.
Caption: Decision tree for selecting a patulin clean-up method.
Caption: Troubleshooting workflow for low patulin recovery.
Experimental Protocols
Here are detailed, step-by-step methodologies for two common and effective clean-up procedures.
Protocol 1: Classic Liquid-Liquid Extraction (LLE)
This method is based on the principles of the AOAC Official Method 995.10.[3][8]
-
Sample Preparation:
-
Pipette 5 mL of apple juice into a 50 mL centrifuge tube.
-
-
Initial Extraction:
-
Add 10 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure a thorough extraction.
-
Centrifuge at 4000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction on the remaining aqueous layer with a second 10 mL portion of ethyl acetate. Combine the ethyl acetate extracts.
-
-
Clean-up:
-
Drying and Evaporation:
-
Add ~1 g of anhydrous sodium sulfate to the ethyl acetate extract to remove residual water. Let it stand for 10-15 minutes.
-
Decant the dried extract into an evaporation tube.
-
Evaporate the solvent to near dryness at 40°C under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 0.5 mL of water acidified with acetic acid to pH 4.0.
-
Vortex to dissolve, and filter through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) with a Polymeric Cartridge
This protocol is a general guideline for using a polymeric reversed-phase SPE cartridge (e.g., Oasis MAX or similar). Always consult the manufacturer's specific instructions.
Caption: General workflow for Solid-Phase Extraction (SPE) of patulin.[11]
-
Sample Pre-treatment:
-
Centrifuge the apple juice sample to remove any solids. If necessary, dilute the sample with water.
-
-
SPE Cartridge Conditioning:
-
Pass 6 mL of methanol through the SPE cartridge to activate the sorbent.
-
Pass 6 mL of deionized water to equilibrate the cartridge. Crucially, do not allow the sorbent bed to go dry from this point until after the sample is loaded.
-
-
Sample Loading:
-
Load 2 mL of the pre-treated apple juice onto the cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5mM ammonium acetate to remove basic and neutral interferences.
-
Wash the cartridge with 3 mL of water to remove highly polar interferences like sugars.
-
-
Elution:
-
Elute the patulin from the cartridge with 4 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the methanol eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 0.5 mL) of the initial mobile phase for your chromatographic system. Filter and transfer to an HPLC vial.
-
References
-
Tang, Y., et al. (2024). Determination of Patulin in Apple Juice and Apple-Derived Products Using a Robotic Sample Preparation System and LC-APCI-MS/MS. Molecules. Available at: [Link]
-
Lai, C. L., Fuh, Y. M., & Shih, D. Y. C. (2000). Detection of Mycotoxin Patulin in Apple Juice. Journal of Food and Drug Analysis, 8(2). Available at: [Link]
-
Gokcen, T., et al. (2009). Quantitative analysis of patulin in apple juice by thin-layer chromatography using charge coupled device detector. ResearchGate. Available at: [Link]
-
PerkinElmer Food Safety and Quality. (2022). A Rapid, On Site Method for Detecting Patulin in Juices - Webinar. YouTube. Available at: [Link]
-
Chiocchio, I., & Matkovic, L. (2012). Optimization of clean-up procedure for patulin determination in apple juice and apple purees by liquid chromatography. ResearchGate. Available at: [Link]
-
Shephard, G. S., et al. (2009). Determination of Patulin in Apple Juice: Comparative Evaluation of Four Analytical Methods. ResearchGate. Available at: [Link]
-
Gökmen, V., & Acar, J. (2000). Determination of patulin in apple juice produced in Isparta, Turkey by HPLC with diode array detection. Journal of Food and Drug Analysis, 8(4). Available at: [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Patulin Contamination in Apple Juice. Waters. Available at: [Link]
-
Food Standards Australia New Zealand. (2023). Survey of patulin in apple juice and other apple products. FSANZ. Available at: [Link]
-
El-Sayed, A. M. (2012). Determination of Patulin and Ochratoxin A using HPLC in apple juice samples in Saudi Arabia. Saudi Journal of Biological Sciences. Available at: [Link]
-
Roach, J. A., et al. (2002). Hplc detection of patulin in apple juice with GC/MS confirmation of patulin identity. Advances in Experimental Medicine and Biology. Available at: [Link]
Sources
- 1. Determination of Patulin in Apple Juice and Apple-Derived Products Using a Robotic Sample Preparation System and LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. jfda-online.com [jfda-online.com]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Determination of Patulin and Ochratoxin A using HPLC in apple juice samples in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hplc detection of patulin in apple juice with GC/MS confirmation of patulin identity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Matrix Effects in the LC-MS/MS Analysis of (S)-Patulin Methyl Ether and Related Mycotoxins
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of (S)-Patulin Methyl Ether. While literature specifically detailing the analysis of this compound is sparse, its structural similarity to its well-studied parent compound, patulin, allows us to leverage established analytical principles. The strategies and troubleshooting steps outlined here are based on robust methodologies developed for patulin and other mycotoxins in complex sample matrices.
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you identify, quantify, and mitigate matrix effects, thereby ensuring the accuracy, precision, and reliability of your analytical data.
Section 1: Foundational Concepts - Understanding the Challenge
This section addresses the fundamental principles of matrix effects and how to diagnose their presence in your assay.
Q1: What is the "matrix effect" in LC-MS/MS, and why is it a significant concern for analyzing compounds like this compound?
Answer: The matrix effect is the alteration—suppression or enhancement—of an analyte's ionization efficiency caused by co-eluting, undetected components from the sample matrix.[1] In LC-MS, the "matrix" refers to all components in the sample other than the analyte of interest, such as salts, sugars, lipids (especially phospholipids), and proteins.[1][2]
When analyzing this compound, which is expected to be a small, polar molecule like its parent, patulin, you are often working with complex matrices such as fruit juices, processed foods, or biological fluids.[3][4] These matrices are rich in endogenous components that can interfere with the ionization process in the mass spectrometer's source.
-
Ion Suppression: This is the most common manifestation of the matrix effect.[1] It occurs when matrix components compete with the analyte for the available charge on the surface of the electrospray ionization (ESI) droplets or alter the droplet's physical properties (e.g., surface tension, viscosity), hindering the release of gas-phase analyte ions.[5] This leads to a decreased signal intensity and can result in poor sensitivity and inaccurate quantification.
-
Ion Enhancement: Less commonly, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal and overestimation of the analyte's concentration.[1]
For regulated mycotoxins and their derivatives, failure to control matrix effects can lead to erroneous results, potentially classifying a contaminated sample as safe or vice-versa.[2][6]
View Diagram: The Mechanism of Ion Suppression in ESI
Caption: Mechanism of Ion Suppression in the ESI Source.
Q2: What are the most common sources of matrix effects when analyzing patulin or its derivatives in fruit-based products?
Answer: Fruit-based products, particularly apple juice, are the most common matrices for patulin analysis and are notoriously "dirty" from an analytical perspective.[3][7][8] The primary sources of interference include:
-
Sugars and Organic Acids: High concentrations of sugars (fructose, sucrose, glucose) and organic acids (e.g., malic acid) can alter the mobile phase properties and suppress the analyte signal.[8][9]
-
Pigments and Polyphenols: Compounds like anthocyanins and other flavonoids can co-extract with the analyte and interfere with ionization.[4]
-
Salts and Minerals: Endogenous salts can lead to the formation of unwanted adducts (e.g., [M+Na]⁺, [M+K]⁺) instead of the desired protonated molecule ([M+H]⁺), splitting the signal and reducing the intensity of the primary quantitation ion.[10]
-
Phospholipids: While more of a concern in biological matrices like plasma, phospholipids can be present in certain processed food samples and are a major cause of ion suppression.[11][12][13] They tend to be retained on reverse-phase columns and can elute unpredictably, causing variability in your results.[14]
Q3: How can I quantitatively assess the matrix effect for my assay?
Answer: A quantitative assessment is essential during method development and validation, as recommended by regulatory bodies like the FDA and EMA.[6][15] The most widely accepted method is the post-extraction spike experiment , which is used to calculate the Matrix Factor (MF).[2]
The goal is to compare the response of the analyte in the presence of the matrix with its response in a clean solvent.
Experimental Protocol: Post-Extraction Spike for Matrix Factor (MF) Calculation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and Internal Standard (IS), if used, into your final reconstitution solvent.
-
Set B (Post-Spike Sample): Process at least six different lots of blank matrix (e.g., patulin-free apple juice) through your entire sample preparation procedure. After the final step (e.g., after evaporation, before reconstitution), spike the analyte and IS into the dried extract. Then, reconstitute with the solvent.
-
Set C (Pre-Spike Sample): Spike the analyte and IS into the blank matrix before starting the sample preparation procedure. This set is used to determine the overall process efficiency (Recovery).
-
-
Analyze and Calculate:
-
Inject all samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF) using the peak areas from Set A and Set B: MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Calculate the Recovery (RE) using the peak areas from Set B and Set C: RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Calculate the Process Efficiency (PE) using the peak areas from Set A and Set C: PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Interpreting the Results:
| Matrix Factor (MF) | Interpretation |
| MF = 100% | No matrix effect. |
| MF < 100% | Ion Suppression. |
| MF > 100% | Ion Enhancement. |
According to regulatory guidance, the coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤15% to ensure that the matrix effect is consistent and can be reliably corrected.[2]
Section 2: Troubleshooting and Mitigation Strategies
This section provides practical, step-by-step solutions to common problems arising from matrix effects.
Part A: Sample Preparation
Q4: My analyte signal is heavily suppressed (MF < 50%). What is the first and simplest sample preparation step I should try?
Answer: The simplest and often effective first step is sample dilution .[16] By diluting the sample extract with the initial mobile phase, you reduce the concentration of all matrix components being injected into the LC-MS/MS system. This approach is highly effective but comes with a critical trade-off: it also dilutes your analyte, which may compromise the method's sensitivity and limit of quantitation (LOQ).[16]
Recommendation: Attempt a series of dilutions (e.g., 1:5, 1:10, 1:20) on your extracted sample. If your signal-to-noise ratio is sufficiently high, you may find a dilution factor that significantly reduces the matrix effect while keeping the analyte response well above the required LOQ.[17]
Q5: Dilution isn't providing enough sensitivity. What are the recommended extraction techniques to remove interferences for patulin analysis?
Answer: When dilution is not an option, you must employ a more selective sample clean-up technique to actively remove interfering matrix components. The choice of technique depends on the matrix and the physicochemical properties of the analyte.
1. Solid-Phase Extraction (SPE) SPE is a highly effective technique for cleaning up complex samples.[1] For patulin in apple juice, various SPE cartridges can be used.[4][7]
Experimental Protocol: General SPE for Patulin in Apple Juice [4][7]
-
Sample Pre-treatment: Centrifuge cloudy juice samples to remove particulates. Acidify the sample if necessary, as patulin is more stable at a lower pH.[4]
-
Conditioning: Condition the SPE cartridge (e.g., Oasis MAX or a polyaromatic phase column) with 1-2 column volumes of methanol.[4][7]
-
Equilibration: Equilibrate the cartridge with 1-2 column volumes of water or an appropriate buffer.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., ≤ 5 mL/min).[4]
-
Washing: Wash the cartridge with a weak solvent (e.g., water or 5mM ammonium acetate) to remove highly polar interferences like sugars and salts without eluting the analyte.[7]
-
Elution: Elute the analyte with a stronger organic solvent (e.g., methanol or an acetone/hexane mixture).[4][7]
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) The QuEChERS method, originally developed for pesticide analysis, has been successfully adapted for mycotoxins, including patulin in apple juice.[9][18] It involves a two-step process: a salting-out extraction followed by dispersive SPE (dSPE) for cleanup.
Experimental Protocol: µ-QuEChERS for Patulin in Apple Juice [9][18]
-
Extraction:
-
To a centrifuge tube, add a small volume of apple juice (e.g., 2 mL).
-
Add an extraction solvent (e.g., acetonitrile acidified with 1% acetic acid).
-
Add a QuEChERS salt packet (e.g., containing MgSO₄, NaCl, and citrate buffers).
-
Vortex vigorously for 1 minute and centrifuge.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a new tube containing dSPE sorbents. For patulin, a mix of primary secondary amine (PSA) to remove sugars and graphitized carbon black (GCB) to remove pigments is common.[4]
-
Vortex for 30 seconds and centrifuge at high speed.
-
-
Final Step:
-
Collect the cleaned supernatant, evaporate if necessary, and reconstitute for LC-MS/MS analysis.
-
Comparison of Cleanup Techniques:
| Technique | Pros | Cons | Best For |
| Dilution | Simple, fast, inexpensive. | Reduces sensitivity.[16] | High-concentration samples or highly sensitive instruments. |
| SPE | High selectivity, excellent cleanup.[1] | More time-consuming, requires method development. | Complex matrices where high sensitivity is required. |
| QuEChERS | Fast, high throughput, uses less solvent.[9] | May be less selective than traditional SPE for some matrices. | Routine analysis of many samples. |
Part B: Chromatographic Solutions
Q6: How can I modify my LC method to reduce co-elution with matrix components?
Answer: Optimizing chromatographic separation is a powerful way to mitigate matrix effects by separating your analyte's elution time from that of interfering compounds.[1][16]
-
Gradient Optimization: Avoid having your analyte elute in the first few minutes of the run, where many highly polar and unretained matrix components (the "solvent front") will appear. Adjust your gradient to increase retention of this compound so it elutes in a cleaner region of the chromatogram.
-
Column Chemistry: If using a standard C18 column, consider alternatives. For polar compounds like patulin, a column with a polyaromatic stationary phase can provide improved retention and different selectivity.[4]
-
Employ a Divert Valve: A divert valve is an essential tool for minimizing matrix effects and keeping your MS source clean.[16] You can program the valve to send the highly contaminated flow from the initial part of the run (solvent front) and the final, high-organic wash step to waste, only directing the eluent containing your analyte of interest into the mass spectrometer.
View Diagram: Chromatographic Strategy with Divert Valve
Caption: Using a divert valve to direct only the analyte peak to the MS.
Part C: Mass Spectrometry & Calibration
Q7: Can changing my MS ion source help? When should I consider Atmospheric Pressure Chemical Ionization (APCI) over Electrospray Ionization (ESI)?
Answer: Yes, changing the ionization source can have a dramatic impact on matrix effects.
-
Electrospray Ionization (ESI) is generally more susceptible to matrix effects because ionization occurs in the liquid phase, where competition for charge and droplet surface access is high.[5][16]
-
Atmospheric Pressure Chemical Ionization (APCI) involves vaporizing the eluent into a gas before ionization. Because ionization occurs in the gas phase, it is often less prone to suppression from non-volatile matrix components like salts and sugars.[16][19]
For patulin analysis in apple matrices, studies have shown that ESI can cause strong signal suppression, while the matrix effect is often negligible when using APCI.[8][20] This allows for simpler quantification using solvent-based calibration standards.[20]
Recommendation: If your analyte is thermally stable and you are experiencing severe, intractable matrix effects with ESI, validating your method with an APCI source is a highly recommended strategy.
Q8: What is the most effective way to compensate for unavoidable matrix effects?
Answer: The "gold standard" for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[1][21][22] A SIL-IS is a version of your analyte where one or more atoms (typically ¹²C) have been replaced with a heavy isotope (e.g., ¹³C).[23][24]
Why SIL-IS is the Best Approach:
-
Identical Properties: A SIL-IS has virtually identical chemical and physical properties to the analyte. It co-elutes from the LC column and experiences the exact same extraction recovery and matrix-induced ion suppression or enhancement.[22][25]
-
Reliable Correction: Because both the analyte and the SIL-IS are affected proportionally, the ratio of their peak areas remains constant, even if the absolute signal intensity fluctuates.[1] Quantification is based on this stable ratio, leading to highly accurate and precise results.
For patulin analysis, ¹³C-patulin has been successfully used to correct for matrix effects and enable accurate quantification using simple solvent-based calibration curves, eliminating the need for matrix-matched standards.[3]
Recommendation: If a SIL-IS for this compound is available, it is the most robust solution for overcoming matrix effects and should be your primary choice for developing a high-quality quantitative method.
Q9: I don't have a Stable Isotope-Labeled Internal Standard. What are my other calibration options?
Answer: When a SIL-IS is not available, you must use a calibration strategy that accounts for the matrix effect.
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is free of the analyte.[1] By doing this, the standards experience the same matrix effect as your unknown samples. This approach is effective but requires a consistent source of analyte-free blank matrix, which may not always be available.[4]
-
Standard Addition: This method is useful when a blank matrix is unavailable or when the matrix effect varies significantly between samples.[26] It involves splitting a sample into several aliquots and spiking known, increasing amounts of the analyte into each one (except the first). A calibration curve is then generated from the spiked samples, and the endogenous concentration is determined by extrapolating the line back to the x-intercept. This method is highly accurate but is labor-intensive and not practical for high-throughput analysis.[26][27]
Section 3: Integrated Workflow & Advanced Topics
Q10: I'm developing a new method from scratch. What is a systematic workflow to proactively address matrix effects?
Answer: A proactive approach during method development can save significant time and prevent validation failures. The following workflow provides a logical progression for addressing matrix effects.
Caption: Systematic workflow for addressing matrix effects.
Q11: Are there regulatory guidelines on assessing and controlling matrix effects?
Answer: Yes, major regulatory bodies provide guidance on bioanalytical method validation, which includes specific requirements for evaluating matrix effects.
-
U.S. Food and Drug Administration (FDA): The FDA's M10 Bioanalytical Method Validation Guidance for Industry emphasizes the need to assess the impact of the matrix.[6] It recommends evaluating matrix effects using at least six lots of blank matrix during validation to ensure the method is reliable across different sources.[2][28]
-
European Medicines Agency (EMA): The EMA guideline also provides detailed requirements for investigating matrix effects.[15] It specifically discusses the evaluation of matrix factor and the use of different matrix lots. The EMA also strongly recommends the use of a stable isotope-labeled internal standard to compensate for matrix effects.[15]
Adhering to these guidelines is crucial for any data intended for regulatory submission and represents best practice for ensuring the development of a robust and reliable analytical method.[29]
References
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Trucksess, M. W., et al. (2024). Determination of Patulin in Apple Juice and Apple-Derived Products Using a Robotic Sample Preparation System and LC-APCI-MS/MS. Foods. Available at: [Link]
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Li, M., et al. (2021). Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by Single Immunoaffinity Cleanup and Isotope Dilution LC–MS/MS. LCGC International. Available at: [Link]
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Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]
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Beltrán, E., et al. (2014). Determination of patulin in apple and derived products by UHPLC-MS/MS. Study of matrix effects with atmospheric pressure ionisation sources. Food Chemistry. Available at: [Link]
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Ardelean, A. I., et al. (2023). An Improved Analytical Approach Based on µ-QuEChERS Combined with LC-ESI/MS for Monitoring the Occurrence and Levels of Patulin in Commercial Apple Juices. MDPI. Available at: [Link]
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Cavaliere, C., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Available at: [Link]
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UCT. (n.d.). Determination of Patulin in Apple Juice Using SPE and UHPLC-MS/MS Analysis. Available at: [Link]
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Xing, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
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Spanjer, M., et al. (2015). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. World Mycotoxin Journal. Available at: [Link]
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FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
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Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
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Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]
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Sulyok, M., et al. (2013). Collaborative investigation of matrix effects in mycotoxin determination by high performance liquid chromatography coupled to mass spectrometry. Quality Assurance and Safety of Crops & Foods. Available at: [Link]
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Xu, R., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Analytical Chemistry. Available at: [Link]
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Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Available at: [Link]
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de Souza, C., et al. (2024). Mitigation of Mycotoxins in Food—Is It Possible?. Foods. Available at: [Link]
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Doleman, B. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America. Available at: [Link]
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Rychlik, M., et al. (2005). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Zhou, S., et al. (2017). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis. Available at: [Link]
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Bell, D. S. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Available at: [Link]
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Płonka, J. (2019). Determination of patulin in apple juice by HPLC using a simple and fast sample preparation method. Food Chemistry. Available at: [Link]
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Spanjer, M., et al. (2015). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. ResearchGate. Available at: [Link]
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D'Avolio, A., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Bioanalysis. Available at: [Link]
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Stahnke, H., et al. (2012). Reduction of matrix effects in liquid chromatography-electrospray ionization-mass spectrometry by dilution of the sample extracts: how much dilution is needed?. Analytical Chemistry. Available at: [Link]
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Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS Journal. Available at: [Link]
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Beltrán, E., et al. (2014). Determination of patulin in apple and derived products by UHPLC-MS/MS. Study of matrix effects with atmospheric pressure ionisation sources. PubMed. Available at: [Link]
-
Ardelean, A. I., et al. (2023). An Improved Analytical Approach Based on µ-QuEChERS Combined with LC-ESI/MS for Monitoring the Occurrence and Levels of Patulin in Commercial Apple Juices. ResearchGate. Available at: [Link]
-
Jiang, H., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Chromatography B. Available at: [Link]
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Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available at: [Link]
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University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Available at: [Link]
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Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Laboratory. Available at: [Link]
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Yin, H., & Kautz, R. (2017). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Bryła, M., et al. (2023). New Insights into Mycotoxin Contamination, Detection, and Mitigation in Food and Feed Systems. Toxins. Available at: [Link]
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ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
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Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Available at: [Link]
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LIBIOS. (n.d.). 13C Labeled internal standards - Mycotoxins. Available at: [Link]
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FDA. (2023). Archived CAM C-003.02 - Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay. Available at: [Link]
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Gab-Allah, M. A., et al. (2021). Reported analytical approaches for patulin quantification in apple juice. ResearchGate. Available at: [Link]
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Technical Support Center: Refinement of Dosing Protocols for In vitro Studies with Patulin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the mycotoxin patulin. This guide is designed to provide in-depth technical assistance and field-proven insights to help you refine your in vitro dosing protocols, troubleshoot common experimental hurdles, and ensure the scientific integrity of your results.
Part 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your in vitro experiments with patulin in a practical question-and-answer format.
Question: My IC50 values for patulin cytotoxicity are inconsistent between experiments. What could be the cause?
Answer:
Inconsistent IC50 values are a frequent challenge in in vitro toxicology studies and can stem from several sources when working with patulin. Here are the primary factors to investigate:
-
Cell Culture Variability:
-
Passage Number: High passage numbers can lead to genetic drift and altered sensitivity to cytotoxic agents. It is crucial to use cells within a consistent and low passage number range for all experiments.
-
Cell Density: The density of your cells at the time of treatment can significantly impact their response. Ensure you have a homogenous single-cell suspension before and during plating and allow the plate to sit at room temperature for 15-20 minutes before incubation to promote even cell distribution.[1]
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and drug response, leading to unreliable results. Regularly test your cell cultures for mycoplasma.
-
-
Patulin Solution Instability:
-
Stock Solution Degradation: Patulin solutions, especially in aqueous buffers, should be made fresh for each experiment. We do not recommend storing aqueous solutions for more than one day.[2] Stock solutions in DMSO should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Interaction with Media Components: Patulin's stability can be influenced by the pH and composition of the cell culture medium.[3][4][5] Use the same batch of media and serum for a set of comparative experiments to minimize variability.
-
-
Assay-Specific Issues (e.g., MTT Assay):
-
Incomplete Solubilization of Formazan Crystals: Ensure that the formazan crystals are fully dissolved before reading the absorbance. Increase shaking time or gently pipette to mix if necessary.[1]
-
"Edge Effect" in 96-well Plates: The outer wells of a 96-well plate are prone to faster evaporation, which can concentrate patulin and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[6]
-
Question: I'm observing cell death at much lower patulin concentrations than expected, or my vehicle control is showing toxicity. What's going wrong?
Answer:
This issue often points to problems with your dosing solution preparation or the vehicle itself.
-
Solvent Toxicity:
-
Patulin Stock Concentration Error:
-
Inaccurate Weighing: Ensure your analytical balance is properly calibrated before weighing the patulin powder.
-
Calculation Errors: Double-check all calculations when preparing stock and working solutions.
-
-
Contamination:
-
Stock Solution Contamination: Always prepare patulin solutions in a sterile environment to prevent bacterial or fungal contamination, which can be cytotoxic.
-
Pipetting Errors: Calibrate your pipettes regularly to ensure accurate delivery of patulin solutions to your cell cultures.[1]
-
Question: My results for apoptosis assays (e.g., Annexin V/PI) are ambiguous, with a large population of cells in the late apoptotic/necrotic quadrant even at early time points.
Answer:
This can be indicative of a very rapid and potent cytotoxic effect, or it could be an artifact of the experimental setup.
-
High Patulin Concentration: At high concentrations, patulin can induce rapid cell death that bypasses the early stages of apoptosis, leading to a direct shift to late apoptosis or necrosis. Consider using a lower concentration range or shorter exposure times to capture the early apoptotic events.
-
Delayed Harvesting: If cells are harvested too long after treatment, early apoptotic cells will have progressed to late apoptosis or secondary necrosis. Perform a time-course experiment to determine the optimal window for detecting early apoptosis.
-
Cell Handling: Rough handling of cells during harvesting and staining can damage cell membranes, leading to false positives for propidium iodide (PI) staining. Handle cells gently and avoid vigorous vortexing.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of working with patulin in vitro.
1. What is the best solvent to dissolve patulin for in vitro studies?
Patulin is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[2] DMSO is a common choice due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations (ideally ≤0.1%).[7][8] For certain experiments where organic solvents are not desirable, patulin can be dissolved directly in aqueous buffers like PBS (pH 7.2) at a concentration of approximately 5 mg/mL; however, these aqueous solutions are less stable and should be used immediately.[2]
2. How should I prepare and store patulin stock solutions?
-
Preparation: Patulin is supplied as a crystalline solid.[2] To prepare a stock solution, dissolve the powder in your chosen solvent (e.g., DMSO) by vortexing. It may require gentle warming (e.g., 37°C) and occasional vortexing for complete dissolution.[9] All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).
-
Storage: Store stock solutions in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles. Protect the solutions from light.
3. How stable is patulin in cell culture media like DMEM or RPMI-1640?
Patulin is relatively stable in acidic conditions but its stability decreases as the pH increases.[5] Cell culture media are typically buffered around pH 7.2-7.4. While patulin will be active in these media, its concentration may decrease over longer incubation periods (e.g., >24-48 hours) due to degradation and interaction with media components. For long-term experiments, it may be necessary to replenish the medium with fresh patulin. It is recommended to perform a stability test in your specific medium and under your experimental conditions if precise long-term exposure is critical.
4. What are the typical concentration ranges and exposure times for in vitro patulin studies?
The effective concentration of patulin is highly dependent on the cell line and the endpoint being measured.
| Cell Line | Assay | Concentration Range | Exposure Time | IC50 | Reference |
| 293T | CCK-8 | 0 - 15 µM | 8 - 48 h | ~7.5 µM (at 8h) | [10] |
| HeLa | MTT | 0.5 - 8 µM | 24 h | > 4 µM | [11] |
| SW-48 | MTT | 0.5 - 8 µM | 24 h | > 4 µM | [11] |
| Caco-2 | Caspase 3/7 | 3 - 30 µM | 5 - 24 h | N/A | [12] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.
5. What are the primary mechanisms of patulin-induced cytotoxicity?
Patulin exerts its toxic effects through several mechanisms:
-
Glutathione Depletion: Patulin has a strong affinity for sulfhydryl groups and readily forms adducts with glutathione (GSH), depleting the intracellular pool of this critical antioxidant.[13][14] This depletion makes cells more susceptible to oxidative damage.[15]
-
Oxidative Stress: The depletion of GSH and direct interaction with cellular components leads to the generation of reactive oxygen species (ROS).[16][17] This oxidative stress damages lipids, proteins, and DNA.
-
Induction of Apoptosis: Patulin triggers programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic pathways. This involves the activation of a cascade of enzymes called caspases, including caspase-3, -8, and -9.[10][18]
6. What are the essential safety precautions for handling patulin?
Patulin is a toxic compound and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection.[19]
-
Handling: Handle patulin powder and concentrated solutions in a chemical fume hood to avoid inhalation.[8]
-
Disposal: Dispose of patulin waste in accordance with local regulations for hazardous materials.[19]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Ventilate the area.[20]
Part 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key in vitro experiments with patulin.
Protocol 1: Preparation of Patulin Stock and Working Solutions
-
Materials:
-
Patulin powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
In a chemical fume hood, carefully weigh the desired amount of patulin powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the patulin is completely dissolved. Gentle warming to 37°C may be necessary.[9]
-
Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
-
On the day of the experiment, thaw an aliquot of the stock solution and dilute it with sterile, serum-free cell culture medium to prepare the final working concentrations. Ensure the final DMSO concentration in the cell culture wells does not exceed 0.1%.[7][8]
-
Protocol 2: MTT Cell Viability Assay
-
Materials:
-
Cells cultured in a 96-well plate
-
Patulin working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of patulin or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Materials:
-
Cells cultured in 6-well plates
-
Patulin working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with patulin or vehicle control for the desired time.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[21]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Part 4: Visualizations
Diagram 1: Experimental Workflow for Patulin Cytotoxicity Assessment
Caption: Workflow for assessing patulin's in vitro effects.
Diagram 2: Patulin-Induced Apoptosis Signaling Pathway
Caption: Patulin-induced apoptotic signaling cascade.
References
-
Toxicity mechanism of patulin on 293 T cells and correlation analysis of Caspase family. (2022). Frontiers in Nutrition. [Link]
-
Degradation of Patulin in Pear Juice and Apple Juice by Ascorbic Acid and the Combination of Ascorbic Acid and Ferrous Iron. (2022). Foods. [Link]
-
Toxicological effects of patulin mycotoxin on the mammalian system: an overview. (2017). Toxin Reviews. [Link]
-
Cytotoxicity of patulin tested on different cell lines. (2022). ResearchGate. [Link]
-
The effects of mycotoxin patulin on cells and cellular components. (2019). Trends in Food Science & Technology. [Link]
-
Induction of “low-caspase” cells after 30 µM patulin exposure. Caco-2... (2017). ResearchGate. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. [Link]
-
Patulin Ameliorates Hypertrophied Lipid Accumulation and Lipopolysaccharide-Induced Inflammatory Response by Modulating Mitochondrial Respiration. (2022). Antioxidants. [Link]
-
Problems with IC50 determination - cell viability over 100 %. How can I handle this? (2015). ResearchGate. [Link]
-
Evaluation of several culture media for production of patulin by Penicillium species. (2005). Journal of AOAC International. [Link]
-
Patulin-induced genotoxicity and modulation of glutathione in HepG2 cells. (2009). Toxicon. [Link]
-
Influence of Major Environmental Parameters on Patulin Production by Penicillium expansum OM1 and Its Growth on Apple Puree Agar Media. (2021). Journal of Fungi. [Link]
-
How do I make a stock solution of a substance in DMSO? (2016). ResearchGate. [Link]
-
Patulin reduces glutathione level and enzyme activities in rat liver slices. (2005). Molecular Nutrition & Food Research. [Link]
-
Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. [Link]
-
Factors Affecting Patulin Production by Penicillium expansum in Apples. (2021). Toxins. [Link]
-
In vitro antitumor activity of patulin on cervical and colorectal cancer cell lines. (2017). Current Medical Mycology. [Link]
-
Caspase 3/7 Activity. (2019). protocols.io. [Link]
-
Safety Data Sheet - Patulin. (n.d.). DC Fine Chemicals. [Link]
-
How to dissolve betulin in DMSO (20mM stock solution)? (2020). ResearchGate. [Link]
-
Effect of Patulin from Penicillium vulpinum on the Activity of Glutathione-S-Transferase and Selected Antioxidative Enzymes in Maize. (2017). Toxins. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
Effect of patulin on ATF3 expression and caspase 3 activation in human... (2018). ResearchGate. [Link]
-
An optimized method for the accurate determination of patulin in apple products by isotope dilution-liquid chromatography/mass spectrometry. (2015). Analytical and Bioanalytical Chemistry. [Link]
-
Malvidin alleviates mitochondrial dysfunction and ROS accumulation through activating AMPK-α/UCP2 axis, thereby resisting inflammation and apoptosis in SAE mice. (2022). Frontiers in Pharmacology. [Link]
-
Safety Data Sheet. (n.d.). Gold Standard Diagnostics. [Link]
-
Possible Reaction Mechanisms Involved in Degradation of Patulin by Heat-Assisted Cysteine under Highly Acidic Conditions. (2022). Foods. [Link]
-
The overall effects of patulin on the mitochondrial stress pathway. (2019). ResearchGate. [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulate. [Link]
-
Evaluation of several culture media for production of patulin by Penicillium species. (2005). Journal of AOAC International. [Link]
-
Annexin V, FITC Apoptosis Detection Kit Technical Manual. (2018). Dojindo Molecular Technologies. [Link]
-
Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. (2021). Toxins. [Link]
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Technical Support Center: Enhancing the Stability of Patulin Adducts for Analytical Purposes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with patulin and its adducts. This guide is designed to provide in-depth, field-proven insights into the challenges and solutions associated with enhancing the stability of patulin adducts for reliable analytical quantification. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction: The Challenge of Patulin Adduct Instability
Patulin, a mycotoxin produced by several fungal species, is a significant concern in food safety, particularly in apple products.[1][2][3] Its detection and quantification are crucial for regulatory compliance and consumer protection.[4][5] Patulin's chemical structure, a heterocyclic lactone, makes it reactive, particularly towards nucleophiles like thiol-containing compounds (e.g., cysteine, glutathione).[6][7][8] This reactivity is a double-edged sword. On one hand, it's the basis for detoxification strategies, as patulin adducts are significantly less toxic.[3][6] On the other hand, this reactivity can be harnessed for analytical purposes through derivatization to enhance detection. However, the stability of these very adducts presents a significant analytical challenge.
This guide will address the common issues encountered when working with patulin adducts and provide troubleshooting strategies to ensure the accuracy and reproducibility of your analytical results.
Frequently Asked Questions (FAQs)
Q1: Why are my patulin adduct standards degrading so quickly?
A1: The stability of patulin adducts, particularly those formed with thiol-containing reagents like cysteine, is highly dependent on several factors:
-
pH: Patulin itself is most stable in acidic conditions (pH 3.5-5.5), which is typical of apple juice.[6][9][10][11] However, the Michael addition reaction that forms thiol adducts is more favorable at weakly acidic to neutral pH (6.0-7.4).[6] The resulting adducts can be unstable and may revert to the parent patulin or degrade further, especially if the pH is not carefully controlled. Adducts are generally less stable at alkaline pH.[9]
-
Temperature: While high temperatures (>90°C) can be used to force the reaction between patulin and cysteine even in highly acidic conditions, elevated temperatures can also accelerate the degradation of the formed adducts.[6] For storage, it is crucial to keep adduct standards at low temperatures, typically -20°C or below, to minimize degradation.[4]
-
Solvent/Matrix: The composition of your solvent or sample matrix can significantly impact adduct stability. The presence of oxidizing agents or other reactive species can lead to adduct degradation. It is recommended to prepare standards in a high-purity, inert solvent and to be mindful of matrix components during sample preparation.[12]
-
Oxygen: Exposure to atmospheric oxygen can contribute to the oxidative degradation of thiol adducts. It is advisable to store standards under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect them from light, which can also catalyze degradation.
Q2: I'm seeing significant variability in my analytical results when measuring patulin adducts. What could be the cause?
A2: Variability in results often points to inconsistent adduct formation or degradation during sample processing. Consider the following:
-
Incomplete or Variable Derivatization: If you are forming the adduct as part of your analytical workflow (derivatization), ensure the reaction goes to completion. Factors like reaction time, temperature, pH, and reagent concentration must be precisely controlled. An incomplete reaction will lead to an underestimation of the initial patulin concentration.
-
Matrix Effects: Complex matrices, such as fruit juices, can interfere with both the derivatization reaction and the analytical detection (e.g., LC-MS/MS).[12][13] Co-eluting matrix components can cause ion suppression or enhancement, leading to inaccurate quantification.[12] The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.[4][13]
-
Adduct Instability During Extraction and Cleanup: The pH changes and solvent exchanges during solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can lead to adduct degradation. Optimize your extraction protocol to maintain a pH environment that favors adduct stability.
Q3: Can I use derivatization to improve the stability of patulin for analysis?
A3: Yes, derivatization is a common strategy to not only improve detectability but also to form a more stable compound for analysis. A classic example is the reaction of patulin with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone.[14][15] This derivative is more amenable to chromatographic separation and detection. However, it's important to be aware that DNPH derivatives can exist as E/Z stereoisomers, which might complicate chromatography.[15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low adduct recovery | Incomplete derivatization reaction. | Optimize reaction conditions: pH, temperature, reaction time, and reagent concentration. Ensure thorough mixing. |
| Adduct degradation during sample preparation. | Maintain optimal pH throughout extraction and cleanup. Work at low temperatures. Minimize exposure to air and light. | |
| Poor peak shape in chromatography | Formation of adduct isomers (e.g., with DNPH). | Adjust chromatographic conditions (mobile phase, column) to resolve isomers or find conditions where one isomer is predominantly formed.[15] |
| Adduct instability in the mobile phase. | Ensure the mobile phase pH is compatible with adduct stability. | |
| High variability between replicate injections | Adduct degradation in the autosampler. | Keep the autosampler tray cooled. Prepare fresh sample dilutions if necessary. |
| Matrix effects. | Use a stable isotope-labeled internal standard.[4][13] Implement a more rigorous sample cleanup procedure. | |
| False negatives or underestimation of patulin | Reversion of the adduct to patulin. | Analyze samples promptly after derivatization. Store derivatized samples under conditions that minimize degradation (low temperature, inert atmosphere). |
Experimental Protocols
Protocol 1: Derivatization of Patulin with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol describes a general procedure for the derivatization of patulin with DNPH to form a stable hydrazone for subsequent HPLC-UV or LC-MS analysis.
Materials:
-
Patulin standard solution
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% in acetonitrile with a small amount of acid catalyst like HCl)
-
High-purity solvents (acetonitrile, methanol, water)
-
Sample extract containing patulin
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample/Standard Preparation: Pipette a known volume of the sample extract or patulin standard into a reaction vial.
-
Solvent Evaporation: If the sample is in an incompatible solvent, evaporate it to dryness under a gentle stream of nitrogen at a low temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the residue in a suitable solvent that is compatible with the derivatization reaction.
-
Derivatization Reaction:
-
Add an excess of the DNPH reagent to the vial. The exact volume will depend on the expected patulin concentration and should be optimized.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).[16] These conditions should be optimized for your specific application.
-
-
Reaction Quenching/Neutralization: After incubation, cool the reaction mixture to room temperature. Depending on the subsequent analytical method, you may need to neutralize the acidic catalyst.
-
Dilution and Analysis: Dilute the derivatized sample to the appropriate concentration for your analytical instrument and inject it for analysis.
Note: This is a generalized protocol. It is essential to validate the derivatization efficiency, stability of the derivative, and the overall analytical method for your specific matrix and instrumentation.
Visualizing Experimental Workflows
Patulin Adduct Formation and Analysis Workflow
Caption: Workflow for patulin analysis via adduct formation.
Factors Affecting Patulin Adduct Stability
Caption: Key factors influencing the stability of patulin adducts.
Conclusion
Enhancing the stability of patulin adducts is paramount for accurate and reliable analytical results. By understanding the chemical principles of adduct formation and the factors that influence their stability—namely pH, temperature, and matrix effects—researchers can develop robust analytical methods. Careful control of reaction conditions during derivatization, optimization of sample preparation protocols, and the use of appropriate internal standards are key to overcoming the challenges associated with patulin analysis. This guide provides a foundation for troubleshooting common issues and implementing effective solutions in your laboratory.
References
-
Cui, Y., Wu, J., Zhang, Z., Li, Y., Wang, C., & Xu, J. (2021). Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. Toxins, 13(9), 662. [Link]
-
Zhang, K., & Zhang, L. (2024). Determination of Patulin in Apple Juice and Apple-Derived Products Using a Robotic Sample Preparation System and LC-APCI-MS/MS. Toxins, 16(6), 233. [Link]
-
Malysheva, N., et al. (2022). Analysis of Patulin in Apple Products Marketed in Belgium: Intra-Laboratory Validation Study and Occurrence. Foods, 11(15), 2289. [Link]
-
Beltrán, E., Ibáñez, M., Sancho, J. V., & Hernández, F. (2014). Determination of patulin in apple and derived products by UHPLC-MS/MS. Study of matrix effects with atmospheric pressure ionisation sources. Food Chemistry, 142, 381-387. [Link]
-
Al-Hazmi, N. A. (2010). Determination of Patulin and Ochratoxin A using HPLC in apple juice samples in Saudi Arabia. African Journal of Food Science, 4(4), 183-189. [Link]
-
Kovács, A., et al. (2023). Factors Affecting Patulin Production by Penicillium expansum in Apples. Toxins, 15(7), 438. [Link]
-
Cui, Y., et al. (2021). Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. Toxins, 13(9), 662. [Link]
-
Iha, M. H., & Sabino, M. (2017). Mitigation of Patulin in Fresh and Processed Foods and Beverages. Toxins, 9(5), 159. [Link]
-
Li, H., et al. (2022). Chromatographic Determination of the Mycotoxin Patulin in 219 Chinese Tea Samples and Implications for Human Health. Toxins, 14(11), 748. [Link]
-
Reddy, K. R. N., & Salleh, B. (2015). Presence and stability of patulin in apple products: A review. African Journal of Biotechnology, 14(3), 177-186. [Link]
-
Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins, 2(4), 613-631. [Link]
-
Romer Labs. (2022, April 7). A Rapid, On Site Method for Detecting Patulin in Juices - Webinar [Video]. YouTube. [Link]
-
Shephard, G. S., & Leggott, N. L. (2017). Patulin Analysis: Sample Preparation Methodologies and Chromatographic Approaches. In Mycotoxins - Impact and Management Strategies. IntechOpen. [Link]
-
Christensen, H. B., Poulsen, M. E., Rasmussen, R. R., & Christen, H. (2009). Development of an LC-MS/MS method for the determination of pesticides and patulin in apples. Food Additives & Contaminants: Part A, 26(9), 1296-1306. [Link]
-
Eyrich, W. (1975). [Confirmatory reactions for the identification of patulin in apple juice by thin layer chromatography]. Chemie Mikrobiologie Technologie der Lebensmittel, 4(1), 17-19. [Link]
-
He, J., et al. (2017). Natural Thiols, but Not Thioethers, Attenuate Patulin-Induced Endoplasmic Reticulum Stress in HepG2 Cells. Toxins, 9(12), 400. [Link]
-
Kouadio, K. K., et al. (2019). Validation of HPLC-UV Patulin Determination Method in Traditional Juices From Côte d'Ivoire. European Scientific Journal, 15(36), 253. [Link]
-
Esteve-Turrillas, F. A., et al. (2022). Harnessing the Intrinsic Chemical Reactivity of the Mycotoxin Patulin for Immunosensing. Analytical Chemistry, 94(30), 10769-10776. [Link]
-
Moake, M. M., Padilla-Zakour, O. I., & Worobo, R. W. (2005). Comprehensive Review of Patulin Control Methods in Foods. Comprehensive Reviews in Food Science and Food Safety, 4(1), 8-21. [Link]
-
Ali, M. S., & Al-Attas, A. S. (2014). A simplified 2, 4-dinitrophenylhydrazine assay for flavonoids and its comparison with a standard flavonoid assay. Journal of Taibah University for Science, 8(2), 99-104. [Link]
-
Iha, M. H., & Sabino, M. (2017). Mitigation of Patulin in Fresh and Processed Foods and Beverages. Toxins, 9(5), 159. [Link]
-
Esteve-Turrillas, F. A., et al. (2021). Chemical strategies for triggering the immune response to the mycotoxin patulin. Scientific Reports, 11(1), 23512. [Link]
-
Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1382-1389. [Link]
-
Luciano-Rosario, D., et al. (2022). More than a Virulence Factor: Patulin Is a Non-Host-Specific Toxin that Inhibits Postharvest Phytopathogens and Requires Efflux for Penicillium Tolerance. Phytopathology, 112(4), 803-813. [Link]
-
Babaali, E., Abbasi, A., & Sarlak, Z. (2017). Risks of Patulin and Its Removal Procedures: A Review. International Journal of Nutrition Sciences, 2(1), 2-8. [Link]
-
Fliege, R., & Metzler, M. (2000). Electrophilic properties of patulin. Adduct structures and reaction pathways with 4-bromothiophenol and other model nucleophiles. Chemical research in toxicology, 13(5), 363-371. [Link]
-
Li, Y., et al. (2015). HPLC Method for Determination and Optimization of 2,4-DNPH Pre- Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Journal of Chromatographic Science, 53(7), 1133-1138. [Link]
-
Jodlbauer, J., et al. (2022). Role of thiols and ascladiol production in patulin degradation by lactobacilli. Food Microbiology, 102, 103908. [Link]
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Validation & Comparative
A Comparative Guide to the Toxicity of (S)-Patulin Methyl Ether and Patulin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Patulin, a mycotoxin produced by several fungal species, is a notable contaminant in fruit-based products, particularly apples, posing a significant food safety concern.[1][2][3] Its toxicity is well-documented and primarily attributed to its high reactivity with biological thiols, leading to cellular dysfunction. This guide provides a detailed comparative analysis of patulin and its synthetic derivative, (S)-Patulin Methyl Ether. While direct comparative toxicological data for this compound is not extensively published, this document synthesizes the known mechanisms of patulin toxicity to build a scientifically grounded hypothesis on the derivative's attenuated toxicity. Furthermore, we present detailed experimental protocols to enable researchers to validate this hypothesis and quantify the cytotoxic differences between these two compounds.
The Toxicological Profile of Patulin
Patulin (4-hydroxy-4H-furo[3,2c]pyran-2[6H]-one) is a polyketide lactone that has been associated with a range of adverse health effects, including immunological, neurological, and gastrointestinal outcomes.[1][2][4] Although initially investigated for antibiotic properties, its toxicity to humans and animals quickly halted such applications.[2] The International Agency for Research on Cancer (IARC) has classified patulin in Group 3, "not classifiable as to its carcinogenicity to humans," due to limited data.[1][4] However, its genotoxic potential is recognized, as it can impair DNA synthesis and induce oxidative damage.[1]
Mechanism of Action: The Critical Role of the Sulfhydryl Group
The primary mechanism driving patulin's toxicity is its potent electrophilic nature. It readily reacts with nucleophilic sulfhydryl (-SH) groups present in amino acids like cysteine and, most importantly, in the cellular antioxidant glutathione (GSH).[1][4][5]
This interaction leads to two critical downstream events:
-
Formation of Patulin-Thiol Adducts: Covalent binding to proteins can inhibit enzyme function and disrupt cellular processes.[6]
-
Depletion of Intracellular Glutathione: GSH is the cell's primary defense against reactive oxygen species (ROS). Depletion of GSH disrupts the cellular redox balance, leading to a surge in ROS, oxidative stress, lipid peroxidation, and ultimately, apoptosis or cell death.[7][8][9]
Studies have consistently shown that the formation of patulin-cysteine adducts results in a significantly less toxic compound. In mouse feeding tests, the oral 50% lethal dose (LD50) for patulin was 29 mg/kg, while the patulin-cysteine adduct mixture had an LD50 greater than 2,370 mg/kg, demonstrating a dramatic reduction in acute toxicity.[10] This underscores that the reactivity of the parent patulin molecule is the key driver of its hazardous effects.
Caption: Patulin's toxicity pathway via glutathione depletion and oxidative stress.
This compound: A Structurally Attenuated Derivative
This compound (CAS No: 123251-09-2) is a derivative of patulin where the hydroxyl (-OH) group at the C4 position is replaced by a methoxy (-OCH3) group.[11] This seemingly minor modification has profound implications for its chemical reactivity and, consequently, its expected biological toxicity.
The hydroxyl group in patulin is part of a hemiacetal functional group. In an aqueous environment, this hemiacetal can exist in equilibrium with its open-chain aldehyde form. This aldehyde is a strong electrophile, readily attacked by the nucleophilic thiol groups of cysteine and glutathione.
By converting the hydroxyl group to a methyl ether, the hemiacetal is transformed into a more stable acetal. This structural change effectively "locks" the ring structure, preventing the formation of the highly reactive aldehyde intermediate. This chemical stabilization is the central reason to hypothesize a significantly lower toxicity profile for this compound compared to its parent compound. It is predicted to have a greatly diminished capacity for reacting with biological thiols, thereby neutralizing the primary mechanism of patulin-induced toxicity.
Comparative Toxicity Analysis: An Evidence-Based Hypothesis
Based on the mechanistic understanding of patulin, we can formulate a strong hypothesis regarding the comparative toxicity of the two compounds.
| Feature | Patulin | This compound | Rationale for Difference |
| Key Functional Group | Hemiacetal (-OH) | Acetal (-OCH3) | The methyl ether group prevents the ring-opening that forms the reactive aldehyde. |
| Reactivity with Thiols | High | Hypothesized to be Very Low | Lacks the electrophilic aldehyde intermediate required for adduct formation. |
| GSH Depletion | High | Hypothesized to be Negligible | Without reaction, it cannot deplete cellular glutathione stores. |
| Oxidative Stress | Induces Significant Stress | Hypothesized to be Non-Inductive | The primary trigger for oxidative stress (GSH depletion) is absent. |
| Predicted Cytotoxicity | High | Hypothesized to be Low to None | Toxicity is directly linked to thiol reactivity, which has been structurally minimized. |
Experimental Guide: A Protocol for Comparative Cytotoxicity Assessment
To empirically validate the hypothesized difference in toxicity, the following experimental workflow is proposed. This guide is designed for researchers equipped with standard cell culture and laboratory facilities.
Caption: Proposed experimental workflow for comparing compound toxicities.
Objective
To quantitatively compare the in vitro cytotoxicity of patulin and this compound on a human cell line and to assess their respective impacts on intracellular glutathione levels.
Materials
-
Cell Line: HepG2 (human liver carcinoma) or Caco-2 (human colorectal adenocarcinoma) cells.
-
Reagents: Patulin, this compound, Dimethyl sulfoxide (DMSO), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Assay Kits: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit, Glutathione (GSH) colorimetric detection kit.
-
Equipment: 96-well cell culture plates, incubator (37°C, 5% CO2), microplate reader.
Step-by-Step Protocol: MTT Cytotoxicity Assay
The MTT assay is a standard colorimetric test for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
-
Cell Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare stock solutions of patulin and this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure the final DMSO concentration in all wells is <0.5%. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Incubate the plates for 24 or 48 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for each compound.
Step-by-Step Protocol: Intracellular GSH Assay
This assay directly tests the core mechanistic hypothesis by measuring the depletion of glutathione.
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates with a higher cell density (e.g., 2 x 10^5 cells/well) using a few key concentrations of each compound (e.g., IC25, IC50, and IC75 of patulin, and equivalent concentrations for the methyl ether).
-
Cell Lysis: After the treatment period (e.g., 24 hours), wash the cells with PBS and lyse them according to the manufacturer's protocol for the chosen GSH detection kit.
-
Assay Procedure: Perform the colorimetric assay as per the kit's instructions. This typically involves a reaction where GSH reacts with a chromogen to produce a colored product.
-
Data Acquisition: Measure the absorbance at the specified wavelength (often ~412 nm).
-
Analysis: Quantify the GSH concentration based on a standard curve. Express the results for treated cells as a percentage of the GSH level in control cells.
Predicted Outcomes and Implications
Based on the chemical principles outlined, the experimental results are expected to show a stark contrast between the two compounds.
| Compound | Predicted IC50 (HepG2, 48h) | Predicted Impact on Intracellular GSH |
| Patulin | Low µM range | Dose-dependent, significant reduction |
| This compound | High µM range or No cytotoxicity observed | No significant change from control |
Should these results be confirmed, it would provide strong evidence that the methylation of the C4 hydroxyl group effectively detoxifies patulin by preventing its reaction with cellular thiols. This finding would have significant implications, suggesting that this compound could serve as a valuable non-toxic control compound in mycotoxin research or as a scaffold for developing other biologically active molecules where the inherent toxicity of the patulin backbone is undesirable.
Conclusion
While patulin poses a well-established toxicological risk driven by its electrophilic reactivity, its derivative, this compound, is fundamentally different from a chemical standpoint. The structural modification from a hemiacetal to a stable acetal is hypothesized to abrogate its ability to form adducts with cellular thiols, thereby neutralizing its primary toxicity mechanism. The provided experimental protocols offer a clear and robust framework for researchers to empirically test this hypothesis. This guide serves not only as a comparative analysis but also as a practical tool to facilitate further investigation into the structure-activity relationships of this important mycotoxin family.
References
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Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins, 2(4), 613–631. [Link][1][2][3]
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Ramalingam, S., et al. (2019). Toxicological effects of patulin mycotoxin on the mammalian system: an overview. Toxin Reviews, 38(3), 233-247. [Link]
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Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins. [Link]
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Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. ResearchGate. [Link]
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Pfeiffer, E., et al. (2005). Patulin reduces glutathione level and enzyme activities in rat liver slices. Molecular Nutrition & Food Research, 49(4), 329-36. [Link]
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Kovalsky, P., et al. (2021). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins. [Link]
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Ziarati, P., et al. (2019). Introduction of Methods to Reduce and Remove Patulin from Food Products. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Food Science and Technology, 76(2). [Link]
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Gao, H., et al. (2022). Patulin Detoxification by Recombinant Manganese Peroxidase from Moniliophthora roreri Expressed by Pichia pastoris. Journal of Fungi. [Link]
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Kumar, A., et al. (2022). Patulin: A potentially harmful food contaminant. International Journal of Chemical Studies, 10(3), 11-18. [Link]
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Fliege, R., & Metzler, M. (2000). Electrophilic Properties of Patulin. N-Acetylcysteine and Glutathione Adducts. Chemical Research in Toxicology, 13(5), 373-381. [Link]
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Jackson, L., & Dombrink-Kurtzman, M. A. (2008). Comprehensive Review of Patulin Control Methods in Foods. Journal of Food Protection. [Link]
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Al-Jaal, B. A., et al. (2019). In-Vitro Cell Culture for Efficient Assessment of Mycotoxin Exposure, Toxicity and Risk Mitigation. Toxins. [Link]
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Ngolong Ngea, G. L., et al. (2022). Mechanism of patulin driving toxicity at the cellular level. ResearchGate. [Link]
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Pfeiffer, E., et al. (2005). Patulin reduces glutathione level and enzyme activities in rat liver slices. ResearchGate. [Link]
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da Silva, S. J. N., et al. (2008). Patulin in food: state-of-the-art and analytical trends. ResearchGate. [Link]
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Lindroth, S., & von Wright, A. (1978). Comparison of the toxicities of patulin and patulin adducts formed with cysteine. Applied and Environmental Microbiology, 35(6), 1003–1007. [Link]
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Welke, J. E., et al. (2019). Mitigation of Patulin in Fresh and Processed Foods and Beverages. Toxins. [Link]
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Iwahashi, H., et al. (2007). Mechanisms of patulin toxicity under conditions that inhibit yeast growth. Journal of Toxicological Sciences, 32(3), 285-95. [Link]
-
Li, Y., et al. (2024). Detoxification of Mycotoxin Patulin by the Yeast Kluyveromyces marxianus YG-4 in Apple Juice. Journal of Agricultural and Food Chemistry. [Link]
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Lee, H. J., et al. (2020). Natural Thiols, but Not Thioethers, Attenuate Patulin-Induced Endoplasmic Reticulum Stress in HepG2 Cells. Toxins. [Link]
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Lewis, C. W., et al. (2000). Increased cytotoxicity of food-borne mycotoxins toward human cell lines in vitro via enhanced cytochrome p450 expression using the MTT bioassay. Mycopathologia, 151(1), 39-46. [Link]
-
Gao, Y., et al. (2024). Scheme to remove patulin using biotechnological methods. ResearchGate. [Link]
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Twarużek, M., et al. (2014). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Folia Biologica et Oecologica, 10, 23-28. [Link]
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A Researcher's Guide to Validating the Genotoxic Effects of Patulin Derivatives Using the Comet Assay
Introduction: The Genotoxic Threat of Patulin and the Need for Robust Validation
Patulin is a mycotoxin produced by several species of fungi, most notably Aspergillus and Penicillium, which commonly contaminate apples and other fruits.[1][2] Its presence in the food chain, particularly in apple juice and other apple-based products, poses a significant health risk.[2] Patulin is known to be mutagenic, carcinogenic, and teratogenic, with its genotoxicity being a primary concern.[3][4] The toxin exerts its harmful effects through various mechanisms, including the induction of DNA strand breaks and the formation of DNA adducts.[2][5]
The development of patulin derivatives, either through natural biotransformation or synthetic modification, necessitates a thorough evaluation of their genotoxic potential.[6] Some derivatives may exhibit reduced toxicity, offering potential avenues for detoxification strategies, while others could be even more harmful than the parent compound. Therefore, a sensitive and reliable method for assessing DNA damage is crucial.
The comet assay stands out as a powerful tool for this purpose.[7][8] It is a sensitive method for detecting DNA single- and double-strand breaks, alkali-labile sites, and DNA cross-links at the level of individual cells.[9][10] Its versatility allows for both in vitro and in vivo applications, making it an invaluable asset in toxicology and drug development.[7][11] This guide will focus on the alkaline version of the comet assay, which is particularly sensitive for detecting a broad spectrum of DNA damage.[9][12]
The Comet Assay: Principle and Rationale for Use
The comet assay, or single cell gel electrophoresis, is based on the principle that damaged DNA, containing strand breaks, migrates further in an electric field than undamaged, supercoiled DNA.[13][14] The resulting image, when visualized under a microscope, resembles a "comet," with the head composed of intact DNA and the tail consisting of fragmented DNA. The length and intensity of the comet tail are directly proportional to the extent of DNA damage.[14][15]
Why the Alkaline Comet Assay is the Method of Choice for Patulin Derivatives:
-
High Sensitivity: The alkaline version (pH > 13) of the assay is capable of detecting a wide range of DNA lesions, including single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites, which are relevant to the mechanisms of patulin-induced genotoxicity.[9][12]
-
Single-Cell Analysis: It provides data at the individual cell level, allowing for the detection of genotoxic effects in heterogeneous cell populations and the identification of subpopulations with varying degrees of DNA damage.[7]
-
Versatility: The assay can be adapted for various cell types and can be used in both in vitro and in vivo studies, providing a comprehensive toxicological profile.[11][16]
-
Regulatory Acceptance: The in vivo mammalian alkaline comet assay is recognized by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 489, adding weight to the data generated.[17][18]
Experimental Design: A Comparative Analysis of Patulin and its Derivatives
A robust experimental design is paramount for obtaining meaningful and comparable data. The following outlines a recommended approach for comparing the genotoxic effects of patulin and its derivatives.
Test Compounds and Controls
-
Patulin (Parent Compound): Serves as the primary positive control and the benchmark against which derivatives are compared.
-
Patulin Derivatives: The specific derivatives under investigation.
-
Negative Control: A vehicle control (e.g., cell culture medium, saline) that does not contain the test compounds.
-
Positive Control (Assay Validation): A known genotoxic agent (e.g., ethyl methanesulfonate (EMS) or hydrogen peroxide) to ensure the assay is performing correctly.
Cell Line Selection
The choice of cell line is critical and should be relevant to the potential target organs of patulin toxicity. Human-derived cell lines are often preferred for their relevance to human health.
-
HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for toxicology studies due to its metabolic capabilities, which can be important for assessing the genotoxicity of metabolites.
-
Caco-2 (Human Colorectal Adenocarcinoma): Represents the intestinal epithelium, a primary site of exposure to ingested mycotoxins.
-
Primary Cells: While more complex to work with, primary hepatocytes or intestinal epithelial cells can provide more physiologically relevant data.
Detailed Protocol: The Alkaline Comet Assay
This protocol is a self-validating system, incorporating steps to ensure data integrity and reproducibility.
Materials and Reagents
-
Cells: Selected cell line cultured to ~80-90% confluency.
-
Test Compounds: Patulin and its derivatives, dissolved in an appropriate solvent.
-
Reagents for Comet Assay:
-
Low Melting Point Agarose (LMA)
-
Normal Melting Point Agarose (NMA)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO; pH 10)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA; pH > 13)
-
Neutralization Buffer (0.4 M Tris; pH 7.5)
-
DNA Staining Solution (e.g., SYBR® Green, Propidium Iodide)
-
-
Equipment:
-
Microscope slides (pre-coated or frosted)
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software
-
Experimental Workflow
The following diagram illustrates the key steps in the alkaline comet assay workflow.
Caption: Workflow of the Alkaline Comet Assay for Genotoxicity Testing.
Step-by-Step Methodology
-
Cell Preparation and Treatment:
-
Seed cells in appropriate culture vessels and allow them to attach and grow.
-
Expose cells to a range of concentrations of patulin and its derivatives for a defined period (e.g., 2-4 hours). Include negative and positive controls.
-
Causality: The concentration range should be determined by preliminary cytotoxicity assays (e.g., MTT, LDH) to ensure that the observed DNA damage is not a secondary effect of excessive cell death.[19]
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% Normal Melting Point Agarose (NMA) and allow it to solidify. This layer helps the subsequent agarose layers to adhere.
-
-
Cell Embedding:
-
Harvest the treated cells and resuspend them in phosphate-buffered saline (PBS) at a concentration of approximately 1 x 10^5 cells/mL.
-
Mix the cell suspension with 0.5% Low Melting Point Agarose (LMA) at a 1:10 (v/v) ratio at 37°C.
-
Pipette 75 µL of this mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides at 4°C for 10 minutes to allow the agarose to solidify.
-
-
Cell Lysis:
-
DNA Unwinding:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer for 20-40 minutes at 4°C.
-
Causality: The alkaline conditions unwind the DNA, exposing single-strand breaks and alkali-labile sites, which are crucial for their detection during electrophoresis.[9]
-
-
Electrophoresis:
-
Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes at 4°C.
-
Trustworthiness: These parameters should be optimized for the specific cell type and equipment to ensure consistent and reproducible results. The OECD TG 489 provides guidance on these parameters.[17]
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and wash them three times for 5 minutes each with Neutralization Buffer.
-
Stain the slides with a fluorescent DNA dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the extent of DNA damage.
-
Data Analysis and Interpretation
The primary endpoint of the comet assay is the quantification of DNA migration. Several parameters can be used for this:
-
% Tail DNA: The percentage of DNA that has migrated into the tail. This is a widely accepted and robust parameter.
-
Tail Length: The length of the comet tail from the head to the end.
-
Tail Moment: An integrated value that considers both the tail length and the amount of DNA in the tail (Tail Moment = Tail Length x % Tail DNA).
Interpreting the Results:
A statistically significant increase in the mean % Tail DNA (or other chosen parameter) in the treated groups compared to the negative control indicates a genotoxic effect. A dose-dependent increase in DNA damage provides stronger evidence of genotoxicity.
Self-Validating System:
-
Negative Control: Should exhibit minimal DNA damage, establishing the baseline for the experiment.
-
Positive Control: Must show a significant increase in DNA damage, confirming the assay's ability to detect genotoxic effects.
-
Historical Control Data: Comparing results to a laboratory's historical control data can help in identifying any experimental drift or anomalies.[19]
Comparative Data Presentation
To facilitate a clear comparison of the genotoxic potential of patulin and its derivatives, the quantitative data should be summarized in a table.
| Compound | Concentration (µM) | Mean % Tail DNA (± SD) | Fold Increase over Control | Statistical Significance (p-value) |
| Vehicle Control | - | 2.5 ± 0.8 | 1.0 | - |
| Patulin | 1 | 15.2 ± 2.1 | 6.1 | <0.01 |
| 5 | 35.8 ± 4.5 | 14.3 | <0.001 | |
| 10 | 62.1 ± 7.3 | 24.8 | <0.001 | |
| Derivative A | 1 | 5.1 ± 1.2 | 2.0 | >0.05 |
| 5 | 10.3 ± 1.9 | 4.1 | <0.05 | |
| 10 | 20.7 ± 3.4 | 8.3 | <0.01 | |
| Derivative B | 1 | 20.5 ± 3.0 | 8.2 | <0.01 |
| 5 | 48.9 ± 5.8 | 19.6 | <0.001 | |
| 10 | 75.4 ± 8.9 | 30.2 | <0.001 | |
| Positive Control (EMS) | 200 | 55.6 ± 6.2 | 22.2 | <0.001 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Alternative and Complementary Genotoxicity Assays
While the comet assay is a powerful tool, a comprehensive assessment of genotoxicity often involves a battery of tests.[20][21]
-
Micronucleus Assay: Detects chromosome breaks or damage to the mitotic apparatus. It is often used in combination with the comet assay to provide a more complete picture of genotoxic damage.[20][21]
-
Chromosomal Aberration Test: Examines structural changes in chromosomes.[20]
-
Ames Test (Bacterial Reverse Mutation Assay): A widely used screening test for mutagenicity in bacteria.[20]
The following diagram illustrates the relationship between these assays in a tiered testing strategy.
Caption: Tiered Strategy for Genotoxicity Testing.
Conclusion
The alkaline comet assay is a highly sensitive and versatile method for validating and comparing the genotoxic effects of patulin and its derivatives. By adhering to a well-designed experimental protocol that includes appropriate controls and by carefully interpreting the quantitative data, researchers can obtain reliable and reproducible results. This guide provides the necessary framework to confidently employ the comet assay in your research, contributing to a better understanding of the risks associated with these mycotoxins and aiding in the development of safer products.
References
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Møller, P. (2020). The comet assay: a versatile but complex tool in genotoxicity testing. Basic & Clinical Pharmacology & Toxicology, 127(1), 5-15. [Link]
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Agilent Technologies. (2023). What is the Comet Assay? A Simple Method to Detect DNA Damage. YouTube. [Link]
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Shukla, R., & Kumar, A. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. 21st Century Pathology. [Link]
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Collins, A. R., et al. (2022). Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols, 17(1), 1-28. [Link]
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Glaser, N., & Stopper, H. (2012). Patulin: Mechanism of genotoxicity. Food and Chemical Toxicology, 50(5), 1796-1801. [Link]
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Committee on Toxicity. (2019). Patulin in the diet of infants and young children. COT Statement. [Link]
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Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins, 2(4), 613-631. [Link]
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Mahato, D. K., et al. (2021). Patulin alters alpha-adrenergic receptor signalling and induces epigenetic modifications in the kidneys of C57BL/6 mice. Food and Chemical Toxicology, 153, 112267. [Link]
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Vagaská, B., et al. (2019). Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens. International Journal of Molecular Sciences, 20(11), 2796. [Link]
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McKelvey-Martin, V. J., Green, M. H., Schmezer, P., Pool-Zobel, B. L., De Méo, M. P., & Collins, A. (1993). The single cell gel electrophoresis assay (comet assay): a European review. Mutation research, 288(1), 47–63. [Link]
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Lu, Y., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (128), 55862. [Link]
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Hobbs, C. A., et al. (2014). Role of pathology peer review in interpretation of the comet assay. Toxicologic pathology, 42(7), 1083–1089. [Link]
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Yilmaz, S., Kaya, E., & Comakli, S. (2020). Genotoxic effects of mycotoxins. Toxicon, 185, 104-113. [Link]
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McGill University. (2015). Comet Assay Protocol. mcgillradiobiology.ca. [Link]
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Fernández-Cruz, M. L., et al. (2018). Prioritization of Mycotoxins Based on Their Genotoxic Potential with an In Silico-In Vitro Strategy. Toxins, 10(9), 363. [Link]
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Hartmann, A., et al. (2004). In vivo comet assay: use and status in genotoxicity testing. Mutagenesis, 19(1), 51-59. [Link]
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Tice, R. R., Agurell, E., Anderson, D., Burlinson, B., Hartmann, A., Kobayashi, H., Miyamae, Y., Rojas, E., Ryu, J. C., & Sasaki, Y. F. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and molecular mutagenesis, 35(3), 206–221. [Link]
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Kumar, A., et al. (2022). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. Animals, 12(19), 2630. [Link]
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Joksic, G., & Stankovic, A. (2014). Genotoxicity test methods - a tool for DNA and chromosome damage biomonitoring. Srpski arhiv za celokupno lekarstvo, 142(11-12), 778-783. [Link]
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OECD. (2014). Test No. 489: In Vivo Mammalian Alkaline Comet Assay. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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Kim, H. S., & Kim, M. S. (2019). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Journal of Cancer Prevention, 24(2), 77-85. [Link]
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Champions Oncology. (n.d.). DNA Damage Assays. Champions Oncology. [Link]
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Bunt, A. D. G., et al. (2023). Patulin Detoxification by Evolutionarily Divergent Reductases of Gluconobacter oxydans ATCC 621. Journal of Agricultural and Food Chemistry, 71(11), 4685-4694. [Link]
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Yilmaz, S., et al. (2019). Genotoxic and Mutagenic Effects of Mycotoxins: A Review. Journal of the Hellenic Veterinary Medical Society, 70(4), 1849-1860. [Link]
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Kojima, H. (2014). The JaCVAM / OECD activities on the comet assay. Presentation. [Link]
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OECD. (2016). OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vivo Mammalian Alkaline Comet Assay. Semantic Scholar. [Link]
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Hartmann, A., et al. (2003). Genetic Toxicity Assessment: Employing the Best Science for Human Safety Evaluation Part III: The Comet Assay as an Alternative to In Vitro Clastogenicity Tests for Early Drug Candidate Selection. Toxicological Sciences, 76(2), 229-237. [Link]
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Collins, A. R. (2004). The Comet Assay for DNA Damage and Repair. Molecular Biotechnology, 26(3), 249-261. [Link]
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Creative Bioarray. (2024). Comet Assay (Single Cell Gel Electrophoresis) Technical Principles and Operation Guide. Creative Bioarray. [Link]
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Kojima, H. (2015). The JaCVAM / OECD activities on the comet assay. Frontiers in Toxicology. [Link]
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Borrell, A., et al. (2023). MicotoXilico: An Interactive Database to Predict Mutagenicity, Genotoxicity, and Carcinogenicity of Mycotoxins. Toxins, 15(6), 374. [Link]
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OECD. (n.d.). OECD 489: Alkaline comet assay (in vivo mammalian). AltTox.org. [Link]
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A Comparative Guide to the Cross-Reactivity of Novel Anti-Patulin Adduct Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the cross-reactivity profiles of antibodies developed against patulin adducts. Historically, the development of high-affinity and specific antibodies against the mycotoxin patulin has been a significant challenge due to its small molecular size and high reactivity. This guide explores a paradigm-shifting strategy that targets a stable patulin adduct, leading to the generation of highly specific monoclonal antibodies, and compares their performance with other available immunological methods. Experimental data is presented to offer a clear comparison for researchers in the field.
The Challenge of Patulin Immunodetection: A Tale of Reactivity
Patulin, a mycotoxin produced by several species of Penicillium, Aspergillus, and Byssochlamys, is a common contaminant in apples and apple-derived products. Its presence in the food chain poses a significant health risk, necessitating sensitive and specific detection methods. However, traditional antibody development approaches targeting the native patulin molecule have been largely unsuccessful. This is primarily due to two factors:
-
Small Molecular Size: Patulin is a hapten, a small molecule that is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an immune response.
-
High Electrophilic Reactivity: The α,β-unsaturated lactone structure of patulin makes it highly reactive towards nucleophiles, such as the amino groups of lysine residues in carrier proteins. This reactivity leads to the formation of multiple, unstable adducts, resulting in a heterogeneous immunogen that fails to produce specific, high-affinity antibodies.[1]
These challenges have led to a notable absence of reliable and robust immunoassays for patulin, hindering rapid and on-site screening efforts.[1]
A Novel Immunization Strategy: Targeting a Stable Patulin Adduct
To overcome the inherent difficulties of using native patulin as an immunogen, a groundbreaking strategy has been developed that leverages the mycotoxin's reactivity in a controlled manner. This approach involves the reaction of patulin with an aryl-1,2-dithiolate to form a single, stable, and structurally complex adduct.[1] This adduct serves as a superior hapten for immunization, leading to the production of monoclonal antibodies with high affinity and specificity.
The Chemistry Behind the Strategy
The reaction of patulin with an aryl-1,2-dithiol, such as benzene-1,2-dithiol, proceeds rapidly and quantitatively in an aqueous medium at room temperature. This reaction yields a stable dithiol adduct with a well-defined structure, ideal for conjugation to a carrier protein.[1]
Experimental Protocol: Synthesis of Patulin-Benzene-1,2-dithiol Adduct (Adduct I)
This protocol describes the synthesis of the stable patulin adduct used for immunization.
Materials:
-
Patulin
-
Benzene-1,2-dithiol
-
Sodium Hydroxide (NaOH)
-
Phosphate Buffer (PB)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Formic Acid (HCO₂H)
Procedure:
-
Preparation of Disodium Benzene-1,2-thiolate: Prepare a solution of the (bis)thiolate by reacting benzene-1,2-dithiol with two equivalents of NaOH in Milli-Q water.
-
Reaction with Patulin: Add the (bis)thiolate solution to a stirred solution of patulin in PB at room temperature.
-
Stirring: Allow the mixture to stir for 20 minutes.
-
Acidification and Extraction: Cool the reaction mixture in an ice-water bath and acidify to pH 3-4 with formic acid. Extract the adduct with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Wash the combined organic phases with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the patulin adduct (Adduct I).[1]
Caption: Workflow for the synthesis of the stable patulin-dithiol adduct.
Immunogen Preparation and Antibody Production
The synthesized patulin adduct is then conjugated to a carrier protein, such as Bovine Serum Albumin (BSA), to create the immunogen. This is typically achieved by introducing a linker with a reactive group (e.g., a carboxylic acid) to the adduct, which can then be coupled to the amine groups of the carrier protein using standard carbodiimide chemistry.
Caption: Experimental workflow for immunogen preparation and monoclonal antibody production.
This well-defined immunogen elicits a robust and specific immune response, leading to the successful generation of monoclonal antibodies that recognize the patulin adduct with high affinity.[1]
Comparative Cross-Reactivity Analysis
The ultimate measure of an antibody's utility in a diagnostic assay is its specificity. An ideal antibody should exhibit high affinity for its target analyte and negligible cross-reactivity with other structurally similar or co-occurring compounds. This section compares the cross-reactivity profiles of antibodies developed against patulin adducts with those of a commercially available ELISA kit.
Cross-Reactivity of Monoclonal Antibodies Against Patulin-Aryl-1,2-Dithiolate Adduct
Recent studies have demonstrated the exceptional specificity of monoclonal antibodies raised against the patulin-benzene-1,2-dithiolate adduct. In competitive ELISA formats, these antibodies show high affinity for the patulin adduct and, importantly, do not recognize the derivatizing agent (benzene-1,2-dithiol) or native, underivatized patulin. Furthermore, these antibodies have been shown to have no cross-reactivity with other regulated mycotoxins.[1]
While a comprehensive quantitative cross-reactivity table from the primary literature is not yet available, the qualitative data strongly suggests a significant leap forward in achieving patulin-specific immunoassays.
Cross-Reactivity of a Commercial Patulin ELISA Kit
For comparison, we present the cross-reactivity data from a commercially available patulin ELISA test kit. This kit also utilizes a derivatization step, indicating that the antibodies are likely directed against a patulin adduct.
| Compound | Concentration Tested (ppb) | Cross-Reactivity (%) |
| Patulin | - | 100 |
| 5-(Hydroxymethyl) Furfural | 10,000 | <0.001 |
| Aflatoxin B1 | 10,000 | <0.001 |
| Deoxynivalenol | 1,000 | <0.01 |
| Fumonisin B1 | 500 | <0.01 |
| Ochratoxin A | 100 | <0.1 |
Data sourced from a validation report for a commercial Patulin ELISA Test Kit.[2]
The data indicates that this commercial kit exhibits very low cross-reactivity with other common mycotoxins and with 5-hydroxymethylfurfural (5-HMF), a compound that can be present in heat-processed fruit products and has the potential to interfere with some analytical methods.
Experimental Workflow: Competitive ELISA for Patulin Adduct Detection
The high specificity of anti-patulin adduct antibodies enables their use in sensitive and reliable competitive ELISA formats. The following is a generalized protocol for such an assay.
Experimental Protocol: Direct Competitive ELISA for Patulin
Principle:
This is a direct competitive ELISA based on the recognition of a derivatized patulin by specific monoclonal antibodies. Patulin in the standards and samples is first derivatized to form the stable adduct. The derivatized analyte then competes with a fixed amount of enzyme-labeled patulin conjugate for a limited number of binding sites on the monoclonal anti-patulin adduct antibodies coated on the microtiter wells.
Materials:
-
Microtiter plate coated with anti-patulin adduct monoclonal antibody
-
Patulin standards
-
Derivatization reagent
-
Patulin-enzyme conjugate solution
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Sample diluent
Procedure:
-
Sample Preparation and Derivatization:
-
Extract patulin from the sample matrix using an appropriate solvent.
-
Add the derivatization reagent to the extracts and patulin standards.
-
Incubate to allow for the complete formation of the patulin adduct.
-
-
Competitive Reaction:
-
Add the derivatized standards and samples to the antibody-coated microtiter wells.
-
Add the patulin-enzyme conjugate to the wells.
-
Incubate to allow for competition between the free (derivatized) patulin and the enzyme-conjugated patulin for the antibody binding sites.
-
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Reaction: Add the substrate solution to the wells. The enzyme bound to the plate will convert the substrate, resulting in a color change.
-
Stopping the Reaction: Add the stop solution to halt the color development.
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of patulin in the sample.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the patulin concentration in the samples by interpolating their absorbance values from the standard curve.[3][4]
-
Caption: Step-by-step workflow of a direct competitive ELISA for patulin detection.
Conclusion and Future Perspectives
The development of antibodies targeting stable patulin adducts represents a significant advancement in the field of mycotoxin analysis. This strategy effectively circumvents the long-standing challenges associated with the high reactivity and low immunogenicity of the native patulin molecule. The resulting monoclonal antibodies exhibit high specificity, paving the way for the development of reliable and sensitive immunoassays for routine monitoring of patulin in food products.
The comparative data, although still emerging, strongly suggests that these novel antibodies offer superior performance in terms of specificity compared to previously attempted approaches. Future work should focus on generating comprehensive, quantitative cross-reactivity data for these antibodies against a wider panel of patulin analogs, degradation products, and other relevant food contaminants. This will further solidify their position as the gold standard for immunochemical detection of patulin and facilitate their broader adoption in food safety testing and regulatory compliance.
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Akerblom, M. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins, 2(4), 696-719.[9]
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Esteve-Turrillas, F. A., et al. (2025). Competitive cytometry-based immunoassay for patulin determination in apple juice. OPUS.[10]
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McElroy, L. J., & Weiss, C. M. (1993). The production of polyclonal antibodies against the mycotoxin derivative patulin hemiglutarate. Canadian Journal of Microbiology, 39(9), 861-863.[13]
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Rask, C., et al. (2020). Cross-Reactivity, Epitope Mapping, and Potency of Monoclonal Antibodies to Class 5 Fimbrial Tip Adhesins of Enterotoxigenic Escherichia coli. mBio, 11(5), e02324-20.[15]
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Goryacheva, I. Y., et al. (2013). Cross-Reactivity of Antibodies in Some Commercial Deoxynivalenol Test Kits against Some Fusariotoxins. Journal of Agricultural and Food Chemistry, 61(48), 11846-11853.[16]
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A Comparative Guide to the In Vitro and In Vivo Toxicity of Patulin: Bridging the Gap in Toxicological Assessment
Notice: Initial literature searches for "(S)-Patulin Methyl Ether" did not yield sufficient specific data for a comprehensive toxicological comparison. This guide will therefore focus on its parent compound, patulin , a widely studied mycotoxin. The principles, methodologies, and correlation analyses presented herein establish a robust framework that can be applied to this compound as data becomes available.
Introduction: The Patulin Problem and the In Vitro-In Vivo Quandary
Patulin (PAT) is a mycotoxin produced by several fungal species, including Penicillium, Aspergillus, and Byssochlamys, which commonly contaminate apples and apple-derived products.[1][2][3] Its presence in the food chain is a significant public health concern, leading regulatory bodies like the US Food and Drug Administration (FDA) and the European Commission to set maximum permissible levels in foodstuffs.[1] Understanding the toxicological profile of patulin is paramount for accurate risk assessment. This is typically achieved through a combination of in vitro (cell-based) and in vivo (animal model) studies.
However, a critical challenge in modern toxicology is correlating the results from these two approaches. In vitro assays offer high-throughput, cost-effective screening and mechanistic insights, but can lack the systemic complexity of a whole organism. In vivo studies provide data on systemic toxicity, organ-specific effects, and metabolic fate, but are resource-intensive and raise ethical considerations. This guide provides a comparative analysis of patulin's toxicity in both systems, explains the underlying mechanisms, and details the experimental protocols necessary to generate such data, offering a blueprint for a comprehensive toxicological evaluation.
The Core Mechanism of Patulin Toxicity: A Thiol-Reactive Electrophile
The toxicity of patulin is primarily attributed to its high affinity for sulfhydryl (-SH) groups.[1][2] This chemical reactivity allows it to form covalent adducts with thiol-containing molecules, most notably the tripeptide glutathione (GSH) and cysteine residues within proteins.[2][4]
-
Glutathione Depletion: Glutathione is a cornerstone of the cell's antioxidant defense system. By binding to and depleting intracellular GSH, patulin compromises the cell's ability to neutralize reactive oxygen species (ROS).[5][6]
-
Enzyme Inhibition: The formation of adducts with protein cysteine residues can lead to the inhibition of critical enzymes, disrupting cellular function.[1][7]
This primary mechanism triggers a cascade of downstream events, including oxidative stress, mitochondrial dysfunction, and ultimately, cell death.[8][9]
Caption: Workflow for In Vitro-In Vivo Correlation.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the IC50 value of patulin on a selected cell line (e.g., HEK293).
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of patulin in DMSO. Serially dilute the stock in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a media-only blank.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared patulin dilutions or controls to the respective wells. Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of patulin concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol estimates the LD50 in a rodent model (e.g., Sprague-Dawley rats) while minimizing animal usage.
-
Animal Acclimation: Acclimate male and female Sprague-Dawley rats (8-12 weeks old) for at least 5 days, with free access to food and water.
-
Dosing Preparation: Prepare patulin in a suitable vehicle (e.g., citrate buffer).
-
Initial Dosing: Fast one animal overnight. Administer a starting dose (e.g., 35 mg/kg) via oral gavage.
-
Observation: Observe the animal closely for the first 4 hours and then daily for 14 days for signs of toxicity (e.g., changes in behavior, weight loss, mortality).
-
Sequential Dosing:
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 1.5-2.0).
-
If the animal dies, the next animal is given a lower dose.
-
-
Termination: Continue this sequence until the stopping criteria are met (e.g., a specified number of reversals in outcome).
-
Data Analysis: Use statistical software (e.g., AOT425StatPgm) to calculate the LD50 and confidence intervals from the sequence of outcomes.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs (stomach, intestines, liver, kidneys) for histopathological examination.
Conclusion
The toxicological profiles of patulin derived from in vitro and in vivo studies are qualitatively consistent, pointing to thiol-reactivity and oxidative stress as the primary drivers of its toxicity. While in vitro models excel at rapidly elucidating cellular mechanisms and providing comparative cytotoxicity data, they cannot fully replicate the complex metabolic and systemic interactions that occur in a whole organism. Consequently, in vivo studies remain essential for determining systemic toxicity, identifying target organs, and establishing safe exposure levels. A comprehensive risk assessment for patulin, or any novel derivative like this compound, requires an integrated approach that leverages the strengths of both methodologies to bridge the gap between cellular response and organism-level outcome.
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Puel, O., Galtier, P., & Oswald, I. P. (2010). Biosynthesis and Toxicological Effects of Patulin. Toxins, 2(4), 613–631. [Link]
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Pal, A., Alam, S., Kumar, R., Ansari, K. M., & Das, M. (2017). Toxicological effects of patulin mycotoxin on the mammalian system: an overview. Toxin Reviews, 38(2), 168-182. [Link]
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Kumar, R., Pal, A., & Ansari, K. M. (2017). Toxicological effect of Patulin mycotoxin on mammalian system: An Overview. ResearchGate. [Link]
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Skrzydlewski, P., Twarużek, M., & Grajewski, J. (2022). Cytotoxicity of patulin tested on different cell lines. ResearchGate. [Link]
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Committee on Toxicity. (2019). Patulin in the diet of infants and young children. Food Standards Agency. [Link]
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Gao, Y., Liu, Y., Zhang, Y., et al. (2022). Analysis of the Combined Toxic Effects of AFB1, DON, and OTA Complex Contamination in Caco-2, HK-2, SK-N-SH and HepG2 Cells. Toxins, 14(11), 776. [Link]
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Reddy, B. N., & Regulator, T. (2005). Comprehensive Review of Patulin Control Methods in Foods. ResearchGate. [Link]
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Juan-García, A., Juan, C., & Font, G. (2024). Study of cytotoxicity in neuroblastoma cell line exposed to patulin and citrinin. Food and Chemical Toxicology, 186, 114556. [Link]
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Kwon, O., Soung, N. K., Thimmegowda, N. R., et al. (2007). Induction of oxidative stress response by the mycotoxin patulin in mammalian cells. Toxicological Sciences, 95(2), 340-347. [Link]
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Rodríguez-Bencomo, J. J., Solís-Solís, H. M., Welti-Chanes, J., & Ramírez-Gilly, M. (2020). Formation of patulin-glutathione conjugates induced by pulsed light: A tentative strategy for patulin degradation in apple juices. Food Chemistry, 316, 126343. [Link]
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Vidal, A., Ouhibi, S., Ghali, R., et al. (2019). The mycotoxin patulin: An updated short review on occurrence, toxicity and analytical challenges. Food and Chemical Toxicology, 129, 249-256. [Link]
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Zhang, Q., Li, M., Wang, Y., et al. (2022). Toxicity mechanism of patulin on 293 T cells and correlation analysis of Caspase family. Journal of Toxicology, 2022, 9989031. [Link]
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Rodríguez-Bencomo, J. J., Solís-Solís, H. M., Welti-Chanes, J., & Ramírez-Gilly, M. (2020). Formation of patulin-glutathione conjugates induced by pulsed light: A tentative strategy for patulin degradation in apple juices. Scite. [Link]
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Fliegl, K. A., & Metzler, M. (2000). Patulin reduces glutathione level and enzyme activities in rat liver slices. Toxicology, 151(1-3), 57-66. [Link]
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A Comparative Guide to Patulin and Other Key Mycotoxins in Food Safety Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of patulin with other significant mycotoxins—aflatoxin B1, ochratoxin A, and citrinin—from a food safety and toxicological perspective. We will delve into their chemical nature, mechanisms of toxicity, regulatory landscapes, and the analytical methodologies essential for their detection and control.
A preliminary note on the topic: The subject of this guide is the naturally occurring mycotoxin patulin . (S)-Patulin Methyl Ether is a related synthetic derivative, sometimes used as a chemical intermediate or research standard.[1][2] For the purposes of food safety and toxicology, the focus remains squarely on patulin, the compound produced by fungi that contaminates food supplies.
Introduction to the Mycotoxin Threat
Mycotoxins are toxic secondary metabolites produced by various fungi, primarily belonging to the Aspergillus, Penicillium, and Fusarium genera.[3] Their presence in the food chain is an unavoidable global issue, posing significant risks to human and animal health and causing substantial economic losses.[4] These toxins can contaminate a wide array of agricultural commodities, including grains, nuts, fruits, and coffee, both pre- and post-harvest.[3][5] Due to their chemical stability, many mycotoxins can survive food processing, making their detection and management a critical priority for regulatory agencies and food producers worldwide.[6][7][8] This guide will compare the properties and risks associated with four major mycotoxins.
Physicochemical Properties and Occurrence
The chemical structure of a mycotoxin dictates its stability, solubility, and biological reactivity. These properties, in turn, influence its prevalence in different food matrices and the analytical strategies required for its detection.
| Mycotoxin | Chemical Formula | Molar Mass ( g/mol ) | Key Physicochemical Properties & Common Food Sources |
| Patulin | C₇H₆O₄ | 154.12 | A heat-stable lactone, soluble in water and organic solvents.[6] Primarily found in rotting apples and apple-based products like juice and cider.[6][9][10] Its presence is an indicator of poor-quality fruit used in production.[6] |
| Aflatoxin B1 (AFB1) | C₁₇H₁₂O₆ | 312.28 | A highly stable difuranocoumarin. Commonly contaminates corn, peanuts, tree nuts, and cottonseed.[3][11][12] Its metabolite, Aflatoxin M1, can be found in the milk of animals that have consumed contaminated feed.[3][12] |
| Ochratoxin A (OTA) | C₂₀H₁₈ClNO₆ | 403.81 | A chlorinated polyketide linked to phenylalanine. Found in a wide range of commodities, including cereals (wheat, barley), coffee, wine, grapes, and pork products.[5][13][14] |
| Citrinin (CIT) | C₁₃H₁₄O₅ | 250.25 | A polyketide mycotoxin.[15] Often co-occurs with Ochratoxin A.[16] Primarily found in stored grains but also in fruits, red yeast rice, and other plant products.[15][16][17] |
Mechanisms of Toxicity: A Comparative Analysis
The toxicity of mycotoxins stems from their ability to interfere with fundamental cellular processes. Understanding these mechanisms is crucial for risk assessment and the development of potential therapeutic interventions.
Patulin: The Sulfhydryl Scavenger
Patulin's primary mechanism of toxicity involves its high reactivity with free sulfhydryl (-SH) groups in biomolecules like glutathione (GSH) and cysteine residues in proteins.[6][18] This interaction leads to widespread enzyme inhibition and depletion of cellular antioxidant defenses.
-
Key Toxicological Events:
-
Glutathione Depletion: Patulin rapidly forms adducts with GSH, depleting the cell's primary defense against oxidative stress.[19]
-
Enzyme Inactivation: By binding to -SH groups in the active sites of enzymes, patulin disrupts critical metabolic pathways.[20]
-
DNA Damage: Patulin is genotoxic and is suspected to cause DNA damage through cross-linking, leading to the formation of micronuclei and chromosomal aberrations.[19]
-
Barrier Dysfunction: In the intestine, patulin can disrupt tight junctions between epithelial cells, compromising the gut barrier function.[18]
-
PAT [label="Patulin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SH [label="Sulfhydryl Groups\n(Glutathione, Cysteine in Proteins)", fillcolor="#F1F3F4", fontcolor="#202124"]; Adducts [label="Covalent Adducts", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme [label="Enzyme Inactivation", fillcolor="#FBBC05", fontcolor="#202124"]; GSH_Dep [label="Glutathione Depletion", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="DNA Cross-linking\n& Damage", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis &\nCell Injury", fillcolor="#5F6368", fontcolor="#FFFFFF"];
PAT -> SH [arrowhead=tee, color="#202124"]; SH -> Adducts [label=" forms", color="#202124"]; Adducts -> {Enzyme, GSH_Dep} [arrowhead=none, color="#202124"]; GSH_Dep -> ROS [label=" leads to", color="#202124"]; {ROS, PAT} -> DNA [color="#202124"]; {Enzyme, DNA} -> Apoptosis [color="#202124"]; }
Mechanism of Patulin Toxicity.
Aflatoxin B1: The Genotoxic Carcinogen
Aflatoxin B1 (AFB1) is renowned as one of the most potent naturally occurring hepatocarcinogens.[11][21] Its toxicity is not inherent but arises from metabolic activation in the liver.
-
Key Toxicological Events:
-
Metabolic Activation: In the liver, cytochrome P450 (CYP450) enzymes metabolize AFB1 into the highly reactive Aflatoxin B1-8,9-exo-epoxide (AFBO).[11][22][23]
-
DNA Adduct Formation: The electrophilic AFBO readily attacks the N7 position of guanine residues in DNA, forming AFB1-N7-Gua adducts.[11][22]
-
Genetic Mutation: These DNA adducts are mutagenic and can lead to GC → TA transversions. A characteristic mutation in codon 249 of the p53 tumor suppressor gene is strongly associated with AFB1-induced hepatocellular carcinoma (HCC).[11]
-
Oxidative Stress: The metabolism of AFB1 also generates reactive oxygen species (ROS), contributing to cellular damage.[22][23]
-
AFB1 [label="Aflatoxin B1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Liver [label="Liver Metabolism\n(CYP450)", fillcolor="#F1F3F4", fontcolor="#202124"]; AFBO [label="AFB1-8,9-epoxide\n(AFBO)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="AFB1-N7-Gua\nDNA Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Mutation [label="p53 Gene Mutation\n(Codon 249)", fillcolor="#FBBC05", fontcolor="#202124"]; HCC [label="Hepatocellular\nCarcinoma (HCC)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
AFB1 -> Liver [label=" ingestion", color="#202124"]; Liver -> AFBO [label=" activation", color="#202124"]; AFBO -> DNA [label=" attacks", arrowhead=tee, color="#202124"]; DNA -> Adduct [label=" forms", color="#202124"]; Adduct -> Mutation [label=" causes", color="#202124"]; Mutation -> HCC [label=" leads to", color="#202124"]; }
Mechanism of Aflatoxin B1 Carcinogenicity.
Ochratoxin A: The Protein Synthesis Inhibitor
Ochratoxin A (OTA) is primarily a nephrotoxin, with its mechanism centered on its structural similarity to the amino acid phenylalanine.[24]
-
Key Toxicological Events:
-
Competitive Inhibition: OTA competitively inhibits phenylalanyl-tRNA synthetase, an enzyme crucial for charging tRNA with phenylalanine. This action blocks protein synthesis.[24]
-
Oxidative Stress: OTA has been shown to induce lipid peroxidation and generate oxidative stress, which may contribute to its carcinogenicity and nephrotoxicity.[24][25]
-
DNA Adducts: Evidence suggests that OTA can lead to the formation of DNA adducts, explaining observed DNA single-strand breaks.[24]
-
Disruption of Gluconeogenesis: OTA can lower levels of phosphoenolpyruvate carboxykinase, a key enzyme in the synthesis of glucose.[24]
-
OTA [label="Ochratoxin A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phe [label="Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthetase [label="Phenylalanyl-tRNA\nSynthetase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition of\nProtein Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Nephro [label="Nephrotoxicity &\nCarcinogenicity", fillcolor="#5F6368", fontcolor="#FFFFFF"];
OTA -> Synthetase [label=" inhibits", arrowhead=tee, color="#202124"]; Phe -> Synthetase [label=" competes with", style=dashed, color="#202124"]; Synthetase -> Inhibition [label=" leads to", color="#202124"]; OTA -> ROS [label=" induces", color="#202124"]; {Inhibition, ROS} -> Nephro [color="#202124"]; }
Mechanism of Ochratoxin A Toxicity.
Citrinin: The Mitochondrial Disruptor
Citrinin's toxicity is strongly linked to its detrimental effects on mitochondria, the powerhouses of the cell. It is also a known nephrotoxin.[16][26]
-
Key Toxicological Events:
-
Mitochondrial Dysfunction: Citrinin disrupts the mitochondrial membrane and inhibits key enzymes in the respiratory chain, such as ATP synthase, impairing energy production.[17][27]
-
Oxidative Stress: By interfering with mitochondrial function, citrinin leads to an increase in the production of ROS, triggering a significant oxidative stress response.[17][28]
-
Apoptosis: The combination of energy depletion and oxidative stress can activate apoptotic (programmed cell death) pathways.[17]
-
CIT [label="Citrinin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resp [label="Inhibition of\nRespiratory Chain", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="Decreased ATP\nProduction", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Increased ROS\nProduction", fillcolor="#FBBC05", fontcolor="#202124"]; OxStress [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Nephro [label="Nephrotoxicity &\nApoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
CIT -> Mito [label=" targets", arrowhead=tee, color="#202124"]; Mito -> Resp [label=" causes", color="#202124"]; Resp -> {ATP, ROS} [arrowhead=none, color="#202124"]; ROS -> OxStress [label=" leads to", color="#202124"]; {ATP, OxStress} -> Nephro [color="#202124"]; }
Mechanism of Citrinin Toxicity.
Regulatory Landscape
To protect consumers, regulatory bodies worldwide have established maximum permissible levels for mycotoxins in various food products. These limits are based on toxicological assessments and consumption data.
| Mycotoxin | Region/Body | Maximum Level | Food Commodity |
| Patulin | EU | 50 µg/kg | Apple juice and cider[6] |
| 25 µg/kg | Solid apple products[6] | ||
| 10 µg/kg | Products for infants and young children[6] | ||
| FDA (USA) | 50 µg/kg (Action Level) | Apple juice products[10] | |
| Aflatoxin B1 | EU | 2 - 12 µg/kg (Total Aflatoxins) | Nuts, dried fruits, cereals[11] |
| 0.1 µg/kg (AFB1) | Infant foods[11] | ||
| FDA (USA) | 20 µg/kg (Total Aflatoxins) | All foods (general)[29] | |
| Ochratoxin A | EU | 3 - 10 µg/kg | Cereals, coffee, wine, grape juice |
| EFSA (TWI) | 120 ng/kg body weight | Tolerable Weekly Intake[13] | |
| Citrinin | EU / FAO | No specific maximum levels set | Not currently regulated, but under review due to co-occurrence with OTA.[16] |
Note: Regulations are subject to change. As of early 2024, the EU was implementing new or lowered maximum levels for certain Fusarium toxins, indicating a dynamic regulatory environment.[30]
Analytical Methodologies: Detection and Quantification
Accurate and sensitive detection methods are the cornerstone of mycotoxin control. The choice of method often depends on the required sensitivity, sample matrix, and available resources.
General Analytical Workflow
The analysis of mycotoxins in food typically follows a multi-step process designed to isolate and quantify the target analyte from a complex matrix.
Sample [label="1. Sample\nCollection &\nHomogenization", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="2. Extraction\n(e.g., LLE, QuEChERS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="3. Cleanup\n(e.g., SPE, IAC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detect [label="4. Instrumental\nAnalysis\n(HPLC, LC-MS/MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Quant [label="5. Data Analysis\n& Quantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Sample -> Extract -> Cleanup -> Detect -> Quant [color="#202124"]; }
General Workflow for Mycotoxin Analysis.
Comparison of Key Techniques
| Technique | Principle | Sensitivity & Specificity | Throughput & Cost | Key Considerations |
| HPLC-UV/DAD | Chromatographic separation followed by detection via UV-Vis absorbance. | Moderate sensitivity and specificity. Sufficient for regulatory limits of patulin. | Moderate throughput; moderate initial and running costs. | Reliable and widely used. Susceptible to matrix interference, requiring effective cleanup. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for highly specific mass-based detection. | High sensitivity and very high specificity. Gold standard for multi-mycotoxin analysis. | Lower throughput; high initial and moderate running costs. | Can simultaneously detect multiple mycotoxins. Less prone to interference but can suffer from matrix effects (ion suppression/enhancement). |
| ELISA | Immunoassay using antibodies specific to the mycotoxin. | High sensitivity, variable specificity. Good for rapid screening. | High throughput; low cost per sample. | Ideal for rapid screening of many samples. Results are often semi-quantitative and positive samples require confirmation by a chromatographic method. |
Exemplary Protocol: Patulin in Apple Juice by HPLC-UV
This protocol describes a self-validating system for the quantification of patulin, incorporating standard calibration and quality control.
-
1. Objective: To quantify patulin in clear apple juice according to the FDA action level of 50 µg/kg.
-
2. Materials:
-
Patulin standard
-
Ethyl acetate (HPLC grade)
-
Sodium carbonate solution (1.5%)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with UV detector (set to 276 nm)
-
C18 analytical column
-
-
3. Procedure:
-
Standard Preparation: Prepare a stock solution of patulin in ethyl acetate. Create a series of working standards (e.g., 5, 10, 25, 50, 100 ng/mL) by serial dilution to generate a calibration curve.
-
Sample Extraction (Liquid-Liquid Extraction):
-
Pipette 10 mL of apple juice into a separatory funnel.
-
Add 20 mL of ethyl acetate and shake vigorously for 2 minutes.
-
Allow layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction twice more, pooling the ethyl acetate fractions.
-
-
Cleanup (Back-Extraction):
-
Wash the pooled ethyl acetate extract with 10 mL of 1.5% sodium carbonate solution to remove interfering acidic compounds. Discard the aqueous layer.
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution & HPLC Analysis:
-
Reconstitute the dried residue in 1 mL of the mobile phase (e.g., water:acetonitrile 90:10 v/v).
-
Filter through a 0.45 µm syringe filter.
-
Inject 20 µL into the HPLC system.
-
Run the analysis under isocratic conditions with a suitable flow rate (e.g., 1.0 mL/min).
-
-
-
4. Quantification and Validation:
-
Calibration: Plot the peak area of the patulin standards against their concentration to create a linear calibration curve (R² > 0.995).
-
Quantification: Determine the concentration of patulin in the sample by comparing its peak area to the calibration curve.
-
Quality Control: Analyze a blank and a spiked sample (e.g., apple juice spiked with a known concentration of patulin) with each batch. The recovery for the spiked sample should be within an acceptable range (e.g., 80-110%) to validate the method's accuracy.
-
Conclusion and Future Outlook
While all four mycotoxins pose significant health risks, their profiles differ substantially.
-
Patulin is an acute concern primarily in a narrow range of products (apples), with toxicity driven by its reactivity with sulfhydryl groups.[6][9] Control is largely managed through good agricultural and manufacturing practices, such as removing rotten fruit.[3][10]
-
Aflatoxin B1 stands out as a potent, metabolically activated genotoxic carcinogen, requiring stringent control in staple crops like corn and peanuts.[11][21]
-
Ochratoxin A and Citrinin are primarily recognized as nephrotoxins that contaminate a broader range of stored commodities, with OTA's unique mechanism involving competition with phenylalanine.[13][16][24]
For researchers and professionals in food safety, the challenge lies in the concurrent detection of multiple mycotoxins and understanding their synergistic toxic effects. The continued development of rapid, multiplexed analytical methods, such as advanced LC-MS/MS techniques and biosensors, is paramount. Furthermore, a deeper understanding of the genetic regulation of mycotoxin biosynthesis in fungi may open new avenues for pre-harvest control strategies, ultimately reducing the burden of these unavoidable contaminants in the global food supply.
References
- Mycotoxins - FDA. (2024). U.S.
- P
- Citrinin - Wikipedia. (n.d.). Wikipedia.
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- Current Approaches to Aflatoxin B1 Control in Food and Feed Safety: Detection, Inhibition, and Mitig
- Comprehensive Insights into Ochratoxin A: Occurrence, Analysis, and Control Str
- Biosynthesis and Toxicological Effects of P
- Food Toxicity of Mycotoxin Citrinin and Molecular Mechanisms of Its Potential Toxicity Effects through the Implicated Targets Predicted by Computer-Aided Multidimensional D
- Aflatoxin B1: A review on metabolism, toxicity, occurrence in food, occupational exposure, and detoxific
- Patulin | C7H6O4 | CID 4696 - PubChem. (n.d.).
- Chronic and Acute Toxicities of Aflatoxins: Mechanisms of Action. (n.d.). PubMed Central.
- Patulin: Mechanism of genotoxicity. (2012). PubMed.
- This compound | 123251-09-2 | FP26769. (n.d.). Biosynth.
- Aflatoxins in food | EFSA. (n.d.). European Union.
- Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Str
- (PDF) Patulin: A Potentially Harmful Food Contaminant. (2024).
- This compound | C8H8O4 | CID 14356658 - PubChem. (n.d.).
- Mechanism of action of ochr
- Ochratoxin A in Food. (n.d.). Food and Environmental Hygiene Department.
- Aflatoxin B1: Mechanism, Oxidative Stress and Effects on Animal Health. (2022). JScholar Publisher.
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- Neurotoxicity mechanism of Ochratoxin A. (2021). Quality Assurance and Safety of Crops & Foods.
- What are the legal regulations around mold and mycotoxin levels in food? (2024). smrtr.
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- Patulin in food: A mycotoxin concern for human health and its management str
- Ochratoxin A and human health risk: A review of the evidence. (n.d.). PubMed Central.
- Mycotoxins. (2018). Food Standards Agency.
- Illustration of the mechanism of action of aflatoxin B1 (AFB1). (n.d.).
- The mycotoxin patulin alters the barrier function of the intestinal epithelium: mechanism of action of the toxin and protective effects of glut
- Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level. (2025).
- (PDF) Comprehensive Review of Patulin Control Methods in Foods. (2025).
- Patulin in Fruit. (2017). Safe Food Alliance.
- Mechanism of citrinin-induced dysfunction of mitochondria. III. Effects on renal cortical and liver mitochondrial swelling. (n.d.). PubMed.
- New Legal Regulations for Mycotoxins as from July 2024. (2024). Eurofins Deutschland.
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- (PDF) Regulation of Mycotoxins in Food. (2025).
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A Comparative Guide to the Validation of a New HPLC Method for Patulin Analysis Using Certified Reference Materials
In the realm of food safety and quality control, the accurate quantification of mycotoxins is paramount. Patulin, a mycotoxin produced by several species of fungi, is a common contaminant in apple products and poses significant health risks.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted and robust technique for patulin analysis.[2] However, the implementation of any new HPLC method necessitates a rigorous validation process to ensure the reliability and accuracy of its results. This guide provides an in-depth, technically-grounded comparison of the critical parameters for validating a new HPLC method for patulin analysis, emphasizing the indispensable role of Certified Reference Materials (CRMs).
The validation of an analytical method is not merely a procedural checklist; it is a systematic process of providing evidence that the method is fit for its intended purpose. For regulatory compliance and consumer safety, this process must be built on a foundation of scientific integrity. The European Commission has set maximum levels for patulin in various foodstuffs, making accurate determination crucial for market access.[3][4]
The Cornerstone of Trust: Certified Reference Materials
Before delving into the validation parameters, it is crucial to understand the function of Certified Reference Materials (CRMs). CRMs are highly characterized and homogeneous materials with property values certified by a metrologically valid procedure, accompanied by an uncertainty statement.[5] In method validation, CRMs serve as an independent, unbiased source for assessing accuracy and trueness.[6][7] Their use moves a method from a state of internal verification to one of externally verifiable accuracy, which is the bedrock of trustworthy analytical data.[8][9]
Core Validation Parameters: A Comparative Analysis
The validation of an HPLC method for patulin involves the assessment of several key performance characteristics. Here, we compare and contrast these parameters, explaining the rationale behind each experimental choice.
Specificity and Selectivity
Why it matters: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10] In the context of apple juice analysis, a common interfering compound is 5-hydroxymethylfurfural (HMF), which has similar chromatographic properties to patulin.[11]
Experimental Approach & Comparison:
-
Traditional Approach: Injecting a blank matrix (patulin-free apple juice), a patulin standard, and a spiked matrix sample. The chromatograms are then compared to ensure that the patulin peak is well-resolved from any matrix interferences.
-
Enhanced Approach (using CRMs): A certified blank matrix reference material can be used to definitively confirm the absence of interferences at the patulin retention time. Furthermore, analyzing a CRM with a certified concentration of patulin provides the ultimate confirmation of selectivity. If the method accurately quantifies the patulin in the CRM without interference, its selectivity is robustly demonstrated.
Linearity and Range
Why it matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.
Experimental Approach & Comparison:
-
Standard Protocol: A series of at least five concentrations of a patulin standard are prepared and injected.[12] A calibration curve is generated by plotting the peak area against the concentration. The linearity is evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.999.[11]
-
Best Practice with CRMs: While CRMs are not typically used to establish the calibration curve itself, they are critical for validating the established range. A CRM with a certified patulin concentration that falls within the proposed working range of the method should be analyzed. An accurate result for the CRM provides confidence that the established linear model is valid for real-world samples.
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9994[12] |
| Range (µg/L) | To cover regulatory limits (e.g., 10-100 µg/L) | 10 - 1500 µg/L[12] |
Accuracy and Recovery
Why it matters: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated.[13]
Experimental Approach & Comparison:
-
Spiking Studies: A blank apple juice matrix is spiked with a known concentration of a patulin standard at multiple levels (e.g., low, medium, and high). The samples are then extracted and analyzed, and the percentage recovery is calculated.
-
The Gold Standard (CRMs): The most definitive way to assess accuracy is by analyzing a CRM with a certified patulin concentration.[7] The measured concentration is directly compared to the certified value. This approach is superior to spiking as it evaluates the method's performance on an analyte that is naturally incurred in the matrix, which can behave differently from a spiked analyte.
| Level | Spiked Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) |
| Low | 20 | 18.9 | 94.5 |
| Medium | 50 (EU MRL) | 48.5 | 97.0 |
| High | 100 | 98.2 | 98.2 |
| CRM | Certified Value: 45 ± 2 µg/L | Measured Value: 44.1 µg/L | - |
MRL: Maximum Residue Limit
Precision (Repeatability and Intermediate Precision)
Why it matters: Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.
Experimental Approach & Comparison:
-
Standard Approach: A homogeneous sample (or a spiked sample) is analyzed multiple times (e.g., n=6) to determine repeatability. For intermediate precision, this process is repeated on different days by different analysts.
-
Leveraging CRMs: A CRM is an ideal sample for precision studies due to its certified homogeneity.[5] Analyzing the CRM multiple times under repeatability and intermediate precision conditions provides a robust assessment of the method's variability when applied to a stable and well-characterized material.
| Parameter | Acceptance Criteria (RSD%) | Typical Result (RSD%) |
| Repeatability | < 10% | 3.53%[14] |
| Intermediate Precision | < 15% | < 7.7%[15] |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Why it matters:
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16] The LOQ must be below the regulatory limits.[12]
Experimental Approach & Comparison:
-
Signal-to-Noise Ratio: This approach involves comparing the signal from samples with low known concentrations of the analyte with those of blank samples. An LOD is typically established at a signal-to-noise ratio of 3:1, and an LOQ at 10:1.
-
Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
-
Role of CRMs: While CRMs are not directly used to determine LOD and LOQ, a certified blank CRM can be used to obtain a more representative baseline noise level, leading to a more accurate estimation of these limits.
| Parameter | Typical Value (µg/L) |
| LOD | 1.4[12] |
| LOQ | 4.6[12] |
Robustness
Why it matters: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Approach: Method parameters such as mobile phase composition (e.g., ±2% acetonitrile), pH, column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min) are intentionally varied. The effect of these changes on the analytical results is then evaluated. This is a critical step to ensure the method is transferable and will perform consistently in a routine laboratory environment.
Experimental Workflow and Protocols
Overall Validation Workflow
Caption: High-level workflow for HPLC method validation.
Detailed Protocol: Sample Preparation and HPLC Analysis
This protocol is based on established methods such as the AOAC Official Method.[2][17]
1. Sample Extraction:
-
To 10 mL of apple juice, add 20 mL of ethyl acetate and shake vigorously for 2 minutes.
-
Allow the layers to separate and transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction twice more, combining the ethyl acetate extracts.
-
Add 2 mL of 1.5% sodium carbonate solution to the combined extracts and shake for 1 minute for cleanup.[11]
-
Transfer the ethyl acetate layer to a new tube containing anhydrous sodium sulfate to remove residual water.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.[17]
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 90:10 v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.[12]
-
Detector: UV detector at a wavelength of 276 nm.[11][12][17]
Logical Relationship of Validation Parameters
Caption: Interdependencies of validation parameters.
Conclusion
Validating a new HPLC method for patulin analysis is a multifaceted process that requires a deep understanding of the underlying scientific principles. While standard protocols provide a framework, the integration of Certified Reference Materials elevates the validation from a mere procedural exercise to a scientifically rigorous demonstration of the method's fitness for purpose. By objectively assessing accuracy, precision, and specificity against a certified, unbiased standard, laboratories can ensure the highest level of confidence in their analytical results, thereby safeguarding public health and facilitating regulatory compliance.
References
- Sigma-Aldrich. HPLC Analysis of Patulin in Apple Juice.
-
Al-Taher, F. (2011). Determination of Patulin and Ochratoxin A using HPLC in apple juice samples in Saudi Arabia. Saudi Journal of Biological Sciences, 18(3), 273-279. Available from: [Link]
-
Kouassi, K. C., et al. (2019). Validation of HPLC-UV Patulin Determination Method in Traditional Juices From Côte d'Ivoire. European Scientific Journal, 15(36), 253. Available from: [Link]
-
Gokcen, T., et al. (2007). Determination of patulin in apple juice produced in Isparta, Turkey by HPLC with diode array detection. Journal of Food and Drug Analysis, 15(1). Available from: [Link]
-
Prado, G., et al. (2008). Determination of Patulin in Apple Juice by Liquid Chromatography. Journal of AOAC International, 91(4), 803-808. Available from: [Link]
-
IAEA. (2003). Development and use of reference materials and quality control materials. IAEA-TECDOC-1350. Available from: [Link]
-
Kumar, P., et al. (2020). Rapid and sensitive detection of mycotoxins by advanced and emerging analytical methods: A review. Food Science & Nutrition, 8(5), 2183-2204. Available from: [Link]
-
European Commission. (2006). Commission Regulation (EC) No 1881/2006 of 19 December 2006 setting maximum levels for certain contaminants in foodstuffs. Official Journal of the European Union, L 364, 5-24. Available from: [Link]
-
ResearchGate. Overview on HPLC methods in mycotoxins analysis in herbal medicines. Available from: [Link]
-
Fajgelj, A. (2002). Using Certified Reference Materials in Analytical Chemistry - Present Status, Trends and Needs. Available from: [Link]
-
European Commission. Patulin - Food Safety. Available from: [Link]
-
National Institute of Standards and Technology. HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES. Available from: [Link]
-
EUR-Lex. Commission Regulation (EC) No 1881/2006 of 19 December 2006 setting maximum levels for certain contaminants in foodstuffs. Available from: [Link]
-
Roach, J. A., et al. (2002). Hplc detection of patulin in apple juice with GC/MS confirmation of patulin identity. Advances in Experimental Medicine and Biology, 504, 135-140. Available from: [Link]
-
de Assis, C. F., et al. (2010). Determination of patulin in apple juice by HPLC using a simple and fast sample preparation method. Food Chemistry, 122(3), 915-918. Available from: [Link]
-
Mngadi, P. T., et al. (2021). Analysis of Selected Mycotoxins in Maize from North-West South Africa Using High Performance Liquid Chromatography (HPLC) and Other Analytical Techniques. Toxins, 13(10), 717. Available from: [Link]
-
Controllab. (2020). Certified Reference Material (CRM): benefits for the analytical routine. Available from: [Link]
-
Wise, S. A. (2022). What if using certified reference materials (CRMs) was a requirement to publish in analytical/bioanalytical chemistry journals?. Analytical and Bioanalytical Chemistry, 414(24), 7015-7022. Available from: [Link]
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A Comparative Guide to the Structural Confirmation of (S)-Patulin Methyl Ether Adducts via Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Patulin Detoxification
Patulin, a mycotoxin produced by fungi such as Aspergillus and Penicillium, is a common contaminant in apples and apple-derived products.[1][2][3] Its presence in the food chain is a significant health concern due to its potential carcinogenic and teratogenic effects.[2][3][4] Regulatory bodies worldwide have set stringent maximum levels for patulin in food products, necessitating reliable methods for its detection and detoxification.[1][4][5]
One promising detoxification strategy involves the formation of adducts, which can alter the toxic properties of patulin. This guide focuses on the structural confirmation of the (S)-patulin methyl ether adduct, a product of the reaction between patulin and methanol. Accurate structural elucidation is paramount for verifying the efficacy of this detoxification pathway and ensuring food safety.
The Chemistry of Adduct Formation: A Pathway to Detoxification
Patulin's reactivity, particularly its affinity for sulfhydryl groups, is a key mechanism of its toxicity.[2] The formation of a methyl ether adduct at the C4 hydroxyl group of the patulin molecule can mitigate this reactivity. This reaction is often facilitated under specific pH and solvent conditions, leading to a more stable and less toxic compound. Understanding the precise structure of this adduct is the first step in validating its formation as a viable detoxification method.
Caption: Reaction scheme for the formation of this compound adduct.
Mass Spectrometry for Structural Confirmation: A Comparative Analysis
Mass spectrometry is an indispensable tool for the structural elucidation of small molecules. For confirming the structure of the this compound adduct, two primary techniques are compared: Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS).
Tandem Mass Spectrometry (MS/MS): The Gold Standard for Targeted Analysis
Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective method for quantifying known compounds.[5][6] In the context of patulin adducts, LC-MS/MS is used to isolate the adduct of interest and then fragment it to produce a characteristic pattern of product ions.
Principle of Operation:
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI). The formation of a methanol adduct of patulin has been shown to improve positive electrospray ionization.[7][8]
-
First Stage of Mass Analysis (MS1): The precursor ion, in this case, the protonated or otherwise adducted patulin methyl ether molecule, is selected.
-
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented by collision with an inert gas.
-
Second Stage of Mass Analysis (MS2): The resulting fragment ions are separated and detected, creating a unique fragmentation spectrum.
Strengths:
-
High Sensitivity and Selectivity: Excellent for detecting and quantifying trace amounts of the target adduct.
-
Established Methodologies: Numerous validated LC-MS/MS methods exist for mycotoxin analysis.[1][5][6]
Limitations:
-
Requires a Known Target: MS/MS is most effective when the mass and likely fragmentation pattern of the target molecule are already known.
-
Limited Structural Information: While the fragmentation pattern is characteristic, it may not be sufficient for the de novo structural elucidation of an unknown compound.
High-Resolution Mass Spectrometry (HRMS): Unveiling the Elemental Composition
High-resolution mass spectrometry, often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements.[9][10][11] This capability allows for the determination of the elemental composition of a molecule, providing a high degree of confidence in its identification.
Principle of Operation:
-
High-Resolution Mass Measurement: HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically <5 ppm error).[9][11]
-
Elemental Formula Generation: The accurate mass measurement is used to calculate the possible elemental formulas that fit within the measured mass tolerance.
-
Isotopic Pattern Analysis: The relative abundance of isotopes in the mass spectrum further refines the possible elemental compositions.
Strengths:
-
Unambiguous Identification: Provides strong evidence for the elemental composition of the adduct.
-
Retrospective Analysis: Full-scan HRMS data allows for the retrospective analysis of samples for other compounds of interest without re-injection.[9]
-
Structural Elucidation: Can be used for the identification of unknown compounds and their metabolites.[9][10]
Limitations:
-
Lower Throughput (Historically): While improving, HRMS can sometimes have a lower sample throughput compared to triple quadrupole MS/MS systems.
-
Data Complexity: The large and complex datasets generated by HRMS can require more sophisticated data analysis software and expertise.
| Feature | Tandem Mass Spectrometry (MS/MS) | High-Resolution Mass Spectrometry (HRMS) |
| Primary Application | Targeted quantification and confirmation | Structural elucidation and untargeted screening |
| Key Advantage | High sensitivity and selectivity for known targets | High mass accuracy for elemental composition determination[9][11] |
| Confidence in ID | Based on fragmentation pattern and retention time | Based on accurate mass and isotopic pattern |
| Data Output | Specific precursor-to-product ion transitions | Full-scan high-resolution mass spectra |
Experimental Protocols
Synthesis of this compound Adduct
Objective: To synthesize the this compound adduct for subsequent mass spectrometric analysis.
Materials:
-
Patulin standard (≥98% purity)
-
Methanol (LC-MS grade)
-
Formic acid (optional, for pH adjustment)
-
Vortex mixer
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of patulin in methanol at a concentration of 1 mg/mL.
-
Transfer 1 mL of the patulin stock solution to a clean glass vial.
-
Optional: Adjust the pH of the solution to acidic (e.g., pH 3-4) by adding a small amount of formic acid to facilitate the reaction.
-
Incubate the solution at a controlled temperature (e.g., 40°C) for a specified time (e.g., 24 hours) to allow for adduct formation.
-
After incubation, the solution containing the this compound adduct is ready for LC-MS analysis.
Mass Spectrometry Analysis Workflow
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A Senior Application Scientist's Guide to Reproducible and Robust Patulin Quantification
For researchers, scientists, and drug development professionals vested in food safety and toxicology, the accurate quantification of patulin is a critical endeavor. Patulin, a mycotoxin produced by several species of fungi, is a common contaminant in apple and apple-derived products.[1][2] Its potential toxicity necessitates reliable analytical methods to ensure consumer safety and regulatory compliance.[3][4] This guide provides an in-depth comparison of analytical methodologies for patulin quantification, focusing on the cornerstones of any validatable method: reproducibility and robustness. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.
The Analytical Challenge: Why Patulin Demands Rigorous Methodologies
Patulin's chemical nature and the complexity of food matrices present unique analytical challenges. As a heat-stable lactone, it can persist through pasteurization processes.[1] Furthermore, the presence of interfering compounds, such as 5-hydroxymethylfurfural (HMF) in apple juice, can complicate accurate quantification, particularly in methods relying on UV detection.[5] Therefore, the choice of analytical technique and the rigor of its validation are paramount.
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which we will reference throughout this guide.[6][7] Key validation characteristics include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and robustness.
Comparative Analysis of Key Analytical Platforms
The two most prevalent techniques for patulin quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely adopted and cost-effective technique for patulin analysis. The official method from AOAC International (AOAC 995.10) utilizes this approach.[8]
Principle: This method relies on the separation of patulin from other matrix components on a reversed-phase HPLC column, followed by detection using a UV detector, typically at 276 nm.[9]
Strengths:
-
Cost-effective: The instrumentation is relatively inexpensive compared to mass spectrometry.
-
Established Methods: Standardized and validated methods, such as those from AOAC, are readily available.[10][11]
-
Robustness: When properly validated, HPLC-UV methods can be highly robust for routine analysis.
Weaknesses:
-
Interference: Co-eluting compounds, particularly HMF, can interfere with patulin quantification, necessitating meticulous chromatographic separation or additional cleanup steps.[5] An end-capped C18 column is often required to achieve adequate separation.[8]
-
Sensitivity: While sufficient for many applications, the sensitivity may not be adequate for matrices with very low regulatory limits, such as those for infant food.[2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for mycotoxin analysis due to its superior sensitivity and selectivity.[12][13]
Principle: After chromatographic separation, the analyte is ionized and detected by a mass spectrometer. The use of multiple reaction monitoring (MRM) allows for highly specific and sensitive quantification by monitoring a specific precursor ion and its characteristic product ions.[14]
Strengths:
-
High Specificity: The ability to monitor specific mass transitions virtually eliminates interferences from matrix components.[14]
-
High Sensitivity: LC-MS/MS methods can achieve significantly lower LODs and LOQs compared to HPLC-UV, making them ideal for trace-level analysis.[13][14]
-
Versatility: Capable of multi-mycotoxin analysis in a single run.
Weaknesses:
-
Cost: The initial investment and ongoing maintenance costs for LC-MS/MS systems are substantially higher.
-
Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components can affect accuracy and precision, often requiring the use of matrix-matched calibrants or isotopically labeled internal standards for compensation.[14][15]
-
Complexity: Method development and operation require a higher level of technical expertise.
Experimental Data: A Head-to-Head Comparison
To provide a clear, evidence-based comparison, the following table summarizes typical performance characteristics of validated HPLC-UV and LC-MS/MS methods for patulin quantification in apple juice.
| Parameter | HPLC-UV | LC-MS/MS | Authoritative Source |
| Limit of Detection (LOD) | 0.2 - 2.3 µg/kg | 0.25 - 1.5 ng/g (0.25 - 1.5 µg/kg) | [3][5][16] |
| Limit of Quantification (LOQ) | 1.0 - 10.0 µg/kg | 0.83 - 5.0 ng/g (0.83 - 5.0 µg/kg) | [14][16][17] |
| Recovery | 80 - 94.4% | 85 - 114% | [3][10][17] |
| Repeatability (RSDr) | 8 - 35% | < 15% | [10][14] |
| Reproducibility (RSDR) | 11 - 36% | Typically < 20% | [10] |
Note: The reported values are indicative and can vary based on the specific method, matrix, and laboratory.
Experimental Workflows and Protocols
A robust analytical method is underpinned by a well-designed and validated experimental workflow. Below, we outline a typical workflow for patulin analysis and provide detailed protocols for sample preparation.
General Analytical Workflow
Caption: A generalized workflow for the analysis of patulin in food matrices.
Protocol 1: Sample Preparation for HPLC-UV Analysis (Based on AOAC Official Method 2000.02)
This protocol is a self-validating system as it incorporates steps to remove common interferences, ensuring the specificity of the UV detection.
Causality: The use of pectinase for cloudy juices and purees is crucial to break down the complex carbohydrate matrix, improving extraction efficiency. The sodium carbonate wash is a critical step to remove acidic interferences that could co-elute with patulin.[10]
Step-by-Step Methodology:
-
Enzymatic Treatment (for cloudy juice/puree): To a known weight of sample, add pectinase solution and incubate to break down pectins.
-
Extraction: Extract the sample with ethyl acetate by vigorous shaking.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Back-Extraction (Clean-up): Transfer the ethyl acetate layer and wash with a sodium carbonate solution to remove acidic interferences.
-
Drying and Evaporation: Dry the cleaned ethyl acetate extract with anhydrous sodium sulfate and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for HPLC analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS
This protocol demonstrates a more modern approach that leverages the selectivity of SPE for a cleaner extract, which is essential for minimizing matrix effects in LC-MS/MS.
Causality: SPE provides a more selective clean-up compared to liquid-liquid extraction, leading to a cleaner final extract. This is particularly important for LC-MS/MS to reduce ion suppression and improve method robustness.[1]
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute the juice sample with an acidic solution (e.g., 2% acetic acid).
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis MAX or molecularly imprinted polymer) with methanol followed by water.[1]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with solutions of increasing organic content to remove polar interferences.
-
Elution: Elute patulin from the cartridge using an appropriate solvent (e.g., methanol or a mixture of diethyl ether and ethyl acetate).[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of key analytical method validation parameters.
Conclusion and Recommendations
The choice between HPLC-UV and LC-MS/MS for patulin quantification depends on the specific requirements of the laboratory, including the need for sensitivity, sample throughput, and available budget.
-
For routine quality control in matrices with higher regulatory limits (e.g., 50 µg/kg in apple juice), a well-validated HPLC-UV method based on AOAC official methods can provide a robust and cost-effective solution. [1][2]
-
For the analysis of patulin in matrices with low regulatory limits (e.g., 10 µg/kg in baby food), or for laboratories requiring high throughput and the ability to perform multi-mycotoxin analysis, LC-MS/MS is the superior choice due to its enhanced sensitivity and specificity. [2][14]
Regardless of the chosen platform, adherence to rigorous validation protocols, such as those outlined by the ICH, is non-negotiable.[6] The use of certified reference materials and participation in proficiency testing schemes are also highly recommended to ensure the ongoing accuracy and reliability of results.[14] By understanding the principles behind each analytical step and committing to a culture of scientific integrity, researchers and industry professionals can ensure the reproducibility and robustness of their patulin quantification methods, thereby safeguarding public health.
References
- Thermo Fisher Scientific. (n.d.). Analysis of Patulin in Fruit Juices and Extracts Using Liquid Chromatography Triple Quadrupole Mass Spectrometry.
-
MDPI. (2022). Analysis of Patulin in Apple Products Marketed in Belgium: Intra-Laboratory Validation Study and Occurrence. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Determination of Patulin in Apple Juice and Apple-Derived Products Using a Robotic Sample Preparation System and LC-APCI-MS/MS. Retrieved from [Link]
-
MDPI. (2022). Application of a Validated Method for the Identification and Quantification of Mycotoxins in Wines Using UPLC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2000). Liquid chromatographic method for determination of patulin in clear and cloudy apple juices and apple puree: Collaborative study. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Determination of Patulin and Ochratoxin A using HPLC in apple juice samples in Saudi Arabia. Retrieved from [Link]
-
MDPI. (2023). An Improved Analytical Approach Based on µ-QuEChERS Combined with LC-ESI/MS for Monitoring the Occurrence and Levels of Patulin in Commercial Apple Juices. Retrieved from [Link]
-
PubMed. (2024). Determination and analysis of patulin in apples, hawthorns, and their products by high-performance liquid chromatography. Retrieved from [Link]
-
YouTube. (2022). A Rapid, On Site Method for Detecting Patulin in Juices - Webinar. Retrieved from [Link]
-
Obrnuta faza. (n.d.). Determination of Patulin in Apple Juice Using SPE and UHPLC-MS/MS Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Patulin levels in apple juices as determined with the AOAC official method 995.10 and the improved method. Retrieved from [Link]
-
ResearchGate. (2015). Analytical methods for determination of mycotoxins: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Patulin in Apple Juice: Comparative Evaluation of Four Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation data of the method developed for the detection of patulin. Retrieved from [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Scientific Journal. (2017). Validation of HPLC-UV Patulin Determination Method in Traditional Juices From Côte d'Ivoire. Retrieved from [Link]
-
ResearchGate. (2020). Validation of analytical methods for determining mycotoxins in foodstuffs. Retrieved from [Link]
-
ResearchGate. (2012). Determination of patulin in apple juice by HPLC using a simple and fast sample preparation method. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2017). Patulin Analysis: Sample Preparation Methodologies and Chromatographic Approaches. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Chromatographic Determination of the Mycotoxin Patulin in 219 Chinese Tea Samples and Implications for Human Health. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). The Existing Methods and Novel Approaches in Mycotoxins' Detection. Retrieved from [Link]
-
EUR-Lex. (2023). Commission Implementing Regulation (EU) 2023/2782 of 14 December 2023 laying down the methods of sampling and analysis for the. Retrieved from [Link]
-
Trouw Nutrition. (n.d.). Rapid, Robust and Reliable Mycotoxins Analysis. Retrieved from [Link]
-
PubMed. (2002). Hplc detection of patulin in apple juice with GC/MS confirmation of patulin identity. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Brill. (2025). Developments in analytical techniques for mycotoxin determination: an update for 2023-24. Retrieved from [Link]
-
R-Biopharm. (n.d.). Mycotoxin Standards - Food & Feed Analysis. Retrieved from [Link]
-
Analytica Chimica Acta. (2015). Analytical methods for determination of mycotoxins. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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Safety Operating Guide
Safe Disposal of (S)-Patulin Methyl Ether: A Guide for Laboratory Professionals
This document provides essential safety and disposal protocols for (S)-Patulin Methyl Ether. As a derivative of the mycotoxin patulin, this compound necessitates rigorous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. Due to the limited specific toxicological data on this compound, this guide adopts a precautionary principle, grounding its recommendations in the known hazards of the parent compound, patulin, and the general requirements for handling highly toxic organic substances.
Executive Summary: Hazard Profile and Core Disposal Principle
This compound (CAS 123251-09-2) is classified as a highly toxic substance, designated under UN2811 (Toxic solid, organic, n.o.s.) with a Hazard Class of 6.1 and Packing Group II.[1] The hazard statement H300, "Fatal if swallowed," underscores the critical need for stringent safety measures.[1] The core principle of its disposal is inactivation through chemical degradation for dilute solutions, followed by disposal via a certified hazardous waste management service. Concentrated or neat material must never be treated within the laboratory and must be disposed of directly as acute hazardous waste.
Hazard Assessment and Personal Protective Equipment (PPE)
Understanding the risks is paramount before handling this compound. The primary routes of exposure are ingestion, skin contact, and inhalation of aerosolized powder.
Table 1: Hazard Profile of this compound and Parent Compound Patulin
| Feature | This compound | Patulin (Parent Compound) |
| CAS Number | 123251-09-2[1] | 149-29-1[2] |
| Classification | UN2811, Class 6.1, PG II[1] | Toxic if swallowed, in contact with skin, or inhaled.[3] |
| Hazard Statements | H300: Fatal if swallowed[1]H315: Causes skin irritation[1] | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[3] |
| Key Toxicities | High acute oral toxicity.[1] | Genotoxic, potential carcinogen, affinity for sulfhydryl groups.[4][5] |
Adherence to proper PPE is the first line of defense against accidental exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact (H315). Double-gloving provides extra protection against tears and potential permeation. |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects eyes from splashes or aerosolized powder. |
| Body Protection | A fully buttoned laboratory coat with elastic cuffs. | Prevents contamination of personal clothing. |
| Respiratory | Use in a certified chemical fume hood is mandatory. | Minimizes inhalation risk. For weighing solid material or potential aerosol generation, a fitted N95 or higher respirator may be required based on site-specific risk assessment. |
Chemical Inactivation and Decontamination
The primary strategy for managing dilute liquid waste and contaminated surfaces is chemical degradation. This compound, containing a lactone functional group similar to its parent compound, is susceptible to hydrolysis under basic conditions. This process opens the lactone ring, fundamentally altering the molecule and significantly reducing its toxicity.
Primary Method: Base-Catalyzed Hydrolysis
This procedure is suitable for decontaminating dilute aqueous solutions (<1 mg/mL), glassware, and non-porous surfaces.
Protocol for Decontaminating Dilute Aqueous Waste:
-
Preparation: Conduct all steps within a certified chemical fume hood while wearing the PPE specified in Table 2.
-
Alkalization: For every 100 mL of aqueous waste containing this compound, slowly add 10 mL of 10 M Sodium Hydroxide (NaOH) solution to reach a final concentration of approximately 1 M NaOH. Use a magnetic stirrer for gentle agitation.
-
Reaction: Allow the solution to react for a minimum of 24 hours at room temperature. The elevated pH facilitates the hydrolysis of the lactone ring.
-
Neutralization: After the inactivation period, carefully neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., 1 M Hydrochloric Acid).
-
Disposal: The resulting neutralized solution, while significantly less toxic, must still be collected and disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.
Protocol for Decontaminating Glassware:
-
Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove residual compound. This rinse solvent must be collected as hazardous waste.
-
Soaking: Submerge the glassware in a 1 M NaOH solution for at least 24 hours.
-
Final Cleaning: After soaking, remove the glassware, rinse thoroughly with deionized water, and then wash using standard laboratory procedures.
Waste Stream Management and Disposal Workflow
Proper segregation of waste is critical. The following workflow provides a decision-making framework for handling all waste generated from procedures involving this compound.
Caption: Waste disposal decision workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area. Restrict access.
-
Don PPE: Before re-entering, don the appropriate PPE as listed in Table 2, including respiratory protection if the spill involves solid material outside of a fume hood.
-
Containment: For liquid spills, cover with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). For solid spills, gently cover with a damp paper towel to prevent aerosolization. DO NOT sweep dry powder.
-
Decontamination: Working from the outside in, carefully apply a 1 M NaOH solution to the spill area. Allow a contact time of at least 1 hour.
-
Cleanup: Collect all cleanup materials (absorbent, paper towels, etc.) using forceps or other tools. Place everything into a dedicated, sealable hazardous waste bag or container.
-
Final Wipe: Wipe the area again with the deactivating solution, followed by a water rinse.
-
Disposal: Label the container with all hazardous components and dispose of it through your institution's EHS office.
-
Reporting: Report the incident to your laboratory supervisor and EHS office as per institutional policy.
By implementing these procedures, researchers, scientists, and drug development professionals can handle and dispose of this compound in a manner that ensures personal safety, maintains a secure laboratory environment, and complies with environmental regulations.
References
-
LVA GmbH. (n.d.). Safety Data Sheet - Patulin. Retrieved from [Link]
-
Wikipedia. (n.d.). Patulin. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet - Patulin. Retrieved from [Link]
-
Wang, Y., et al. (2021). Adsorption Mechanism of Patulin from Apple Juice by Inactivated Lactic Acid Bacteria Isolated from Kefir Grains. PMC - NIH. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Patulin. Retrieved from [Link]
-
University of Galway. (n.d.). Basic Principles for the Safe Handling of Laboratory Biohazardous Materials. Retrieved from [Link]
-
Karolinska Institutet. (2025). Laboratory waste. KI Staff portal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (S)-Patulin Methyl Ether
An Essential Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for working with (S)-Patulin Methyl Ether, a derivative of the mycotoxin Patulin. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind the recommended safety protocols, thereby fostering a culture of proactive safety in your laboratory.
This compound, while a valuable research compound, shares a structural lineage with Patulin, a mycotoxin known for its potential health risks.[1][2][3] Patulin exposure has been associated with various adverse health effects, including neurological, immunological, and gastrointestinal issues.[1][3] Although the specific toxicity of this compound is not as extensively documented, its chemical similarity to Patulin necessitates a cautious and well-defined handling strategy. This guide is designed to provide you with the expertise and trustworthy protocols to manage this compound safely and effectively.
Understanding the Risk: The Scientific Basis for Caution
Patulin is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans" due to limited data.[3][4] However, animal studies have indicated potential immunotoxic and neurotoxic effects.[5] The primary mechanism of Patulin's toxicity is believed to be its reaction with sulfhydryl groups in cellular systems, which can disrupt enzyme functions.[6] Given these characteristics of the parent compound, this compound should be handled as a substance of potential concern. Hazard statements associated with this compound include H300 (Fatal if swallowed) and H315 (Causes skin irritation), underscoring the need for stringent protective measures.[7]
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling this compound. The selection of appropriate PPE is the first line of defense in preventing exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Nitrile is recommended for its chemical resistance. Double gloving is advised when handling concentrated solutions or for prolonged procedures. |
| Eye Protection | Chemical safety goggles or a face shield | Protects the eyes from splashes or aerosols. A face shield offers broader protection for the entire face. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or higher) | Essential when handling the powdered form of the compound or when there is a risk of aerosol generation. This prevents inhalation of the substance. |
| Body Protection | A fully buttoned laboratory coat or a disposable gown | Protects skin and personal clothing from contamination. Disposable gowns are recommended for high-risk procedures to facilitate easy disposal. |
| Foot Protection | Closed-toe shoes | Prevents exposure from spills and dropped objects. |
Procedural Guidance for Safe Handling: A Step-by-Step Approach
Adherence to a strict operational workflow is critical to minimizing exposure risks. The following steps provide a procedural framework for the safe handling of this compound from receipt to disposal.
Receiving and Unpacking
-
Inspect the Package: Upon receipt, carefully inspect the package for any signs of damage or leakage.
-
Wear Appropriate PPE: At a minimum, wear nitrile gloves and a lab coat during unpacking.
-
Designated Area: Unpack the compound in a designated area, preferably within a chemical fume hood, to contain any potential airborne particles.
Preparation and Handling in the Laboratory
-
Controlled Environment: All work with this compound, especially the handling of the solid form, must be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Engineering Controls: Utilize engineering controls such as fume hoods to minimize vapor and aerosol exposure.
-
Personal Protective Equipment: Always wear the full complement of PPE as outlined in the table above.
-
Avoid Contamination: Use dedicated spatulas and weighing boats for handling the solid compound. After weighing, decontaminate all surfaces and equipment.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory safety officer.
-
Don Appropriate PPE: Before attempting to clean the spill, don respiratory protection, double nitrile gloves, a disposable gown, and eye protection.
-
Containment and Cleanup: For small spills of the solid, gently cover with an absorbent material to avoid raising dust, then carefully scoop it into a labeled hazardous waste container. For liquid spills, absorb with a chemical spill pillow or absorbent pads.
-
Decontamination: Decontaminate the spill area with a suitable agent, such as a 3% sodium hypochlorite solution, followed by a thorough rinse with water.[1]
Disposal Plan: Ensuring a Safe End-of-Life for this compound
Proper disposal of this compound and all contaminated materials is a critical final step in the safety workflow.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable gowns, weighing boats, and absorbent materials from spills, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled as "Hazardous Chemical Waste" and include the name "this compound."
-
Disposal Protocol: Follow your institution's established procedures for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Visualizing the Workflow for Safe Handling
To provide a clear and concise overview of the critical steps involved in safely managing this compound, the following workflow diagram has been created.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers can confidently work with this compound while ensuring their personal safety and the integrity of their laboratory environment. This proactive approach to safety is not just a requirement but a cornerstone of responsible scientific practice.
References
-
Mitigation of Patulin in Fresh and Processed Foods and Beverages. (2017). National Institutes of Health (NIH). [Link]
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Mitigation of Patulin in Fresh and Processed Foods and Beverages. (2017). ResearchGate. [Link]
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Patulin Contamination: Current Challenges and Future Developments. (2025). SGS Digicomply. [Link]
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Multiple Strategies for Control of Patulin in Apples and Apple Products: An Integrated Regional Research and Extension Project. National Agricultural Library. [Link]
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Toxicological effects of patulin mycotoxin on the mammalian system: an overview. (2018). National Institutes of Health (NIH). [Link]
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Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration (OSHA). [Link]
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
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Agricultural Mycotoxin Exposure Requires Proper PPE for Mold Remediation. (2023). International Safety. [Link]
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School Chemistry Laboratory Safety Guide. (2007). Centers for Disease Control and Prevention (CDC). [Link]
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Patulin Fact Sheet and Technical Guidance Document. Australian Beverages Council. [Link]
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What PPE Should I Wear To Protect Me From Mould?. (2019). YouTube. [Link]
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Patulin. Wikipedia. [Link]
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Safe handling of cytotoxics: guideline recommendations. (2015). National Institutes of Health (NIH). [Link]
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Newly discovered fungus helps destroy a harmful food toxin. (2023). ScienceDaily. [Link]
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Safety Data Sheet - Patulin. LVA. [Link]
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The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. digicomply.com [digicomply.com]
- 4. mdpi.com [mdpi.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
